m-PEG8-Mal
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N2O11/c1-30-8-9-32-12-13-34-16-17-36-20-21-37-19-18-35-15-14-33-11-10-31-7-5-25-22(27)4-6-26-23(28)2-3-24(26)29/h2-3H,4-21H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKKRMSENAYADQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG8-Mal: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of methoxy-polyethylene glycol (8)-maleimide (m-PEG8-Mal). This heterobifunctional linker has become an invaluable tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Structure and Chemical Properties
This compound is a well-defined, monodisperse polyethylene glycol (PEG) linker. Its structure consists of three key components: a methoxy group (m) at one terminus, a discrete chain of eight ethylene glycol units (PEG8), and a maleimide group (Mal) at the other terminus.
The hydrophilic PEG8 spacer imparts increased solubility in aqueous media to the molecule and any subsequent conjugate.[1][2] The maleimide group is a thiol-reactive moiety that specifically and efficiently reacts with sulfhydryl groups, such as those found on cysteine residues of proteins and peptides, to form a stable thioether bond.[1]
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₄H₄₂N₂O₁₁ | [3] |
| Molecular Weight | 534.6 g/mol | [3] |
| CAS Number | 1334169-90-2 | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage Conditions | Store at -20°C, avoid frequent thawing and freezing |
Experimental Protocols
The utility of this compound lies in its ability to covalently link molecules. The following sections provide detailed protocols for the conjugation of this compound to thiol-containing molecules, a common application in bioconjugation.
General Protocol for Thiol-Maleimide Conjugation
This protocol outlines the fundamental steps for conjugating a thiol-containing molecule (e.g., a protein with a cysteine residue) with this compound.
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine- and thiol-free buffers (e.g., HEPES).
-
Anhydrous DMSO or DMF for dissolving this compound.
-
Quenching Solution: L-cysteine or β-mercaptoethanol (1 M stock).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).
Procedure:
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred over DTT (dithiothreitol) as it does not contain a thiol group and does not require removal before the addition of the maleimide reagent. If DTT is used, it must be removed prior to the introduction of this compound.
-
-
Preparation of this compound Solution:
-
Allow the vial of this compound to come to room temperature before opening.
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the solution of the thiol-containing molecule. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted maleimide groups, add a quenching solution (e.g., L-cysteine or β-mercaptoethanol) to a final concentration that is in 5- to 10-fold molar excess relative to the initial amount of this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and the quenching reagent using size-exclusion chromatography (SEC) or dialysis.
-
Confirmation of Successful Conjugation
Several analytical techniques can be employed to confirm the successful conjugation of this compound.
Table 2: Methods for Confirming Conjugation
| Method | Principle | Expected Outcome |
| SDS-PAGE | Separates molecules based on size. | An increase in the molecular weight of the conjugated protein, resulting in a band shift to a higher position on the gel. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. | A mass spectrum showing a peak corresponding to the molecular weight of the starting molecule plus the mass of the this compound moiety (534.6 Da). |
| HPLC (e.g., Reverse Phase) | Separates molecules based on hydrophobicity. | The conjugated product will have a different retention time compared to the unconjugated starting materials. |
Application in Antibody-Drug Conjugate (ADC) Development
A prominent application of this compound and similar PEG linkers is in the construction of Antibody-Drug Conjugates (ADCs). In this context, the linker connects a monoclonal antibody to a potent cytotoxic payload. The PEG component can enhance the solubility and stability of the ADC.
Below is a logical workflow for the generation of an ADC using a thiol-reactive linker like this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.
Role in PROTAC Development
This compound also serves as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for inducing the ubiquitination and subsequent degradation of the target protein. The PEG8 component can provide the necessary spacing and solubility for the PROTAC molecule to effectively bring the target protein and the E3 ligase into proximity.
The general principle of PROTAC action is illustrated in the following diagram.
Caption: General mechanism of action for a PROTAC molecule.
Conclusion
This compound is a versatile and powerful tool for researchers and professionals in drug development and various scientific disciplines. Its well-defined structure, hydrophilic properties, and specific reactivity with thiol groups make it an ideal linker for creating stable and effective bioconjugates. The detailed protocols and workflows provided in this guide serve as a foundation for the successful implementation of this compound in a range of applications, from the development of next-generation antibody-drug conjugates to the design of innovative proteolysis-targeting chimeras.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of m-PEG8-Mal
Introduction
This compound, or methoxy-polyethylene glycol (8 units) maleimide, is a heterobifunctional crosslinker pivotal in the field of bioconjugation. Its utility lies in the covalent attachment of a hydrophilic polyethylene glycol (PEG) spacer to biomolecules, a process known as PEGylation. This guide delves into the core mechanism of action of this compound, providing detailed insights into its reactivity, applications, and the experimental protocols for its use. The inclusion of a discrete eight-unit PEG chain enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate, making it a valuable tool in drug delivery and therapeutic protein development.[1][2]
The primary reactive component of this compound is the maleimide group, which exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.[3][4][5] This specificity allows for site-selective modification of biomolecules under mild reaction conditions.
Core Mechanism of Action: The Thiol-Maleimide Reaction
The fundamental mechanism of action of this compound is the chemoselective reaction between its maleimide moiety and a free thiol group. This reaction is a Michael addition, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond. This process results in the formation of a stable succinimidyl thioether linkage, covalently attaching the m-PEG8 moiety to the target molecule.
This reaction is highly efficient and is considered a "click chemistry" reaction due to its rapid kinetics, high selectivity, and occurrence under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.
Reaction Specificity and pH Dependence
The thiol-maleimide conjugation is highly chemoselective for thiols within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than its reaction with amines. However, at pH values above 7.5, the maleimide group can react competitively with primary amines, such as the side chain of lysine residues. Furthermore, the maleimide ring is susceptible to hydrolysis, which increases with higher pH. If hydrolysis occurs before the reaction with a thiol, the resulting maleic amide is no longer reactive.
Diagram of the Thiol-Maleimide Reaction
Caption: Mechanism of the thiol-maleimide Michael addition reaction.
Stability and Side Reactions of the Thioether Adduct
While the thioether bond formed is generally stable, the succinimidyl ring can undergo processes that affect the long-term stability of the conjugate.
Retro-Michael Reaction
The thiol-maleimide reaction is reversible under certain conditions through a retro-Michael reaction, which can lead to the deconjugation of the PEG moiety. This can be a concern for in vivo applications where the conjugate is exposed to other thiols, such as glutathione or albumin, potentially leading to thiol exchange.
Hydrolysis of the Succinimide Ring
The succinimide ring of the thioether adduct is susceptible to hydrolysis, which results in the opening of the ring to form a succinamic acid thioether. This hydrolysis is irreversible and significantly increases the stability of the conjugate by preventing the retro-Michael reaction. Some strategies involve intentionally hydrolyzing the conjugate after its formation to enhance its in vivo stability.
Other Side Reactions
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines.
-
Thiazine Rearrangement: A side reaction can occur with unprotected N-terminal cysteine residues, leading to a thiazine derivative.
Diagram of Adduct Stability and Side Reactions
Caption: Stability and potential side reactions of the maleimide-thiol adduct.
Quantitative Data for Conjugation Reactions
The efficiency of the conjugation reaction is influenced by several parameters, which can be optimized for specific applications.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. |
| Molar Excess of this compound | 10 to 20-fold over the thiol-containing molecule | Ensures efficient conjugation; may require empirical optimization. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. |
| Reaction Time | 1-4 hours at Room Temperature; Overnight at 4°C | Reaction progress can be monitored by analytical techniques like HPLC. |
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
This protocol outlines the steps for conjugating this compound to a protein containing accessible cysteine residues.
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, free of primary amines and thiols.
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine).
-
Quenching Solution: L-cysteine or β-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (SEC) or dialysis.
-
Anhydrous DMSO or DMF for dissolving this compound.
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are in disulfide bonds, reduction is necessary. Add a 10- to 50-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. TCEP is preferred as it does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed prior to conjugation.
-
Degas the buffer to minimize thiol oxidation.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add a 5- to 10-fold molar excess of a quenching reagent (e.g., L-cysteine) relative to the initial amount of this compound to react with any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and quenching reagent using size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Characterize the PEGylated protein using SDS-PAGE (to observe the increase in molecular weight), mass spectrometry (to determine the degree of PEGylation), and HPLC (to assess purity).
-
Experimental Workflow Diagram
Caption: General experimental workflow for protein conjugation with this compound.
Conclusion
This compound is a versatile and efficient reagent for the site-specific PEGylation of biomolecules. Its mechanism of action, centered on the highly selective Michael addition reaction with thiols, allows for precise modification under mild conditions. A thorough understanding of the reaction kinetics, pH dependence, and the stability of the resulting conjugate is crucial for the successful development of PEGylated therapeutics and research tools. By following optimized experimental protocols and employing appropriate analytical techniques, researchers can effectively utilize this compound to enhance the properties of proteins, peptides, and other molecules for a wide range of applications in medicine and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. MAL-PEG8-VC-PAB (Maleimide PEG8 VC-PAB) - JenKem Technology USA [jenkemusa.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
An In-depth Technical Guide on the Chemical Properties and Solubility of m-PEG8-Mal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and solubility of m-PEG8-Maleimide (m-PEG8-Mal), a heterobifunctional crosslinker crucial in bioconjugation and drug delivery systems. This document outlines its physicochemical characteristics, solubility in various solvents, and detailed experimental protocols for solubility determination.
Core Chemical Properties
This compound is a polyethylene glycol (PEG) derivative containing a methoxy group at one terminus and a maleimide group at the other, connected by an eight-unit ethylene glycol chain. The maleimide moiety allows for specific covalent bond formation with thiol groups, commonly found in cysteine residues of proteins and peptides, while the PEG chain enhances hydrophilicity and biocompatibility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | alpha-Methoxy-omega-maleinimido octa(ethylene glycol) | [1] |
| CAS Number | 1334169-90-2 | [1][2] |
| Molecular Formula | C24H42N2O11 | [1] |
| Molecular Weight | 534.6 g/mol | [1] |
| Physical State | White/off-white solid or semi-solid, can also be a red oil | |
| Purity | Typically >95% | |
| Storage Temperature | -20°C |
Solubility Profile
The hydrophilic nature of the PEG chain in this compound imparts good solubility in aqueous solutions and a range of organic solvents. This property is critical for its application in biological systems and for various conjugation chemistries.
Table 2: Qualitative and Quantitative Solubility of this compound and Related Compounds
| Solvent | Qualitative Solubility of this compound | Quantitative Solubility of Similar PEG-Maleimides | Source(s) |
| Water | Soluble | >10 mg/mL (for a bis-maleimide PEG) | |
| Ethanol | Soluble | Not specified | |
| Dimethyl Sulfoxide (DMSO) | Soluble | >10 mg/mL (for a bis-maleimide PEG) | |
| Dimethylformamide (DMF) | Soluble | Not specified | |
| Dichloromethane (DCM) | Soluble | Not specified | |
| Chloroform | Soluble | >10 mg/mL (for a bis-maleimide PEG) |
Experimental Protocols for Solubility Determination
A precise determination of solubility is often required for experimental design and formulation development. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Principle of the Shake-Flask Method
This method relies on achieving equilibrium between the dissolved and undissolved solute in a specific solvent at a controlled temperature. An excess of the solid compound is agitated in the solvent for a sufficient period to reach saturation. The undissolved solid is then separated, and the concentration of the solute in the clear supernatant is determined, representing the solubility of the compound in that solvent.
Detailed Experimental Protocol: Shake-Flask Method for this compound
Materials:
-
This compound
-
Solvents of interest (e.g., Water, Ethanol, DMSO, DMF)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
UV-Vis Spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Weigh an excess amount of this compound (e.g., 10-20 mg) and place it into a glass vial. The exact amount should be sufficient to ensure a solid phase remains after reaching equilibrium.
-
Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant agitation speed.
-
Maintain a constant temperature (e.g., 25°C) throughout the experiment.
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure saturation is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To separate the undissolved solid, two methods can be employed:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.
-
Filtration: Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
-
Analysis of the Saturated Solution:
-
Carefully collect the clear supernatant.
-
Prepare a series of dilutions of the supernatant with the same solvent.
-
Determine the concentration of this compound in the diluted solutions using a suitable analytical method. UV-Vis spectroscopy is a common and accessible method for this purpose.
-
UV-Vis Spectroscopy:
-
First, determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning a known concentration of the compound across a range of UV-Vis wavelengths.
-
Prepare a calibration curve by measuring the absorbance of a series of known concentrations of this compound at its λmax.
-
Measure the absorbance of the diluted supernatant samples at the same λmax.
-
Calculate the concentration of this compound in the supernatant using the calibration curve.
-
-
-
-
Calculation of Solubility:
-
The concentration determined in the saturated supernatant is the solubility of this compound in the tested solvent at the specified temperature. The solubility is typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.
References
The Maleimide-Thiol Reaction: An In-depth Technical Guide for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules is a foundational pillar of modern biotechnology and pharmaceutical sciences. Among the plethora of chemical strategies available, the reaction between a maleimide and a thiol stands out for its remarkable efficiency, high selectivity, and mild reaction conditions. This technical guide provides a comprehensive exploration of the maleimide-thiol reaction, detailing its core chemistry, influencing factors, potential side reactions, and critical applications in bioconjugation and the development of targeted therapeutics.
The Core Chemistry: A Michael Addition Reaction
The maleimide-thiol reaction proceeds through a Michael addition mechanism, a class of conjugate additions of nucleophiles to α,β-unsaturated carbonyl compounds. In this reaction, the nucleophilic thiol group, typically from a cysteine residue in a protein or peptide, attacks one of the electrophilic carbons of the carbon-carbon double bond within the maleimide ring. This process results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1][2] This high degree of chemoselectivity for thiols, particularly within a specific pH range, makes the maleimide-thiol reaction an invaluable tool for the site-specific modification of biomolecules.[3][4]
Key Parameters Influencing the Reaction
The success and specificity of the maleimide-thiol conjugation are critically dependent on several experimental parameters. Careful control of these factors is essential to maximize the yield of the desired conjugate and minimize the occurrence of side reactions.
pH
The pH of the reaction buffer is arguably the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[3] Within this window, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form, allowing for an efficient reaction with the maleimide. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines (e.g., lysine residues).
-
Below pH 6.5: The concentration of the reactive thiolate anion is significantly reduced, leading to a slower reaction rate.
-
Above pH 7.5: The reaction with primary amines becomes more competitive, leading to a loss of selectivity. Additionally, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it unreactive towards thiols.
Temperature and Reaction Time
The maleimide-thiol reaction is typically carried out at room temperature (20-25°C) or at 4°C. Room temperature reactions are faster, often reaching completion within 30 minutes to 2 hours. Reactions at 4°C are slower, usually proceeding overnight (8-16 hours), and are recommended for sensitive proteins to minimize potential degradation.
Stoichiometry
The molar ratio of maleimide to thiol significantly influences the conjugation efficiency. An excess of the maleimide reagent is generally used to drive the reaction to completion. For protein labeling, a 10-20 fold molar excess of the maleimide is a common starting point. However, the optimal ratio can vary depending on the specific reactants and their steric accessibility. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for the small peptide cRGDfK, while a 5:1 ratio was better for a larger nanobody.
Quantitative Data on Reaction Kinetics and Stability
The following tables summarize key quantitative data related to the maleimide-thiol reaction, providing a basis for comparison between different maleimide derivatives and reaction conditions.
Table 1: Second-Order Rate Constants for Maleimide-Thiol Reactions
| Maleimide Derivative | Thiol Reactant | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reaction Conditions |
| N-ethylmaleimide (NEM) | Cysteine | ~10³ - 10⁴ | pH 7.0 - 7.4, 25°C |
| N-aryl maleimides | Thiolate substrates | ~2.5 times faster than N-alkyl maleimides | Physiological pH |
Table 2: Stability of Maleimide-Thiol Adducts (Thiosuccinimide Linkage)
| Adduct Type | Condition | Half-life (t½) | Primary Degradation Pathway |
| N-Alkyl Maleimide Adduct | pH 7.4, 37°C | ~27 hours | Hydrolysis |
| N-Aryl Maleimide Adduct | pH 7.4, 37°C | ~1.5 hours | Hydrolysis |
| N-Fluorophenyl Maleimide Adduct | pH 7.4, 37°C | ~0.7 hours | Hydrolysis |
| N-Alkyl Maleimide Adduct | In rat plasma | ~50% drug loss after 2 weeks | Retro-Michael Reaction |
| N-Aryl Maleimide Adduct | In rat plasma | No measurable drug loss over 2 weeks | - |
| NEM-4-mercaptophenylacetic acid | In glutathione | 20 - 80 hours | Retro-Michael Reaction |
Note: The stability and reaction rates are highly dependent on the specific N-substituent on the maleimide, the nature of the thiol, and the precise reaction conditions (pH, temperature, buffer composition). The data presented here are illustrative and sourced from various studies.
Potential Side Reactions and Mitigation Strategies
While the maleimide-thiol reaction is highly efficient, several side reactions can occur, potentially impacting the homogeneity and stability of the final conjugate.
References
The PEG8 Spacer in Bioconjugation: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of bioconjugation, the chemical linker connecting two or more biomolecules is a critical determinant of the final conjugate's efficacy, stability, and overall performance. Among the diverse array of linkers, polyethylene glycol (PEG) spacers have become a foundational technology. This in-depth technical guide focuses on the Polyethylene Glycol 8 (PEG8) spacer, a discrete and monodisperse linker that offers a unique balance of properties for advanced applications such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1][2][3]
A PEG8 spacer consists of eight repeating ethylene oxide units, providing a defined length and molecular weight.[1] This uniformity is crucial for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[1] This guide will explore the core functions of the PEG8 spacer, present quantitative data on its impact, provide detailed experimental protocols, and visualize key workflows.
Core Functions and Advantages of the PEG8 Spacer
The incorporation of a PEG8 spacer into a bioconjugate design imparts several key advantages that address common challenges in drug development.
-
Enhanced Solubility and Reduced Aggregation: Many potent small molecule drugs used in bioconjugates are hydrophobic, which can lead to aggregation and poor solubility in aqueous environments. The hydrophilic nature of the PEG8 spacer acts as a solubilizing agent, improving the overall solubility of the conjugate and preventing aggregation. This is particularly crucial for maintaining the stability and administrability of the bioconjugate.
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a well-established strategy to improve the pharmacokinetic profile of a therapeutic. The PEG8 spacer contributes to an increased hydrodynamic size of the bioconjugate, which can reduce renal clearance and prolong its circulation half-life. This extended exposure can lead to improved therapeutic efficacy.
-
Reduced Immunogenicity: The flexible and hydrophilic PEG8 chain can create a "stealth" effect by forming a hydration shell around the bioconjugate. This can mask potentially immunogenic epitopes on the molecule, thereby reducing the risk of an undesired immune response.
-
Optimized Spatial Separation: The defined length of the PEG8 spacer provides optimal distance between the conjugated molecules. This separation is critical to minimize steric hindrance, ensuring that each component of the conjugate can perform its function without interference. For instance, in an ADC, the spacer ensures the antibody can bind to its target antigen effectively.
A logical diagram illustrating the core advantages of incorporating a PEG8 spacer is presented below.
Figure 1: Core advantages of the PEG8 spacer in bioconjugation.
Quantitative Data on the Impact of PEG8 Spacers
The length of the PEG spacer significantly influences the physicochemical and biological properties of a bioconjugate. The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length, including PEG8, on key parameters.
Table 1: Physicochemical Properties of a Representative PEG8 Spacer
| Property | Value |
| Chemical Formula (backbone) | C₁₆H₃₄O₉ |
| Molecular Weight (backbone) | ~370.4 g/mol |
| Spacer Arm Length | ~29.8 Å |
| Number of PEG Units | 8 |
Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain (e.g., NHS ester, Maleimide).
Table 2: Comparative Binding Affinity of Aptamer-Amphiphiles with Different Spacers
| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM |
| No Spacer | - | 15.1 ± 2.1 |
| PEG4 | 4 ethylene glycol units | 10.2 ± 1.5 |
| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |
| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |
| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 |
| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 |
Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers. A lower Kd value indicates stronger binding.
Table 3: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | 4.5 | 1.9 |
| PEG4 | 3.2 | 2.7 |
| PEG8 | 2.1 | 4.0 |
| PEG12 | 2.0 | 4.3 |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.
Experimental Protocols
The successful implementation of a PEG8 spacer in bioconjugation relies on well-defined experimental protocols. Below are detailed methodologies for common bioconjugation strategies involving PEG8 linkers.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using a Maleimide-PEG8-NHS Ester Linker
This protocol describes a two-step process for conjugating a cytotoxic drug to an antibody. First, the NHS ester of the linker reacts with an amine-containing drug. Second, the maleimide group of the drug-linker intermediate reacts with reduced thiol groups on the antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Maleimide-PEG8-NHS ester linker
-
Amine-containing cytotoxic payload
-
Reducing agent (e.g., TCEP-HCl)
-
Anhydrous DMSO
-
Non-nucleophilic base (e.g., DIEA)
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.2)
-
Quenching solution (e.g., N-acetyl cysteine)
-
Desalting column
-
Size-Exclusion Chromatography (SEC) system
Methodology:
Step 1: Activation of the Drug with the Linker
-
Dissolve the amine-containing cytotoxic payload and a 1.1 molar equivalent of the Maleimide-PEG8-NHS ester linker in anhydrous DMSO.
-
Add a non-nucleophilic base (e.g., DIEA) to catalyze the reaction between the amine and the NHS ester.
-
Allow the reaction to proceed for 2-4 hours at room temperature, monitoring by LC-MS to confirm the formation of the stable amide bond. The product is the Maleimide-PEG8-Drug intermediate.
Step 2: Antibody Reduction
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a phosphate buffer.
-
Add a 5-10 molar excess of TCEP-HCl to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free thiol groups.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
Step 3: Conjugation Reaction
-
Immediately after antibody reduction and purification, add the Maleimide-PEG8-Drug intermediate (dissolved in a minimal amount of DMSO) to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker per antibody is typically used.
-
Allow the thiol-maleimide conjugation reaction to proceed at 4°C for 12-16 hours or at room temperature for 2-4 hours under gentle agitation.
Step 4: Quenching and Purification
-
Quench any unreacted maleimide groups by adding an excess of N-acetyl cysteine and incubating for 30 minutes.
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using Size-Exclusion Chromatography (SEC).
-
Collect fractions corresponding to the purified ADC monomer.
Step 5: Characterization
-
Determine the final protein concentration (e.g., using A280 measurement).
-
Characterize the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Confirm the integrity and purity of the final ADC product using SDS-PAGE and SEC.
Protocol 2: Assessment of Protein Aggregation by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
SE-HPLC separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.
Materials:
-
Protein conjugate solution (e.g., 1 mg/mL)
-
SE-HPLC system with a UV detector
-
Size-exclusion column appropriate for the molecular weight of the protein
-
Mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8)
Methodology:
-
Equilibrate the SE-HPLC column with the mobile phase.
-
Inject a known amount of the protein conjugate solution onto the column.
-
Run the separation at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
Identify and integrate the peaks corresponding to the monomer, dimer, and any higher molecular weight species.
-
Calculate the percentage of each species by dividing the area of each peak by the total area of all peaks. A lower percentage of aggregates indicates higher stability.
Visualization of Workflows and Pathways
Visualizing the complex processes in bioconjugation is essential for a clear understanding of the experimental design and underlying principles.
ADC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a heterobifunctional PEG8 linker.
Figure 2: ADC synthesis workflow using a heterobifunctional PEG8 linker.
PROTAC Mechanism of Action
The length and flexibility of the PEG spacer are critical for the function of PROTACs. The PEG8 spacer can optimally orient the target protein and the E3 ligase to form a stable ternary complex, leading to ubiquitination and subsequent degradation of the target protein.
Figure 3: Mechanism of targeted protein degradation by a PROTAC with a PEG8 spacer.
Conclusion
The PEG8 spacer is a versatile and powerful tool in the field of bioconjugation. Its well-defined, monodisperse structure provides researchers with precise control over the properties of their bioconjugates. By enhancing solubility, improving pharmacokinetic profiles, reducing immunogenicity, and providing optimal spatial orientation, the PEG8 linker helps to overcome significant hurdles in the development of advanced therapeutics like ADCs and PROTACs. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG8 spacer in their work.
References
The Architect's Toolkit: A Technical Guide to Heterobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of molecular biology and drug development, the ability to precisely connect and manipulate biomolecules is paramount. Heterobifunctional crosslinkers have emerged as indispensable tools in this endeavor, acting as molecular architects to build bridges between distinct functional groups on proteins, peptides, and other biological entities. This in-depth technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with these versatile reagents, empowering researchers to harness their full potential in creating novel therapeutics and elucidating complex biological processes.
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are chemical reagents possessing two different reactive moieties, allowing for the sequential and controlled covalent linkage of two distinct target molecules.[1][2] This targeted approach minimizes the formation of unwanted homodimers or polymers, a common challenge with homobifunctional crosslinkers which have identical reactive groups at each end.[3][4] The unique architecture of heterobifunctional linkers, comprising two distinct reactive ends separated by a spacer arm, makes them invaluable for a wide array of applications, from the construction of antibody-drug conjugates (ADCs) to the study of protein-protein interactions.[1]
The power of heterobifunctional crosslinkers lies in their ability to facilitate a two-step conjugation strategy. This allows for the specific modification of one biomolecule, followed by purification to remove excess crosslinker, before the introduction of the second biomolecule. This controlled process is crucial for generating well-defined bioconjugates with desired stoichiometries.
Classification of Heterobifunctional Crosslinkers
The versatility of heterobifunctional crosslinkers stems from the diverse array of reactive groups that can be incorporated into their structure. This allows for the targeting of various functional groups commonly found on biomolecules. The primary classifications are based on the chemistries of their reactive ends.
Amine-to-Sulfhydryl Reactive Crosslinkers
This is one of the most widely utilized classes of heterobifunctional crosslinkers. They typically feature an N-hydroxysuccinimide (NHS) ester at one end, which reacts with primary amines (e.g., on lysine residues and the N-terminus of proteins), and a maleimide group at the other end, which specifically targets sulfhydryl groups (e.g., on cysteine residues). This combination is highly effective for the controlled conjugation of proteins.
Photoreactive Crosslinkers
Photoreactive crosslinkers introduce an element of temporal control, as one of their reactive groups remains inert until activated by UV light. Common photoreactive groups include aryl azides and diazirines. Upon photoactivation, these groups form highly reactive intermediates (nitrenes and carbenes, respectively) that can non-selectively insert into nearby C-H or N-H bonds. This makes them particularly useful for capturing transient or weak protein-protein interactions in their native environment.
"Click Chemistry" Crosslinkers
"Click chemistry" refers to a class of reactions that are highly specific, efficient, and biocompatible. In the context of heterobifunctional crosslinkers, this typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These crosslinkers possess an azide on one end and an alkyne on the other. The bioorthogonal nature of this reaction, meaning it does not interfere with native biological processes, makes it ideal for applications in living systems.
Core Chemistries and Reaction Mechanisms
A fundamental understanding of the underlying chemical reactions is crucial for the successful application of heterobifunctional crosslinkers.
NHS Ester Chemistry
NHS esters react with primary amines via nucleophilic acyl substitution to form stable amide bonds. The reaction is most efficient at a slightly alkaline pH (7.2-8.5). A competing reaction is the hydrolysis of the NHS ester, which increases with pH.
References
Navigating the Landscape of Therapeutic Protein PEGylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, has emerged as a cornerstone technology in drug development. This modification offers a multitude of benefits, primarily aimed at enhancing the pharmacokinetic and pharmacodynamic properties of protein-based therapeutics. This technical guide provides a comprehensive overview of PEGylation strategies, including detailed experimental protocols, quantitative comparisons of various approaches, and methods for the characterization and purification of PEGylated proteins.
The Rationale and Impact of PEGylation
PEGylation bestows several key advantages upon therapeutic proteins, leading to improved clinical efficacy and patient compliance. The hydrophilic and flexible nature of the PEG polymer chain effectively increases the hydrodynamic radius of the protein, which in turn leads to:
-
Extended Plasma Half-Life: The increased size reduces the rate of renal clearance, prolonging the circulation time of the therapeutic protein.[1][2] This allows for less frequent dosing, a significant advantage for patients with chronic conditions.
-
Reduced Immunogenicity: The PEG chains can mask epitopes on the protein surface, thereby reducing its recognition by the immune system and minimizing the risk of an anti-drug antibody (ADA) response.
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation, increasing their stability in vivo.
-
Improved Solubility: For proteins with limited solubility at physiological pH, PEGylation can significantly enhance their solubility.
However, a critical consideration in any PEGylation strategy is the potential for reduced biological activity. The attachment of PEG chains, particularly near the protein's active site, can cause steric hindrance, impeding its interaction with its target receptor or substrate.[3] Therefore, a careful balance must be struck between improving pharmacokinetic properties and preserving the protein's therapeutic function.
Generations of PEGylation: From Random to Site-Specific Strategies
The field of PEGylation has evolved from early, non-specific methods to highly sophisticated, site-selective approaches.
First-Generation PEGylation: This initial approach involved the random attachment of PEG molecules to multiple sites on the protein, primarily targeting the ε-amino groups of lysine residues. This method often resulted in a heterogeneous mixture of PEGylated isomers with varying numbers of PEG chains attached at different locations, making characterization and ensuring batch-to-batch consistency challenging.
Second-Generation PEGylation: To overcome the limitations of the first-generation methods, second-generation strategies focus on site-specific PEGylation. These techniques aim to attach a single PEG molecule at a predetermined location on the protein, leading to a more homogeneous and well-defined product. This approach offers greater control over the final product's properties and simplifies the purification and analytical processes.
Core PEGylation Chemistries and Strategies
The choice of PEGylation chemistry is dictated by the available functional groups on the protein and the desired site of attachment. The most common strategies target amine groups (N-terminus and lysine residues) and sulfhydryl groups (cysteine residues).
Amine-Reactive PEGylation
The most prevalent approach targets the primary amines on a protein.
-
N-Terminal Selective PEGylation: By controlling the reaction pH, it is possible to preferentially target the α-amino group at the N-terminus of the protein. The pKa of the N-terminal α-amino group is typically lower (around 7.8) than that of the ε-amino group of lysine residues (around 10.1).[4] Performing the reaction at a slightly acidic to neutral pH (e.g., pH 5.0-7.0) favors the deprotonated, more nucleophilic state of the N-terminal amine, leading to selective PEGylation.[5]
-
Lysine PEGylation: At a higher pH (typically pH 7.0-9.0), the ε-amino groups of lysine residues become more reactive, allowing for their PEGylation.
A common reagent for amine-reactive PEGylation is an aldehyde-activated PEG (e.g., mPEG-propionaldehyde). The reaction proceeds via reductive amination, where the aldehyde group on the PEG reacts with the amine group on the protein to form an unstable Schiff base, which is then reduced to a stable secondary amine linkage by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).
Cysteine-Reactive PEGylation
This strategy offers a high degree of site-specificity by targeting the sulfhydryl group of cysteine residues. Since free cysteine residues are relatively rare in many proteins (often participating in disulfide bonds), this method typically requires the introduction of a free cysteine at a specific site through genetic engineering.
The most common reagents for cysteine-specific PEGylation are maleimide-activated PEGs (e.g., mPEG-maleimide). The maleimide group reacts specifically with the sulfhydryl group of cysteine at a neutral pH (6.5-7.5) to form a stable thioether bond.
Quantitative Comparison of PEGylation Strategies
The effectiveness of a PEGylation strategy can be evaluated based on several quantitative parameters, including reaction efficiency, impact on bioactivity, and improvement in pharmacokinetic properties.
| Parameter | Non-PEGylated Interferon-α2b | PEGylated Interferon-α2b (12 kDa linear PEG) | PEGylated Interferon-α2a (40 kDa branched PEG) |
| Half-life (hours) | ~4 | ~36-40 | ~56-62 |
| Dosing Frequency | Daily/Three times a week | Once weekly | Once weekly |
Table 1: Comparison of Pharmacokinetic Parameters of Non-PEGylated and PEGylated Interferons.
| PEG Molecular Weight (kDa) | Degree of PEGylation | Residual Activity of Lysozyme (%) |
| 2 | Low | High |
| 5 | Low | Moderate |
| 10 | High | Low |
Table 2: Impact of PEG Molecular Weight and Degree of PEGylation on the Bioactivity of Lysozyme.
| PEGylation Method | Target Residue | Typical Reaction Efficiency | Key Advantages | Key Disadvantages |
| Aldehyde Chemistry | N-terminal Amine | Moderate to High | Good site-selectivity at controlled pH | Potential for side reactions with lysines |
| Maleimide Chemistry | Cysteine | High | High site-specificity | Requires genetically engineered free cysteine |
| NHS Ester Chemistry | Lysine | High | High reactivity | Low site-specificity, can lead to heterogeneity |
Table 3: Qualitative Comparison of Common PEGylation Chemistries.
Experimental Protocols
This section provides detailed methodologies for key experiments in the PEGylation workflow.
Protocol for N-Terminal Selective PEGylation with mPEG-Aldehyde
Objective: To selectively conjugate an aldehyde-activated PEG to the N-terminus of a therapeutic protein.
Materials:
-
Therapeutic protein (1-10 mg/mL)
-
mPEG-propionaldehyde (e.g., 20 kDa)
-
Reaction Buffer: 100 mM MES buffer, pH 5.0-6.0
-
Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared in reaction buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., Ion Exchange or Size Exclusion Chromatography)
Procedure:
-
Buffer Exchange: Ensure the protein is in the appropriate reaction buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Reaction Setup: In a reaction vessel, combine the protein solution with a 5- to 20-fold molar excess of mPEG-propionaldehyde.
-
Initiation of Reaction: Add freshly prepared sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.
-
Incubation: Gently mix the reaction and incubate at 4°C for 12-24 hours. The reaction progress can be monitored by SDS-PAGE or HPLC.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM.
-
Purification: Purify the mono-PEGylated protein from unreacted protein, excess PEG reagent, and di- or multi-PEGylated species using an appropriate chromatography method (see Protocol 5.3).
Protocol for Cysteine-Specific PEGylation with mPEG-Maleimide
Objective: To specifically conjugate a maleimide-activated PEG to a free cysteine residue on a therapeutic protein.
Materials:
-
Therapeutic protein with a single free cysteine (1-10 mg/mL)
-
mPEG-maleimide (e.g., 20 kDa)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-2 mM EDTA to prevent disulfide bond formation. The buffer must be free of thiols.
-
Purification system (e.g., Size Exclusion Chromatography)
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate a free cysteine, treat the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Reaction Setup: Dissolve the mPEG-maleimide in the reaction buffer. Add a 10- to 20-fold molar excess of the mPEG-maleimide solution to the protein solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.
-
Purification: Purify the PEGylated protein from unreacted protein and excess PEG reagent using Size Exclusion Chromatography (SEC).
Protocol for Purification of Mono-PEGylated Protein by Ion Exchange Chromatography (IEX)
Objective: To separate the mono-PEGylated protein from the native, un-PEGylated protein and multi-PEGylated species.
Materials:
-
Crude PEGylation reaction mixture
-
IEX column (e.g., SP Sepharose for cation exchange or Q Sepharose for anion exchange)
-
Equilibration Buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Elution Buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 7.0)
-
HPLC system
Procedure:
-
Column Equilibration: Equilibrate the IEX column with at least 5 column volumes of Equilibration Buffer.
-
Sample Loading: Load the crude PEGylation reaction mixture onto the column. The PEGylation of a protein often shields its surface charges, leading to weaker binding to the IEX resin compared to the native protein.
-
Wash: Wash the column with Equilibration Buffer to remove any unbound material.
-
Elution: Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes). The native protein will typically elute at a higher salt concentration than the mono-PEGylated protein, which in turn will elute at a higher salt concentration than di- and multi-PEGylated species.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or HPLC to identify the fractions containing the pure mono-PEGylated protein.
Protocol for Determining the Degree of PEGylation by MALDI-TOF Mass Spectrometry
Objective: To determine the number of PEG chains attached to the protein.
Materials:
-
Purified PEGylated protein sample
-
MALDI matrix (e.g., sinapinic acid)
-
Matrix solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix the purified PEGylated protein sample with the MALDI matrix solution.
-
Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.
-
Mass Spectrometry Analysis: Acquire the mass spectrum in the linear mode, appropriate for large molecules.
-
Data Analysis: The resulting spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached. The mass difference between adjacent peaks will correspond to the molecular weight of the attached PEG molecule. The average degree of PEGylation can be calculated from the relative intensities of the peaks.
Protocol for Assessing Immunogenicity of PEGylated Proteins by ELISA
Objective: To detect the presence of anti-PEG antibodies in serum samples.
Materials:
-
Serum samples (from pre- and post-treatment)
-
PEG-coated ELISA plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
HRP-conjugated anti-human IgG or IgM antibody
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with a PEGylated molecule (e.g., biotinylated PEG bound to a streptavidin-coated plate).
-
Blocking: Block the unoccupied sites in the wells with Blocking Buffer.
-
Sample Incubation: Add diluted serum samples to the wells and incubate to allow any anti-PEG antibodies to bind to the immobilized PEG.
-
Washing: Wash the wells to remove unbound antibodies.
-
Detection Antibody Incubation: Add the HRP-conjugated secondary antibody that will bind to the captured anti-PEG antibodies.
-
Washing: Wash the wells to remove unbound secondary antibody.
-
Substrate Addition: Add the TMB substrate and incubate to allow for color development. The intensity of the color is proportional to the amount of anti-PEG antibody present.
-
Stopping and Reading: Stop the reaction with the Stop Solution and measure the absorbance at 450 nm.
Visualizing PEGylation Workflows and Concepts
Graphviz diagrams are provided to illustrate key workflows and logical relationships in protein PEGylation.
Caption: General workflow for the production of a PEGylated therapeutic protein.
Caption: Comparison of site-specific PEGylation strategies targeting different amino acid residues.
Conclusion
PEGylation remains a powerful and widely adopted strategy for enhancing the therapeutic potential of protein-based drugs. The evolution towards site-specific PEGylation has enabled the development of more homogeneous and well-characterized biotherapeutics with improved pharmacokinetic profiles. A thorough understanding of the various PEGylation chemistries, coupled with robust purification and analytical methods, is crucial for the successful development and commercialization of PEGylated proteins. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of protein PEGylation and unlock its full potential in creating safer and more effective medicines.
References
- 1. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pegylated interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Principles of Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioconjugation Chemistry
Bioconjugation is the process of chemically linking two or more molecules, where at least one of the components is a biomolecule, to create a new hybrid with combined or enhanced properties.[1][2] This powerful technology has become indispensable in a wide array of scientific disciplines, including drug development, diagnostics, and materials science.[3][4] By covalently attaching synthetic molecules such as drugs, imaging agents, or stabilizing polymers to biological molecules like proteins, peptides, or nucleic acids, researchers can create novel entities with improved targeting, increased stability, and enhanced therapeutic or diagnostic capabilities.[3]
The applications of bioconjugation are vast and continue to expand. In therapeutics, it is the cornerstone of antibody-drug conjugates (ADCs), which selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing off-target toxicity. In diagnostics, bioconjugates are essential for creating sensitive probes and imaging agents for the early detection of diseases. Furthermore, bioconjugation plays a critical role in gene therapy, enabling the targeted delivery of genetic material, and in materials science for the development of novel biomaterials with unique properties.
The fundamental principle of bioconjugation lies in the selective and stable covalent bond formation between specific functional groups on the interacting molecules. The choice of conjugation chemistry is dictated by the nature of the biomolecule, the desired properties of the final conjugate, and the reaction conditions required to maintain the biological activity of the biomolecule. This guide will delve into the core principles of the most common bioconjugation strategies, providing detailed protocols and quantitative data to aid researchers in the rational design and execution of their bioconjugation experiments.
Key Chemistries in Bioconjugation
The success of a bioconjugation strategy hinges on the selection of an appropriate chemical reaction that is efficient, specific, and compatible with the delicate nature of biomolecules. The most widely employed bioconjugation reactions target specific amino acid residues on proteins or utilize bioorthogonal chemistries that proceed with high selectivity in complex biological environments.
Amine-Reactive Chemistry
Amine-reactive chemistry is one of the most common bioconjugation strategies due to the abundance of primary amines on the surface of proteins. These amines are present at the N-terminus of polypeptide chains and on the side chain of lysine residues. The reaction typically involves the acylation of the nucleophilic amine group by an electrophilic reagent.
-
N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive reagents. They react with primary amines under physiological to slightly alkaline conditions (pH 7.2-9) to form stable amide bonds.
-
Isothiocyanates: These reagents react with primary amines to form stable thiourea linkages. The reaction is most efficient at a pH of 9-10.
| Reactive Group | Target | pH Range | Bond Formed | Stability |
| NHS Ester | Primary Amines | 7.2 - 9.0 | Amide | High |
| Isothiocyanate | Primary Amines | 9.0 - 10.0 | Thiourea | High |
This protocol describes the conjugation of an amine-reactive fluorescent dye to an IgG antibody.
Materials:
-
IgG antibody solution (2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Amine-reactive dye (e.g., NHS ester) stock solution (10 mM in anhydrous DMSO)
-
Purification column (e.g., size-exclusion chromatography)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers or stabilizers like Tris or glycine. If necessary, perform a buffer exchange into the reaction buffer.
-
Reaction Setup: To 1 mg of the antibody solution, add the amine-reactive dye stock solution at a 10- to 20-fold molar excess.
-
Incubation: Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted dye and byproducts by purifying the conjugate using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.
Thiol-Reactive Chemistry
Thiol-reactive chemistry targets the sulfhydryl group (-SH) of cysteine residues. Cysteine is a relatively rare amino acid, making it an excellent target for site-specific modifications.
-
Maleimides: These are the most common thiol-reactive reagents, reacting with sulfhydryl groups via a Michael addition to form a stable thioether bond. The optimal pH for this reaction is 7.0-7.5.
-
Haloacetyls (Iodoacetamides, Bromoacetamides): These reagents react with thiols through SN2 nucleophilic substitution to form stable thioether linkages.
| Linkage Type | Degradation Pathway | Half-life (t½) in Human Plasma |
| Maleimide-Thioether | Retro-Michael reaction | ~7 days |
| Disulfide | Reduction | Minutes to hours |
Note: The stability of maleimide-based conjugates can be influenced by the local environment and the structure of the maleimide reagent.
This protocol outlines the labeling of a protein with a maleimide-functionalized molecule.
Materials:
-
Protein solution containing free thiols (1-10 mg/mL in degassed PBS, pH 7.0-7.5)
-
Maleimide reagent stock solution (10 mM in DMSO or DMF)
-
Reducing agent (e.g., TCEP, optional)
-
Purification column (e.g., size-exclusion chromatography)
-
Degassed reaction buffer (e.g., PBS, pH 7.0-7.5)
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Reaction Setup: Add the maleimide reagent stock solution to the protein solution at a 10- to 20-fold molar excess.
-
Incubation: Mix the reaction gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
Purification: Purify the conjugate from unreacted maleimide and byproducts using size-exclusion chromatography equilibrated with the desired storage buffer.
-
Characterization: Characterize the conjugate to determine the degree of labeling and confirm its integrity.
Carbonyl-Reactive Chemistry
Carbonyl-reactive chemistry involves the reaction of aldehydes or ketones with hydrazides or aminooxy compounds to form hydrazone or oxime linkages, respectively. Aldehydes and ketones are not naturally present in proteins but can be introduced through specific modifications, such as the oxidation of N-terminal serine residues or the periodate oxidation of glycoproteins.
-
Hydrazides: React with aldehydes and ketones to form hydrazone bonds. This reaction is most efficient at a slightly acidic pH (pH 4.5-5.5).
-
Aminooxy compounds: React with aldehydes and ketones to form stable oxime bonds.
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Hydrazone Ligation | Aromatic Aldehyde + Hydrazide | 10¹ - 10³ | pH 7, with aniline catalyst |
| Oxime Ligation | Aromatic Aldehyde + Aminooxy | 10¹ - 10³ | pH 7, with aniline catalyst |
Data from
This protocol describes the conjugation of a hydrazide-modified molecule to an aldehyde-containing biomolecule.
Materials:
-
Aldehyde-containing biomolecule (in a suitable buffer, pH 5-7)
-
Hydrazide-modified molecule stock solution
-
Aniline catalyst (optional)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Reaction Setup: Dissolve the aldehyde-containing biomolecule in the reaction buffer.
-
Addition of Reagents: Add the hydrazide-modified molecule to the solution. If using a catalyst, add aniline to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature. The reaction time will vary depending on the reactants and the presence of a catalyst.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, purify the conjugate to remove unreacted starting materials and byproducts.
Bioorthogonal Chemistry: Click Chemistry
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. "Click chemistry" is a prime example, characterized by high yields, stereospecificity, and the formation of a stable product with minimal non-toxic byproducts.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most well-known click reaction, involving the cycloaddition of an azide and a terminal alkyne, catalyzed by copper(I), to form a stable triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction, also known as "copper-free click chemistry," utilizes a strained cyclooctyne that reacts with an azide without the need for a toxic copper catalyst, making it ideal for in vivo applications.
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| CuAAC | Azide + Terminal Alkyne | 10² - 10⁴ |
| SPAAC | Azide + Cyclooctyne (e.g., DBCO) | 10⁻¹ - 10¹ |
| IEDDA | Tetrazine + trans-Cyclooctene | up to 10⁶ |
Data from
This protocol describes a general procedure for labeling an alkyne-modified biomolecule with an azide-containing cargo.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer
-
Azide-containing cargo stock solution
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Reducing agent (e.g., sodium ascorbate) stock solution (e.g., 100 mM in water, freshly prepared)
-
Purification system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing cargo.
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often used.
-
Reaction Initiation: Add the copper/ligand premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical method.
-
Purification: Purify the bioconjugate using a suitable method to remove the copper catalyst, excess reagents, and byproducts.
This protocol provides a general method for conjugating a DBCO-functionalized molecule to an azide-containing biomolecule.
Materials:
-
Azide-containing biomolecule in a biocompatible buffer (e.g., PBS)
-
DBCO-functionalized molecule stock solution (in a compatible solvent like DMSO)
-
Purification system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-containing biomolecule and the DBCO-functionalized molecule. A 1.5 to 5-fold molar excess of the DBCO reagent is often used.
-
Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can range from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.
-
Monitoring: The reaction can be monitored by techniques such as HPLC, mass spectrometry, or SDS-PAGE.
-
Purification: Once the reaction is deemed complete, purify the conjugate to remove any unreacted starting materials.
Visualizing Bioconjugation Principles
Diagrams are essential for understanding the complex relationships and workflows in bioconjugation chemistry. The following visualizations were created using Graphviz (DOT language) to illustrate key concepts.
General Bioconjugation Workflow
Decision Tree for Choosing a Bioconjugation Chemistry
Signaling Pathway Analogy: Antibody-Drug Conjugate Action
Conclusion
Bioconjugation chemistry is a dynamic and enabling field that bridges the gap between synthetic chemistry and biology. The ability to create novel molecular constructs with tailored properties has profound implications for medicine and life sciences research. A thorough understanding of the fundamental principles of different bioconjugation strategies, including their reaction mechanisms, kinetics, and the stability of the resulting linkages, is crucial for the successful design and implementation of these powerful tools. This guide has provided a comprehensive overview of the core chemistries, along with detailed protocols and quantitative data, to empower researchers to harness the full potential of bioconjugation in their scientific endeavors. As the field continues to evolve with the development of new and more efficient ligation technologies, the impact of bioconjugation on drug development and biomedical research is set to grow even further.
References
Technical Guide: Shelf Life and Storage of m-PEG8-Mal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage conditions, shelf life, and stability of m-PEG8-Mal (methoxy-polyethylene glycol-maleimide, with 8 PEG units). Understanding these parameters is critical for ensuring the integrity and reactivity of this heterobifunctional linker in bioconjugation, drug delivery, and other advanced research applications.
Introduction to this compound Stability
This compound is a valuable tool in bioconjugation, enabling the covalent attachment of a polyethylene glycol (PEG) spacer to thiol-containing molecules such as proteins, peptides, and antibodies. The stability of this compound is primarily dictated by the maleimide group, which is susceptible to degradation, and to a lesser extent, the ether linkages of the PEG chain. The primary degradation pathway for the maleimide moiety is hydrolysis, which leads to the opening of the maleimide ring to form a non-reactive maleamic acid derivative. This hydrolysis is accelerated by moisture and alkaline pH.
Recommended Storage and Handling
To ensure the long-term stability and reactivity of this compound, it is imperative to adhere to strict storage and handling protocols.
Table 1: Recommended Storage Conditions for this compound
| Condition | Solid Form | Stock Solution in Anhydrous Solvent |
| Temperature | -20°C for long-term storage (months to years).[1][2][3][4][5] 0-4°C for short-term storage (days to weeks). | -80°C for long-term storage (up to 6 months). -20°C for short-term storage (up to 1 month). |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | Backfill vial with inert gas after each use. |
| Light | Protect from light; store in the dark or in an amber vial. | Store in a light-protected vial. |
| Moisture | Store in a tightly sealed container with a desiccant. | Use anhydrous solvents (e.g., DMSO, DMF) and prevent moisture ingress. |
Handling Procedures:
-
Before opening, allow the container of solid this compound to equilibrate to room temperature to prevent moisture condensation.
-
Prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately before use.
-
Avoid repeated freeze-thaw cycles of stock solutions. If necessary, aliquot the stock solution into smaller, single-use vials.
Shelf Life and Degradation
The shelf life of this compound is highly dependent on the storage conditions. When stored properly in its solid form, a shelf life of over three years can be expected. However, in solution, the stability is significantly reduced.
Degradation Pathways
The primary degradation pathway for this compound is the hydrolysis of the maleimide ring. The rate of this hydrolysis is highly dependent on pH and temperature.
Figure 1: Hydrolysis of this compound.
Once conjugated to a thiol-containing molecule, the resulting thioether linkage can also be susceptible to a retro-Michael reaction, especially in the presence of other free thiols. This can lead to the dissociation of the conjugate.
Figure 2: Conjugation and Degradation of the Thioether Linkage.
Quantitative Stability Data
Table 2: Hydrolysis Half-life of a Multi-arm PEG-Maleimide at 37°C
| pH | Half-life (hours) |
| 5.0 | ~139 |
| 6.5 | ~44 |
| 7.4 | ~11 |
| 8.0 | ~2 |
Data adapted from a study on an 8-arm PEG-maleimide and should be considered as an estimation for this compound.
This data underscores the significant impact of pH on the stability of the maleimide group, with stability decreasing rapidly as the pH becomes more alkaline.
Experimental Protocols
To ensure the quality and reactivity of this compound, it is recommended to perform stability and purity assessments.
Protocol for Stability-Indicating HPLC Method
This protocol is adapted from methods developed for similar PEG-maleimide compounds and is designed to separate the active this compound from its hydrolyzed, inactive form.
Objective: To quantify the purity of this compound and assess its degradation over time.
Materials:
-
This compound sample
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 300 nm (the maleimide group has a characteristic absorbance around 300 nm which is lost upon hydrolysis)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Data Analysis:
-
The intact this compound peak will elute at a specific retention time. The hydrolyzed product, being more polar, will typically have a shorter retention time.
-
Calculate the purity of this compound by determining the peak area of the intact compound as a percentage of the total peak area.
-
For stability studies, analyze samples at various time points under the desired storage conditions and plot the percentage of intact this compound over time.
-
Figure 3: Workflow for HPLC-based Stability Assessment.
Protocol for Quantification of Maleimide Group by Ellman's Assay
This assay provides an indirect method to determine the concentration of active maleimide groups by reacting them with an excess of a known thiol (e.g., L-cysteine) and then quantifying the remaining unreacted thiol using Ellman's reagent (DTNB).
Objective: To determine the concentration of reactive maleimide groups in a sample of this compound.
Materials:
-
This compound sample
-
L-cysteine hydrochloride monohydrate
-
Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.
-
L-cysteine Standard Solution: Prepare a 1.5 mM stock solution of L-cysteine in Reaction Buffer. Create a standard curve by serial dilution (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).
-
-
Reaction of this compound with L-cysteine:
-
Prepare a solution of this compound of known concentration in a suitable buffer (e.g., PBS, pH 7.0).
-
Add a known excess of L-cysteine solution to the this compound solution.
-
Incubate at room temperature for 30 minutes to allow the reaction to go to completion.
-
-
Quantification of Unreacted L-cysteine:
-
To 50 µL of each L-cysteine standard and the reaction mixture from step 2, add 50 µL of the Ellman's Reagent Solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Create a standard curve of absorbance versus L-cysteine concentration.
-
Determine the concentration of unreacted L-cysteine in the reaction mixture using the standard curve.
-
Calculate the concentration of L-cysteine that reacted with this compound by subtracting the unreacted concentration from the initial concentration. This is equivalent to the concentration of active maleimide groups.
-
Conclusion
The stability of this compound is critical for its successful application in bioconjugation. By adhering to the recommended storage conditions of -20°C, protection from light and moisture, and storage under an inert atmosphere, the shelf life of solid this compound can be maximized. For solutions, the use of anhydrous solvents and short-term storage at low temperatures is essential. Regular assessment of purity and reactivity using methods such as HPLC and Ellman's assay is recommended to ensure the quality of the reagent, particularly for critical applications in drug development. A thorough understanding of the degradation pathways, primarily hydrolysis of the maleimide ring, allows for the implementation of appropriate handling and reaction conditions to minimize loss of reactivity.
References
m-PEG8-Maleimide: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and experimental considerations for m-PEG8-Maleimide (methoxy-polyethylene glycol with eight ethylene glycol units and a terminal maleimide group). As a heterobifunctional linker, m-PEG8-Maleimide is a critical component in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and other targeted therapeutics. Due to the absence of a specific Safety Data Sheet (SDS) for m-PEG8-Maleimide in the available information, this guide synthesizes data from closely related PEG-maleimide and other PEGylated compounds to provide the most accurate safety and handling recommendations.
Hazard Identification and Classification
Based on data for similar compounds like Mal-PEG8-acid, m-PEG8-Mal is anticipated to present the following hazards.[1][2]
GHS Classification:
-
Serious Eye Damage/Eye Irritation: Category 2/2A[1]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below.
Quantitative Data Summary
The following tables summarize the key quantitative data and recommendations for the safe handling and storage of m-PEG8-Maleimide, based on information for related compounds.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C or lower for long-term storage. | |
| Storage Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Moisture Control | Keep in a tightly sealed container with desiccant. | |
| Light Protection | Store in the dark or in an amber vial. | |
| Solution Storage (-20°C) | Up to 1 month. | |
| Solution Storage (-80°C) | Up to 6 months. |
Table 1: Recommended Storage Conditions
| Hazard Class | GHS Category | Precautionary Statement Codes |
| Skin Irritation | 2 | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation | 2A | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | 3 | P261, P271, P304+P340, P312, P403+P233, P405 |
| Acute Oral Toxicity | 4 (Assumed) | P264, P270, P301+P312, P330 |
Table 2: Hazard Identification and Precautionary Statements (based on related compounds)
Experimental Protocols and Handling
Personal Protective Equipment (PPE)
When handling m-PEG8-Maleimide, the following personal protective equipment should be worn to minimize exposure:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat and closed-toe shoes.
General Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
After dispensing, backfill the container with an inert gas (e.g., argon or nitrogen) before resealing to protect from oxygen and moisture.
Spill and Disposal Procedures
-
Small Spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Large Spills: Evacuate personnel to a safe area. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Disposal: Dispose of m-PEG8-Maleimide and its waste in accordance with local, state, and federal regulations.
Experimental Protocol: General Protein Conjugation
This protocol outlines a general procedure for the bioconjugation of a protein with m-PEG8-Maleimide.
-
Prepare the Protein: Dissolve the thiol-containing protein in a suitable buffer with a pH of 6.5-7.5 (e.g., phosphate-buffered saline, PBS). If the protein has disulfide bonds that need to be reduced to free thiols, use a reducing agent like TCEP and subsequently remove it by desalting.
-
Prepare m-PEG8-Maleimide Solution: Immediately before use, dissolve m-PEG8-Maleimide in an anhydrous solvent like DMSO.
-
Reaction: Add a 5-20 fold molar excess of the dissolved m-PEG8-Maleimide to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted m-PEG8-Maleimide using size-exclusion chromatography (e.g., a desalting column).
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the handling and use of m-PEG8-Maleimide.
Figure 1: Recommended workflow for the safe handling and preparation of m-PEG8-Maleimide.
Figure 2: Decision tree for handling a spill of m-PEG8-Maleimide.
Figure 3: Simplified representation of m-PEG8-Maleimide's role in ADC synthesis.
References
Unlocking the Potential: A Technical Guide to Novel Applications of PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, has emerged as a transformative technology in the pharmaceutical and biotechnology industries. Initially developed to improve the pharmacokinetic properties of protein therapeutics, the applications of PEGylated compounds have expanded significantly. This in-depth technical guide explores the core principles of PEGylation and delves into its novel applications, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers and drug development professionals in their pursuit of innovative therapeutic and diagnostic solutions.
The primary benefits of PEGylation stem from the unique physicochemical properties of PEG, a hydrophilic and biocompatible polymer. The attachment of PEG chains increases the hydrodynamic radius of the modified molecule, effectively creating a shield that can reduce renal clearance, minimize enzymatic degradation, and decrease immunogenicity. These advantages have led to the successful development of numerous FDA-approved PEGylated drugs.[1] Beyond improving drug stability and circulation time, novel applications are leveraging PEGylation for targeted drug delivery, controlled release from hydrogels, and enhanced signal in diagnostic imaging.[2][3][4]
Core Applications and Quantitative Data
The versatility of PEGylation allows for its application to a wide range of molecules, including proteins, peptides, nanoparticles, liposomes, and small molecules. This section summarizes the quantitative impact of PEGylation across various applications.
Enhanced Pharmacokinetics of Therapeutics
PEGylation has been most extensively used to improve the pharmacokinetic profiles of therapeutic proteins and peptides. By increasing the molecule's size, PEGylation reduces the rate of clearance by the kidneys and protects it from proteolytic degradation, thereby extending its circulation half-life.
| Therapeutic | Modification | Indication | Change in Half-life | Reference |
| Interferon-α2a | PEGylated (Pegasys®) | Hepatitis C | ~10-fold increase vs. non-PEGylated | |
| G-CSF | PEGylated (Neulasta®) | Neutropenia | ~15-fold increase vs. non-PEGylated | |
| Adenosine Deaminase | PEGylated (Adagen®) | Severe Combined Immunodeficiency | ~20-fold increase vs. native enzyme | |
| Exenatide | PEGylated (PB-119) | Type 2 Diabetes | Allows for once-weekly vs. twice-daily injection |
Targeted Drug Delivery with Nanoparticles
PEGylation of nanoparticles (NPs) creates a "stealth" effect, enabling them to evade the mononuclear phagocyte system (MPS) and prolonging their circulation time. This extended circulation increases the probability of the NPs accumulating in tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, the PEG chains can be functionalized with targeting ligands (e.g., antibodies, peptides) to actively target specific cell types.
| Nanoparticle System | Targeting Ligand | Tumor Model | Tumor Accumulation (% Injected Dose/g) | Reference |
| Gold Nanoparticles (60 nm) | None (Passive) | MDA-MB-435 | ~2% | |
| Gold Nanoparticles (60 nm) | Transferrin (Active) | MDA-MB-435 | ~4% (2-fold increase) | |
| PLGA-PEG Nanoparticles | Anti-PD-1 F(ab')2 | MC38 Colon Cancer | 4-fold increase in tumor-to-muscle ratio | |
| Liposomes | Hyaluronic Acid | Breast Cancer | 1.5-fold increase vs. non-targeted |
Controlled Release from Hydrogels
PEG-based hydrogels are highly biocompatible and can be engineered to release encapsulated drugs in a controlled manner. The release kinetics can be tuned by altering the hydrogel's crosslinking density, the molecular weight of the PEG, and the nature of the linkage between the drug and the hydrogel matrix.
| Hydrogel Formulation | Encapsulated Drug | Release Mechanism | Key Finding | Reference |
| PEG-diacrylate (PEG-DA) | Ibuprofen | Diffusion | Slower release compared to F127 hydrogels | |
| PEG-DA Microspheres | Gentamicin | Diffusion | Release kinetics best fit with the Higuchi model | |
| pHEMA/PLGA Hybrid | Letrozole | Diffusion | Sustained release over 32 days with reduced burst | |
| PEG with β-eliminative linkers | Exenatide | Cleavable Linkers | Tunable release half-life from hours to over a year |
Enhanced Signal in Diagnostic Imaging
PEGylation can improve the performance of contrast agents used in medical imaging, such as Magnetic Resonance Imaging (MRI). By increasing the agent's circulation time and improving its biocompatibility, PEGylation can lead to enhanced signal intensity and better diagnostic images.
| MRI Contrast Agent | Modification | Key Advantage | Signal Enhancement | Reference |
| ProCA1 (Protein-based) | PEGylated (12 kDa) | Increased relaxivity | 19-fold higher r1 and r2 values vs. Gd-DTPA | |
| Iron Oxide Nanoparticles | PEGylated | Enhanced T2 contrast | Up to 8-fold higher relaxivities vs. commercial FMX | |
| Gd2O3 Nanoparticles | PEGylated | Increased relaxivity | r1 and r2 values ~4 times higher than Gd-DTPA |
Key Experimental Protocols
This section provides detailed methodologies for the three core stages of working with PEGylated compounds: synthesis, purification, and characterization.
Protocol for Amine-Reactive PEGylation of a Protein
This protocol describes a common method for PEGylating a protein using an N-hydroxysuccinimide (NHS)-ester activated PEG.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
mPEG-NHS ester (e.g., mPEG-succinimidyl valerate)
-
Reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis tubing or centrifugal filter units for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the reaction.
-
PEG Activation: Immediately before use, dissolve the mPEG-NHS ester in the reaction buffer. The amount to dissolve depends on the desired molar excess of PEG to protein (typically ranging from 2:1 to 50:1).
-
PEGylation Reaction: Add the activated PEG solution to the protein solution while gently stirring. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. This will react with any unreacted mPEG-NHS ester.
-
Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using centrifugal filter units with a molecular weight cut-off (MWCO) appropriate for the size of the PEGylated protein.
Protocol for Purification of PEGylated Proteins by Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. PEGylation shields the protein's surface charges, leading to altered retention times on an IEX column, which can be exploited for purification.
Materials:
-
Crude PEGylated protein mixture
-
IEX column (e.g., cation or anion exchange, depending on the protein's pI)
-
Equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the IEX column with the equilibration buffer until a stable baseline is achieved.
-
Sample Loading: Load the crude PEGylated protein mixture onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound material.
-
Elution: Elute the bound proteins using a linear gradient of the elution buffer (e.g., 0-100% over 30 column volumes). Unmodified protein, mono-PEGylated, and multi-PEGylated species will elute at different salt concentrations.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or other characterization methods to identify the fractions containing the desired PEGylated product.
Protocol for Characterization by SDS-PAGE and Mass Spectrometry
A. SDS-PAGE Analysis:
-
Prepare a polyacrylamide gel of an appropriate percentage to resolve the native and PEGylated protein.
-
Load samples of the native protein, the crude PEGylation reaction, and the purified fractions.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Destain the gel and visualize the bands. PEGylated proteins will migrate slower than the native protein, with the shift in molecular weight corresponding to the size of the attached PEG.
B. Mass Spectrometry (MS) Analysis:
-
Sample Preparation: Desalt the protein samples using a suitable method (e.g., zip-tipping).
-
LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS). Reverse-phase HPLC can be used to separate different PEGylated species before they enter the mass spectrometer.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weights of the different species present in the sample. This will confirm the degree of PEGylation (i.e., the number of PEG chains attached to each protein molecule).
Visualizing a Signaling Pathway: PEG-Interferon and the JAK-STAT Pathway
PEGylated interferons are used in the treatment of hepatitis C. They exert their antiviral effects by activating the JAK-STAT signaling pathway, leading to the transcription of interferon-stimulated genes (ISGs) that inhibit viral replication.
Caption: The JAK-STAT signaling pathway activated by PEG-Interferon.
Visualizing an Experimental Workflow: Development of PEGylated Nanoparticles for Cancer Therapy
The development of PEGylated nanoparticles for targeted cancer therapy is a multi-step process that involves synthesis, characterization, and in vitro and in vivo evaluation.
Caption: Workflow for developing targeted PEGylated nanoparticles.
Conclusion
PEGylation continues to be a powerful and versatile tool in drug development and beyond. While its initial success was in extending the half-life of protein drugs, novel applications in targeted delivery, controlled release, and diagnostics are continually emerging. This technical guide has provided a comprehensive overview of these applications, supported by quantitative data, detailed experimental protocols, and clear visual representations of key biological and experimental processes. By understanding and applying these principles, researchers and scientists can continue to innovate and develop new PEGylated compounds that address unmet medical needs and improve patient outcomes. As our understanding of the interactions between PEGylated materials and biological systems deepens, the potential for creating even more sophisticated and effective therapies and diagnostics will undoubtedly continue to grow.
References
- 1. Morphology Effect of PEGylated Iron Oxide Nanoparticles on the Enhancement of MRI Contrast Signal in Breast Cancer | Semantic Scholar [semanticscholar.org]
- 2. PEGylation of Protein-based MRI Contrast Agents Improves Relaxivities and Biocompatibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of PEGylated Nanoparticles on Tumor Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amine Coupling using m-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules. The use of methoxy PEG N-hydroxysuccinimidyl ester (m-PEG-NHS ester) is a popular method for PEGylating biomolecules due to its ability to efficiently react with primary amines on proteins, such as the ε-amino group of lysine residues and the N-terminus, forming stable amide bonds.
This document provides detailed application notes and protocols for the use of m-PEG8-NHS ester, a monodisperse PEG reagent with an eight-unit PEG chain, for amine coupling reactions. The hydrophilic nature of the PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[1]
Chemical Properties and Reaction Mechanism
m-PEG8-NHS ester is an amine-reactive PEGylation reagent. The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines (-NH2) in a nucleophilic acyl substitution reaction to form a stable amide linkage. The reaction releases N-hydroxysuccinimide as a byproduct.
The reaction is highly dependent on pH. The primary amine needs to be in its deprotonated, nucleophilic state to react with the NHS ester. However, the NHS ester is also susceptible to hydrolysis, which becomes more rapid at higher pH. Therefore, a careful balance of pH is crucial for efficient conjugation while minimizing hydrolysis of the reagent.[2]
Reaction Scheme:
Factors Influencing Amine Coupling Efficiency
Several factors can influence the efficiency of the amine coupling reaction with m-PEG8-NHS ester. Optimization of these parameters is critical to achieve the desired degree of PEGylation while maintaining the biological activity of the molecule of interest.
| Parameter | Effect on Reaction | General Recommendation |
| pH | The rate of reaction with amines increases with pH as more amines are deprotonated. However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH. The optimal pH is a compromise between these two competing reactions.[2] | A pH range of 7.2 to 8.5 is generally recommended for NHS ester couplings.[3] |
| Molar Ratio | The molar ratio of m-PEG8-NHS ester to the amine-containing molecule will directly influence the degree of PEGylation. A higher molar excess will generally result in a higher degree of modification. | A 5 to 20-fold molar excess of the m-PEG-NHS ester is a common starting point for optimization.[4] |
| Reaction Time | The reaction time required for completion depends on the pH, temperature, and reactivity of the specific amine groups. | Reactions are typically run for 1-2 hours at room temperature or overnight at 4°C. |
| Temperature | Higher temperatures increase the rate of both the desired conjugation reaction and the competing hydrolysis of the NHS ester. | Reactions are commonly performed at room temperature or at 4°C to better control the reaction and minimize hydrolysis. |
| Buffer Composition | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided. | Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are commonly used. |
Experimental Protocols
The following protocols provide a general framework for the PEGylation of a protein with m-PEG8-NHS ester, followed by purification and characterization of the conjugate.
Protocol 1: Amine Coupling of m-PEG8-NHS Ester to a Protein
This protocol describes the general procedure for conjugating m-PEG8-NHS ester to a protein containing accessible primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
m-PEG8-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5, to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into a suitable reaction buffer.
-
-
m-PEG8-NHS Ester Preparation:
-
Allow the vial of m-PEG8-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of m-PEG8-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Add the calculated volume of the m-PEG8-NHS ester stock solution to the protein solution. A 5- to 20-fold molar excess is a common starting point. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction and hydrolyze any unreacted m-PEG8-NHS ester, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove the excess, unreacted m-PEG8-NHS ester and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Protocol 2: Characterization of the PEGylated Protein
It is essential to characterize the PEGylated protein to determine the degree of PEGylation and confirm the integrity of the conjugate.
A. SDS-PAGE Analysis:
SDS-PAGE can be used to visualize the increase in molecular weight of the protein after PEGylation.
Procedure:
-
Prepare samples of the un-PEGylated (native) protein and the purified PEGylated protein.
-
Mix the protein samples with SDS-PAGE sample loading buffer and heat as required.
-
Load the samples onto a polyacrylamide gel along with a molecular weight marker.
-
Run the gel according to standard procedures.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain).
-
The PEGylated protein will appear as a band or a smear at a higher apparent molecular weight compared to the native protein. The smearing is due to the heterogeneity of PEGylation.
B. HPLC Analysis (Size-Exclusion Chromatography):
Size-exclusion chromatography (SEC) can be used to separate the PEGylated protein from the un-PEGylated protein and any aggregates.
Procedure:
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).
-
Inject a sample of the purified PEGylated protein.
-
Monitor the elution profile using UV detection at 280 nm.
-
The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger hydrodynamic radius. The peak areas can be used to estimate the relative amounts of each species.
C. Mass Spectrometry Analysis:
Mass spectrometry (MS) is a powerful technique to determine the precise mass of the PEGylated protein and thus the degree of PEGylation.
Procedure:
-
Prepare the purified PEGylated protein sample for MS analysis (e.g., by buffer exchange into a volatile buffer).
-
Analyze the sample using a mass spectrometer (e.g., MALDI-TOF or ESI-MS).
-
The mass spectrum will show a series of peaks corresponding to the protein with different numbers of PEG chains attached.
-
The degree of PEGylation can be calculated from the mass difference between the un-PEGylated and PEGylated protein peaks.
Data Presentation: A Case Study
To illustrate the effect of the m-PEG8-NHS ester to protein molar ratio on the degree of PEGylation, a hypothetical experiment was conducted using a 25 kDa monoclonal antibody fragment (Fab). The Fab was reacted with varying molar excesses of m-PEG8-NHS ester at pH 8.0 for 2 hours at room temperature. The resulting conjugates were purified and analyzed by mass spectrometry to determine the average number of PEG molecules per Fab.
| Molar Ratio (m-PEG8-NHS : Fab) | Average Degree of PEGylation (PEG/Fab) | Predominant Species |
| 1:1 | 0.8 | Mono-PEGylated |
| 5:1 | 2.3 | Di- and Tri-PEGylated |
| 10:1 | 3.9 | Tri- and Tetra-PEGylated |
| 20:1 | 5.2 | Poly-PEGylated |
Note: This data is illustrative and the actual degree of PEGylation will depend on the specific protein and reaction conditions.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for protein PEGylation and the logical relationship between key reaction parameters.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low PEGylation efficiency | - Inactive m-PEG8-NHS ester (hydrolyzed).- Incorrect buffer pH (too low).- Presence of primary amines in the buffer. | - Use fresh, anhydrous DMSO/DMF to dissolve the NHS ester.- Ensure the reaction buffer pH is between 7.2 and 8.5.- Use an amine-free buffer (e.g., PBS). |
| High degree of protein aggregation | - High concentration of organic solvent.- Protein instability under reaction conditions. | - Keep the final organic solvent concentration below 10%.- Optimize reaction conditions (e.g., lower temperature). |
| Loss of biological activity | - PEGylation at or near the active site.- Denaturation of the protein during the reaction. | - Optimize the molar ratio of m-PEG8-NHS ester to protein to achieve a lower degree of PEGylation.- Consider site-specific PEGylation strategies if available. |
Conclusion
The use of m-PEG8-NHS ester provides a straightforward and effective method for the PEGylation of proteins and other amine-containing biomolecules. By carefully controlling the reaction conditions, particularly pH and the molar ratio of reactants, researchers can achieve a desired degree of PEGylation to enhance the therapeutic properties of their molecules. Thorough characterization of the resulting conjugates is essential to ensure product quality and consistency.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for m-PEG8-Maleimide Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimal reaction conditions for the conjugation of m-PEG8-Maleimide (m-PEG8-Mal) to thiol-containing molecules, such as proteins, peptides, and other biomolecules. The maleimide group of this compound reacts specifically with free sulfhydryl (thiol) groups to form a stable thioether bond, a common strategy in bioconjugation for applications like PEGylation, antibody-drug conjugate (ADC) development, and surface modification.
Mechanism of Action
The conjugation of this compound to a thiol-containing molecule proceeds via a Michael addition reaction. The nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable covalent thioether linkage. This reaction is highly specific for thiols within the optimal pH range.
Key Reaction Parameters and Optimization
Successful conjugation with m-PEG8-Maleimide hinges on the careful control of several reaction parameters. The following table summarizes the key quantitative data for optimizing the conjugation process.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, reactivity towards primary amines increases, leading to potential side products. Below pH 6.5, the reaction rate is significantly reduced.[1][2][3][4] |
| Molar Ratio (this compound : Thiol) | 10:1 to 20:1 | A molar excess of the maleimide reagent is recommended to drive the reaction to completion.[1] For sterically hindered molecules, the optimal ratio may need to be determined empirically and can range from 2:1 to 20:1. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster. Reactions at 4°C can be performed overnight to minimize potential degradation of sensitive molecules. |
| Reaction Time | 2 - 4 hours at Room Temperature; Overnight at 4°C | Reaction progress can be monitored using analytical techniques such as HPLC or SDS-PAGE. |
| Protein Concentration | 1 - 10 mg/mL | This concentration range is generally effective for conjugation. |
| Buffer Composition | Phosphate, HEPES, or Tris buffers | Buffers should be free of thiols (e.g., DTT, 2-mercaptoethanol) and primary amines (if targeting specific thiol conjugation). Degassing the buffer is recommended to prevent thiol oxidation. The inclusion of 1-5 mM EDTA can chelate metal ions that catalyze thiol oxidation. |
Experimental Protocols
Protocol 1: General Conjugation of m-PEG8-Maleimide to a Thiol-Containing Protein
This protocol outlines the fundamental steps for conjugating m-PEG8-Maleimide to a protein with available free cysteine residues.
Materials:
-
Thiol-containing protein
-
m-PEG8-Maleimide
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 100 mM Phosphate buffer with 150 mM NaCl, 2 mM EDTA, pH 7.2. The buffer must be free of thiols.
-
Reducing Agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M L-cysteine or 2-mercaptoethanol in conjugation buffer.
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette)
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed prior to conjugation.
-
Degas the buffer and protein solution by applying a vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
-
m-PEG8-Maleimide Solution Preparation:
-
Immediately before use, dissolve the m-PEG8-Maleimide in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess (typically 10-20 fold) of the m-PEG8-Maleimide stock solution to the protein solution with gentle stirring.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. Protect from light if working with light-sensitive molecules.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching solution of a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-20 mM. This will react with any excess unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the this compound-protein conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Characterize the final conjugate to determine the degree of labeling and confirm purity using techniques like SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
To accurately control the stoichiometry of the conjugation reaction, it is crucial to determine the concentration of free thiols in the protein solution before proceeding with the conjugation.
Materials:
-
Protein sample
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine hydrochloride for standard curve
Procedure:
-
Prepare a standard curve using known concentrations of cysteine hydrochloride.
-
Add Ellman's Reagent to the protein sample and standards.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in the protein sample by comparing its absorbance to the standard curve.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for m-PEG8-Maleimide conjugation and a troubleshooting guide for common issues.
Caption: General experimental workflow for m-PEG8-Maleimide conjugation.
Caption: Troubleshooting logic for low conjugation yield.
Stability and Storage
The thioether bond formed between the maleimide and the thiol is generally stable. However, the succinimide ring can undergo hydrolysis, especially at higher pH, to form a more stable ring-opened structure. This hydrolysis prevents the retro-Michael reaction, which would lead to the cleavage of the conjugate.
For storage of the final conjugate, it is recommended to use it immediately after purification. If necessary, the conjugate solution can be stored at 2-8°C for up to one week, protected from light. For longer-term storage, the addition of 5-10 mg/mL BSA and 0.01-0.03% sodium azide can prevent denaturation and microbial growth. Alternatively, the solution can be stored in 50% glycerol at -20°C for up to a year.
m-PEG8-Maleimide itself is sensitive to moisture and should be stored at -20°C under dry conditions. Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis. It is best to prepare solutions of m-PEG8-Maleimide fresh for each experiment.
References
Application Notes and Protocols for m-PEG8-Maleimide Labeling
Introduction to Thiol-Specific PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[1][2] Benefits include enhanced stability, increased circulating half-life, and reduced immunogenicity.[1][3]
One of the most specific and efficient methods for PEGylation targets free sulfhydryl groups on cysteine residues using maleimide-functionalized PEG reagents. The reaction between a maleimide and a thiol group, known as a Michael addition, proceeds rapidly under mild, physiological conditions to form a stable, covalent thioether bond.[4] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring precise targeting of cysteine residues.
Caption: Thiol-maleimide conjugation mechanism.
Calculating Molar Excess of m-PEG8-Mal
Optimizing the molar ratio of the m-PEG8-Maleimide reagent to the target protein is critical for achieving efficient conjugation while minimizing unwanted side reactions and simplifying purification. A molar excess of the PEG reagent is used to drive the reaction to completion. However, excessive amounts can lead to difficulties in purification and potential non-specific modifications, while insufficient amounts will result in low labeling efficiency.
A typical starting point for labeling reactions is a 10 to 20-fold molar excess of the maleimide reagent over the amount of thiol-containing protein. The optimal ratio should be determined empirically for each specific protein and application.
Calculation Formulas
-
Calculate Moles of Protein:
-
Moles of Protein = Mass of Protein (g) / Molecular Weight of Protein ( g/mol )
-
-
Calculate Required Mass of this compound:
-
Mass of this compound (g) = Moles of Protein × Molar Excess Ratio × MW of this compound ( g/mol )
-
Example Calculation
This table provides a sample calculation for labeling a 5 mg sample of a 50 kDa protein with a 20-fold molar excess of this compound (MW ≈ 880.05 g/mol ).
| Parameter | Value | Calculation |
| Protein Information | ||
| Mass of Protein | 5 mg (0.005 g) | - |
| Molecular Weight (MW) of Protein | 50,000 g/mol | - |
| Moles of Protein | 0.1 µmol | (0.005 g) / (50,000 g/mol ) = 1.0 x 10⁻⁷ mol |
| PEG Reagent Information | ||
| Desired Molar Excess | 20-fold | - |
| Molecular Weight (MW) of this compound | ~880.05 g/mol | - |
| Calculation for this compound | ||
| Moles of this compound needed | 2.0 µmol | (1.0 x 10⁻⁷ mol) × 20 |
| Mass of this compound needed | 1.76 mg | (2.0 x 10⁻⁶ mol) × (880.05 g/mol ) = 0.00176 g |
Detailed Experimental Protocol
This protocol provides a general workflow for labeling a thiol-containing protein with m-PEG8-Maleimide.
Caption: Experimental workflow for m-PEG8-Maleimide labeling.
Materials and Reagents
| Reagent | Purpose |
| Target Protein | Molecule to be labeled (must contain free thiols) |
| m-PEG8-Maleimide | PEGylating reagent |
| Conjugation Buffer | Phosphate, HEPES, or Tris buffer (10-100 mM, pH 7.0-7.5), amine- and thiol-free |
| TCEP (optional) | Reducing agent for disulfide bonds |
| Anhydrous DMSO or DMF | Solvent for dissolving m-PEG8-Maleimide |
| Quenching Reagent | e.g., L-cysteine or β-mercaptoethanol to stop the reaction |
| Purification System | Size-exclusion chromatography (SEC) column or dialysis cassettes |
Step 1: Protein Preparation
-
Buffer Exchange: Ensure the protein is in a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5) that is free of primary amines (like Tris) and thiols (like DTT). This can be achieved by dialysis or using a desalting column. The final protein concentration should ideally be 1-10 mg/mL.
-
Reduction of Disulfides (Optional): If the target cysteine residues are involved in disulfide bonds, they must be reduced.
-
Add a 10 to 100-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Note: TCEP is recommended as it does not contain thiols and therefore does not need to be removed before adding the maleimide reagent. Avoid using DTT or β-mercaptoethanol at this stage, as they would need to be completely removed.
-
Step 2: m-PEG8-Maleimide Reagent Preparation
-
Immediately before use, prepare a concentrated stock solution (e.g., 10-20 mM) of m-PEG8-Maleimide by dissolving it in anhydrous DMSO or DMF.
-
Note: Maleimide reagents are susceptible to hydrolysis in aqueous solutions, so stock solutions should be prepared fresh and not stored in buffer.
Step 3: Conjugation Reaction
-
Add the calculated amount of the m-PEG8-Maleimide stock solution to the prepared protein solution. To avoid protein precipitation, the final concentration of DMSO or DMF should typically not exceed 10-15%.
-
Gently mix the reaction.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light. The optimal time may vary depending on the protein.
Step 4: Quenching the Reaction
-
To stop the labeling reaction and prevent any unreacted maleimide from reacting with other molecules, add a quenching reagent.
-
Add a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
Step 5: Purification of the Conjugate
-
Remove the excess m-PEG8-Maleimide and quenching reagent from the labeled protein.
-
The most common method is size-exclusion chromatography (e.g., a desalting column), which separates molecules based on size.
-
Alternatively, dialysis can be used, especially for larger volumes.
Characterization of the PEGylated Product
After purification, it is essential to characterize the conjugate to confirm successful PEGylation and determine the degree of labeling.
Caption: Workflow for characterization of PEGylated proteins.
Characterization Methods
| Technique | Information Provided |
| SDS-PAGE | A simple, qualitative method to visualize an increase in the apparent molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unlabeled protein. |
| Mass Spectrometry (MS) | Provides the most accurate determination of the molecular weight of the conjugate, allowing for precise calculation of the number of PEG molecules attached per protein (degree of labeling). |
| HPLC (SEC or RP) | Size-Exclusion HPLC (SEC-HPLC) can be used to assess purity and detect any aggregation. Reversed-Phase HPLC (RP-HPLC) can separate proteins with different numbers of attached PEG chains, providing information on the heterogeneity of the product. |
| UV-Vis Spectroscopy | If the PEG reagent contains a chromophore, the degree of labeling can be estimated by measuring absorbance at two wavelengths (one for the protein, e.g., 280 nm, and one for the chromophore). |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Labeling Yield | - Insufficient molar excess of this compound.- Incomplete reduction of disulfide bonds.- Hydrolysis of the maleimide reagent.- Thiol-containing components in the buffer. | - Increase the molar excess of the PEG reagent (e.g., 20-40 fold).- Ensure sufficient TCEP concentration and incubation time.- Prepare the this compound stock solution fresh in anhydrous solvent.- Perform buffer exchange to remove interfering substances. |
| Protein Aggregation/Precipitation | - High concentration of organic solvent (DMSO/DMF).- Protein instability under reaction conditions. | - Keep the final organic solvent concentration below 10-15%.- Optimize buffer pH and ionic strength. Consider performing the reaction at 4°C. |
| Low Protein Recovery After Purification | - Non-specific binding to the purification column.- Precipitation of the conjugate during purification. | - Choose a different type of purification column or adjust the mobile phase.- Ensure the conjugate is fully solubilized before loading onto the column. |
| High Heterogeneity (Multiple PEGylated Species) | - Multiple available cysteine residues on the protein surface.- Partial reduction of disulfide bonds. | - This may be expected if the protein has multiple reactive sites. For site-specific labeling, protein engineering may be required to produce a single-cysteine variant.- Optimize reduction conditions to ensure complete and uniform reduction. |
References
Purifying m-PEG8-Maleimide Conjugates: A Guide to Chromatographic Techniques
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The use of discrete PEG linkers, such as m-PEG8-Maleimide (m-PEG8-Mal), offers precise control over the final conjugate structure, leading to more homogeneous products. The maleimide group specifically reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.
Following the conjugation reaction, a critical step is the purification of the desired this compound conjugate from unreacted starting materials (e.g., the thiol-containing molecule and excess this compound), as well as reaction byproducts. The presence of these impurities can compromise the efficacy, safety, and stability of the final product. Chromatography is the cornerstone for achieving the high purity required for therapeutic applications.
This document provides detailed application notes and protocols for the purification of this compound conjugates using three primary chromatographic techniques: Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Principles of Chromatographic Separation
The choice of purification method depends on the physicochemical properties of the conjugate and the impurities to be removed.
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume in solution.[1] Larger molecules, such as the this compound conjugate, will travel through the porous beads of the chromatography matrix faster than smaller molecules like the unreacted this compound linker. SEC is particularly effective for removing aggregates and separating the conjugate from the much smaller, unconjugated PEG linker.[1]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge.[2] The addition of a neutral PEG chain can shield the charged groups on a protein or peptide, leading to a change in its interaction with the IEX resin compared to the unmodified molecule.[2] This allows for the separation of the conjugate from the un-PEGylated starting material.[3] IEX can be performed in two modes: cation exchange, which binds positively charged molecules, and anion exchange, which binds negatively charged molecules.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. More hydrophobic molecules will interact more strongly with the stationary phase and thus have a longer retention time. PEGylation generally increases the hydrophilicity of a molecule, which can be exploited for separation. RP-HPLC offers high resolution and is often used for both purification and analysis of PEGylated conjugates.
General Experimental Workflow
The overall process for the purification and analysis of this compound conjugates can be visualized as follows:
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is ideal for separating the this compound conjugate from smaller unreacted PEG linkers and larger aggregates.
Materials:
-
Crude this compound conjugate reaction mixture
-
SEC column suitable for the molecular weight range of the conjugate
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
HPLC or FPLC system with a UV detector
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate.
-
Sample Preparation: Dissolve the crude reaction mixture in the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection and Elution: Inject the prepared sample onto the equilibrated column. Elute with the mobile phase at a constant flow rate.
-
Detection and Fraction Collection: Monitor the elution profile using a UV detector at a wavelength appropriate for the conjugate (e.g., 280 nm for proteins). Collect fractions corresponding to the different peaks. The conjugate is expected to elute before the smaller, unreacted this compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical SEC or another suitable method.
-
Product Recovery: Pool the fractions containing the pure conjugate and proceed with buffer exchange or lyophilization.
Data Presentation: Typical SEC Parameters
| Parameter | Condition |
| Column | SEC column with appropriate molecular weight range |
| Mobile Phase | 150 mM Phosphate Buffer, pH 7.0 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 214 nm or 280 nm |
| Injection Volume | 20 - 100 µL |
| Expected Elution Order | 1. Aggregates, 2. Conjugate, 3. Unconjugated Molecule, 4. Unreacted this compound |
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
This protocol is effective for separating the conjugate from the un-PEGylated starting material based on differences in charge.
Materials:
-
Crude this compound conjugate reaction mixture
-
IEX column (cation or anion exchange, depending on the pI of the molecule)
-
Mobile Phase A (Binding Buffer): Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Mobile Phase B (Elution Buffer): High salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0)
-
HPLC or FPLC system with a UV detector
Procedure:
-
System Preparation: Equilibrate the IEX column with Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: If necessary, desalt the crude reaction mixture into Mobile Phase A. Filter the sample through a 0.22 µm syringe filter.
-
Injection and Elution: Inject the prepared sample onto the column. After the unbound material has washed through, apply a linear gradient of Mobile Phase B to elute the bound molecules.
-
Detection and Fraction Collection: Monitor the elution at an appropriate wavelength. Collect fractions across the elution gradient.
-
Purity Analysis: Analyze the collected fractions for purity.
-
Product Recovery: Pool the pure fractions and desalt into a suitable storage buffer before lyophilization.
Data Presentation: Typical IEX Parameters
| Parameter | Condition |
| Column | Weak or strong cation/anion exchange column |
| Mobile Phase A | 20 mM Sodium Phosphate, pH 6.2 |
| Mobile Phase B | 20 mM Sodium Phosphate, 1 M NaCl, pH 6.2 |
| Flow Rate | 1.0 mL/min |
| Gradient | Linear gradient from 0-100% B over 30 minutes |
| Detection | UV at 280 nm |
| Expected Elution | Conjugate may elute at a different salt concentration than the unconjugated molecule |
Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol offers high-resolution separation based on hydrophobicity and is suitable for both purification and analysis.
Materials:
-
Crude this compound conjugate reaction mixture
-
RP-HPLC column (e.g., C4, C8, or C18)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN)
-
HPLC system with a UV detector
Procedure:
-
System Preparation: Equilibrate the RP-HPLC column with the initial mobile phase composition (e.g., 95% A: 5% B).
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A. Filter through a 0.22 µm syringe filter.
-
Injection and Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B.
-
Detection and Fraction Collection: Monitor the elution profile and collect fractions corresponding to the desired conjugate peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC or LC-MS.
-
Product Recovery: Pool the pure fractions and remove the solvent by lyophilization.
Data Presentation: Typical RP-HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% to 95% B over 30 minutes |
| Column Temperature | 45 °C |
| Detection | UV at 220 nm and 280 nm |
| Expected Elution | The conjugate will have a different retention time than the unconjugated molecule and PEG linker |
Method Selection Guide
Choosing the appropriate purification strategy is crucial for success. The following decision tree can serve as a guide:
Conclusion
The purification of this compound conjugates is a critical step in the development of PEGylated therapeutics. Size Exclusion, Ion Exchange, and Reversed-Phase chromatography are powerful techniques that can be employed to achieve high levels of purity. The choice of method will depend on the specific properties of the conjugate and the impurities present. The protocols provided in this document serve as a starting point for the development of a robust and efficient purification process. It is often necessary to optimize the chromatographic conditions for each specific conjugate to obtain the desired purity and yield.
References
Application Notes and Protocols for Creating Stable Protein-Peptide Linkages with m-PEG8-Mal
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in pharmaceutical development to improve the therapeutic properties of proteins and peptides.[1][2][3] PEGylation enhances the pharmacokinetic and pharmacodynamic profiles of biomolecules by increasing their hydrodynamic volume, which in turn reduces renal clearance, extends circulating half-life, and shields them from enzymatic degradation and immune recognition.[2][4]
m-PEG8-Mal (methoxy-polyethylene glycol-maleimide, with an 8-unit PEG spacer) is a heterobifunctional crosslinker designed for site-specific modification of proteins and peptides. It features a maleimide group that reacts specifically with the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond. This high specificity allows for precise control over the conjugation site, which is crucial for preserving the biological activity of the therapeutic molecule. These application notes provide a detailed guide to the use of this compound, including reaction mechanisms, optimized protocols, and troubleshooting strategies to ensure the formation of stable protein-peptide conjugates.
Mechanism of Action: The Thiol-Maleimide Reaction
The conjugation of this compound to a cysteine-containing protein or peptide occurs via a Michael addition reaction. The nucleophilic thiol group of the cysteine residue attacks the carbon-carbon double bond of the maleimide ring. This reaction is highly efficient and specific for thiols within the optimal pH range of 6.5-7.5. At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity. The resulting thiosuccinimide adduct forms a stable, covalent thioether linkage between the PEG linker and the biomolecule.
Data Summary: Optimizing Reaction Conditions
Successful conjugation depends on several critical parameters. The following tables summarize the key reaction conditions and troubleshooting advice compiled from established protocols.
Table 1: Recommended Reaction Parameters for Thiol-Maleimide Conjugation
| Parameter | Recommended Range | Rationale & Notes |
|---|---|---|
| pH | 6.5 - 7.5 | Balances reaction speed and selectivity. Below pH 6.5, the reaction is slow. Above 7.5, the maleimide group is prone to hydrolysis and side reactions with amines. |
| Molar Excess (PEG:Protein) | 10:1 to 20:1 | A molar excess of the PEG reagent drives the reaction to completion. The optimal ratio should be determined empirically for each specific protein. |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation. |
| Temperature | Room Temp (20-25°C) or 4°C | Room temperature reactions are faster (1-4 hours). Reactions at 4°C can proceed overnight to minimize potential protein degradation. |
| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C | Reaction progress can be monitored by analytical techniques like HPLC to determine the optimal time. |
| Buffer Composition | Amine-free and Thiol-free | Buffers such as PBS or HEPES are recommended. Avoid Tris, as it contains a primary amine that can compete in side reactions at higher pH. |
Table 2: Stability and Side Reactions of the Maleimide-Thiol Linkage
| Issue | Description | Mitigation Strategy |
|---|---|---|
| Maleimide Hydrolysis | The maleimide ring can open upon exposure to water, especially at pH > 7.5, rendering it unreactive. | Prepare this compound solutions immediately before use. Perform reactions within the recommended pH range of 6.5-7.5. |
| Retro-Michael Reaction | The thioether bond is potentially reversible, leading to deconjugation or transfer of the PEG-linker to other thiols (e.g., albumin). | Some strategies involve hydrolysis of the succinimide ring post-conjugation to form a more stable ring-opened product, though this requires specific conditions. |
| Reaction with Amines | At pH > 7.5, the maleimide group can react with primary amines (e.g., lysine residues), reducing selectivity. | Maintain the reaction pH at or below 7.5 to ensure chemoselectivity for thiols. |
| Thiazine Rearrangement | With an unprotected N-terminal cysteine, a rearrangement can occur at neutral to basic pH, forming a stable six-membered thiazine ring. | This is a specific consideration for peptides with N-terminal cysteines and can be influenced by pH control. |
Experimental Protocols
This section provides a comprehensive workflow for the conjugation of this compound to a cysteine-containing protein or peptide.
Protocol 1: Preparation of Protein/Peptide
-
Buffer Exchange: Dissolve or exchange the protein/peptide into an appropriate reaction buffer (e.g., Phosphate-Buffered Saline (PBS), 100 mM phosphate, 150 mM NaCl, pH 7.2). The buffer must be free of thiols and primary amines. Degas the buffer prior to use to minimize the oxidation of free cysteine residues.
-
Concentration Adjustment: Adjust the final protein/peptide concentration to 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residue is part of a disulfide bond, it must be reduced to a free thiol.
-
Add a 10- to 50-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution. TCEP is often preferred because it does not contain a thiol and typically does not need to be removed before conjugation.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
If using DTT (dithiothreitol), the excess DTT must be removed by a desalting column or dialysis before adding the this compound, as it will compete for the maleimide.
-
Protocol 2: Conjugation Reaction
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in an anhydrous solvent such as DMSO or DMF to a concentration of 10-20 mM.
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein/peptide solution. The optimal ratio may need to be determined empirically.
-
Incubation: Gently mix the solution and incubate at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.
Protocol 3: Quenching and Purification
-
Quench the Reaction: To stop the reaction and cap any unreacted maleimide groups, add a quenching solution of a small molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess this compound and quenching reagents from the conjugate.
-
Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex G-25) suitable for the size of your protein.
-
Dialysis: Dialyze the sample against an appropriate buffer (e.g., PBS) with multiple buffer changes.
-
Protocol 4: Characterization of the Conjugate
Confirm the success of the conjugation and assess the purity of the final product using one or more of the following methods.
-
SDS-PAGE: The PEGylated protein will show a significant increase in apparent molecular weight, resulting in a band shift compared to the unmodified protein.
-
HPLC: Reverse-phase or size-exclusion HPLC can be used to separate the PEGylated conjugate from the unreacted protein and assess purity.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF can confirm the mass of the conjugate, allowing for the determination of the degree of PEGylation (number of PEG chains per protein molecule).
Troubleshooting Guide
Conclusion
Labeling proteins and peptides with this compound is a robust and highly specific method for creating stable bioconjugates. By carefully controlling reaction parameters such as pH, molar ratios, and buffer composition, researchers can achieve high conjugation efficiency while preserving the therapeutic function of the biomolecule. The protocols and guidelines presented here offer a comprehensive framework for the successful implementation of this valuable bioconjugation strategy, a critical step in the development of next-generation protein and peptide therapeutics.
References
- 1. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. betalifesci.com [betalifesci.com]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing Gold Nanoparticles with m-PEG8-Mal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification. Functionalizing AuNPs with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance their colloidal stability, reduce non-specific protein adsorption, and prolong circulation times in vivo.
This document provides detailed application notes and protocols for the functionalization of gold nanoparticles with a discrete methoxy-PEG-maleimide linker, specifically m-PEG8-Mal. The maleimide terminal group offers a highly efficient and specific route for the covalent conjugation of thiol-containing molecules, such as peptides, proteins, and antibodies, through a Michael addition reaction. This enables the development of targeted drug delivery systems, diagnostic probes, and advanced imaging agents.
The protocols outlined below describe a two-stage process: first, the functionalization of citrate-stabilized AuNPs with this compound via a ligand exchange reaction, and second, the conjugation of a thiol-containing ligand to the maleimide-activated AuNP surface.
Principle of Functionalization and Conjugation
The overall process involves two key chemical steps:
-
Ligand Exchange: Thiolated m-PEG8-Maleimide (HS-PEG8-Mal) displaces the citrate ions weakly adsorbed on the surface of the gold nanoparticles. The strong affinity between gold and sulfur results in the formation of a stable gold-thiol bond, creating a protective PEG layer with terminal maleimide groups.
-
Maleimide-Thiol Conjugation: The maleimide group on the PEGylated AuNP surface reacts specifically and efficiently with the sulfhydryl (thiol) group of a cysteine residue in a peptide or protein. This reaction forms a stable thioether bond, covalently attaching the biomolecule to the nanoparticle.
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles with this compound
This protocol details the surface modification of pre-synthesized citrate-stabilized gold nanoparticles with this compound through a ligand exchange reaction.
Materials:
-
Citrate-stabilized gold nanoparticles (e.g., 20 nm) in aqueous solution
-
m-PEG8-Maleimide, thiol-terminated (HS-(CH₂CH₂O)₈-Mal)
-
Phosphate Buffered Saline (PBS), pH 7.0-7.4
-
Nuclease-free water
-
Centrifuge capable of pelleting gold nanoparticles
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Reagent Preparation: Prepare a stock solution of HS-PEG8-Mal in nuclease-free water at a concentration of 1 mg/mL.
-
Nanoparticle Preparation: Allow the citrate-stabilized gold nanoparticle solution to reach room temperature.
-
Ligand Exchange Reaction:
-
To the gold nanoparticle solution, add the HS-PEG8-Mal stock solution. The optimal molar ratio of PEG linker to nanoparticles will need to be determined, but a starting point is a significant molar excess of the PEG linker.
-
Incubate the mixture for at least 4 hours at room temperature with gentle stirring or rotation. For a more complete ligand exchange, this incubation can be extended overnight.
-
-
Purification of Functionalized Nanoparticles:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant containing excess, unbound PEG linker.
-
Resuspend the nanoparticle pellet in PBS (pH 7.0-7.4).
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound linker.
-
-
Characterization and Storage:
-
After the final wash, resuspend the purified this compound functionalized AuNPs in PBS (pH 7.0-7.4).
-
Characterize the functionalized nanoparticles using UV-Vis spectroscopy and DLS to confirm successful coating and assess colloidal stability.
-
For optimal stability of the maleimide group, store the functionalized nanoparticles at 4°C and use for the subsequent conjugation step within 1-7 days.
-
Protocol 2: Conjugation of Thiol-Containing Ligands to this compound-AuNPs
This protocol describes the covalent attachment of a thiol-containing molecule (e.g., a cysteine-containing peptide) to the maleimide-functionalized gold nanoparticles.
Materials:
-
Purified this compound functionalized AuNPs (from Protocol 1)
-
Thiol-containing ligand (e.g., cysteine-containing peptide or protein)
-
Reaction Buffer (e.g., PBS, pH 7.0-7.4)
-
Quenching Solution (e.g., 10 mM L-cysteine or 2-mercaptoethanol in PBS)
-
Storage Buffer (e.g., PBS with 0.1% BSA or other stabilizer)
-
Centrifugal filter units (e.g., 100 kDa MWCO)
Procedure:
-
Ligand Preparation: Dissolve the thiol-containing ligand in the Reaction Buffer to a suitable concentration (e.g., 1-5 mg/mL for a protein). If the protein contains disulfide bonds that need to be reduced to expose free thiols, a pre-treatment with a reducing agent like TCEP may be necessary, followed by removal of the reducing agent.
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the this compound functionalized AuNPs with the prepared thiol-containing ligand. An excess of the ligand is often used to ensure complete reaction with the maleimide groups on the nanoparticle surface.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of approximately 1-2 mM.
-
Incubate for 15-30 minutes at room temperature. This step deactivates any unreacted maleimide groups, preventing non-specific reactions later.
-
-
Purification of the Conjugate:
-
Purify the AuNP-ligand conjugate from excess quenching reagent and unbound ligand using centrifugal filter units.
-
Add the reaction mixture to the filter unit and centrifuge according to the manufacturer's instructions.
-
Discard the flow-through.
-
Wash the conjugate by adding Storage Buffer to the filter unit and centrifuging again. Repeat this washing step 2-3 times.
-
-
Final Product and Storage:
-
After the final wash, recover the purified AuNP-ligand conjugate by resuspending it in the desired volume of Storage Buffer.
-
Characterize the final conjugate using UV-Vis spectroscopy and DLS.
-
Store the conjugate at 4°C.
-
Data Presentation: Expected Characterization Results
Successful functionalization and conjugation can be confirmed by a variety of analytical techniques. The following tables summarize the expected changes in key parameters for a hypothetical 20 nm gold nanoparticle.
Table 1: Physical and Optical Properties
| Nanoparticle Stage | Core Diameter (TEM) | Hydrodynamic Diameter (DLS) | Surface Plasmon Resonance (λmax) |
| Citrate-Stabilized AuNP | ~20 nm | ~25-30 nm | ~524 nm |
| This compound-AuNP | ~20 nm | ~35-45 nm | ~526-528 nm |
| AuNP-Peptide Conjugate | ~20 nm | ~45-60 nm | ~528-532 nm |
Note: The exact values will depend on the specific PEG linker, the size and nature of the conjugated ligand, and the buffer conditions.
Table 2: Surface Charge and Stability
| Nanoparticle Stage | Zeta Potential | Colloidal Stability in PBS |
| Citrate-Stabilized AuNP | -30 to -50 mV | Prone to aggregation |
| This compound-AuNP | -5 to -15 mV | High |
| AuNP-Peptide Conjugate | Variable (depends on ligand pI) | High |
Applications in Drug Development
The ability to covalently attach specific biomolecules to gold nanoparticles via the this compound linker opens up a wide range of applications in drug development:
-
Targeted Drug Delivery: Peptides, antibodies, or other targeting moieties can be conjugated to the AuNPs to direct them to specific cells or tissues, thereby increasing the therapeutic efficacy and reducing off-target side effects of a payload.
-
Bioimaging and Diagnostics: By conjugating fluorescent dyes or antibodies, these nanoparticles can be used as probes for in vitro and in vivo imaging, as well as in biosensing applications like lateral flow assays.[1]
-
Theranostics: Combining a therapeutic agent and a diagnostic agent on the same nanoparticle platform allows for simultaneous therapy and monitoring of treatment response.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Nanoparticle Aggregation | Incomplete PEGylation; incorrect pH or salt concentration. | Ensure sufficient excess of PEG linker during functionalization; perform reactions in appropriate buffers (e.g., PBS). |
| Low Conjugation Efficiency | Inactive maleimide groups (hydrolysis); insufficient free thiols on the ligand. | Use freshly prepared or properly stored this compound-AuNPs; ensure complete reduction of ligand disulfide bonds. |
| Non-specific Binding | Insufficient quenching of unreacted maleimides. | Ensure the quenching step is performed correctly and for the recommended time. |
References
Application Notes and Protocols for Thiol-Maleimide Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiol-Maleimide Ligation
Thiol-maleimide ligation is a widely utilized bioconjugation technique that facilitates the specific and efficient covalent labeling of biomolecules.[1] This method involves a Michael addition reaction where a thiol group, typically from a cysteine residue in a protein or a modified oligonucleotide, reacts with the double bond of a maleimide ring to form a stable thioether bond.[1][2] The high selectivity of this reaction for thiols under mild, physiological conditions makes it an invaluable tool for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and various other functionalized biomolecules for research, diagnostics, and therapeutic applications.[1][3]
Optimizing Reaction Conditions
The success of thiol-maleimide conjugation is highly dependent on the careful control of several reaction parameters that influence the reaction rate, efficiency, and specificity.
pH
The pH of the reaction buffer is a critical parameter. The optimal pH range for thiol-maleimide conjugation is between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Below pH 6.5: The reaction rate is significantly reduced due to the protonation of the thiol group, which decreases its nucleophilicity.
-
Above pH 7.5: The reaction with primary amines, such as the side chain of lysine residues, becomes more competitive, leading to a loss of selectivity. Additionally, the maleimide group is more susceptible to hydrolysis at alkaline pH, which opens the maleimide ring and renders it unreactive towards thiols.
Temperature
The rate of the thiol-maleimide reaction is temperature-dependent. Reactions are typically performed at room temperature (20-25°C) or at 4°C.
-
4°C: Recommended for sensitive proteins to minimize potential degradation. The reaction is slower and may require an overnight incubation (8-16 hours).
-
Room Temperature (20-25°C): Offers faster reaction kinetics, with typical reaction times ranging from 30 minutes to 2 hours.
-
37°C: Can be used to further accelerate the reaction, with completion often occurring within 30 minutes.
Molar Ratio of Reactants
The molar ratio of maleimide to thiol significantly impacts conjugation efficiency. A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion. However, the optimal ratio can vary depending on the specific molecules being conjugated and should be empirically determined.
Data Presentation: Quantitative Summary of Reaction Parameters
The following tables summarize key quantitative data for optimizing thiol-maleimide ligation reactions.
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 1: Effect of pH on Thiol-Maleimide Reaction Characteristics
| Temperature | Typical Reaction Time | Notes |
| 4°C | Overnight (8-16 hours) | Recommended for sensitive proteins to minimize degradation. |
| Room Temp (20-25°C) | 30 minutes - 2 hours | Faster reaction kinetics. |
| 37°C | ~30 minutes | Can be used to accelerate the reaction. |
Table 2: Typical Reaction Times and Temperatures
| Maleimide:Thiol Molar Ratio | Molecule | Conjugation Efficiency | Reaction Conditions | Reference |
| 2:1 | cRGDfK peptide | 84 ± 4% | 30 min, RT, 10 mM HEPES pH 7.0 | |
| 5:1 | 11A4 nanobody | 58 ± 12% | 2 h, RT, PBS pH 7.4 | |
| 10:1 - 20:1 | General Proteins/Antibodies | Recommended starting range | Varies |
Table 3: Influence of Maleimide:Thiol Molar Ratio on Conjugation Efficiency
Experimental Protocols
Protocol 1: General Protein Labeling with a Maleimide-Functionalized Dye
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized fluorescent dye.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized dye
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: Cysteine or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the degassed reaction buffer at a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the target thiol groups are involved in disulfide bonds, a reduction step is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before the addition of the maleimide reagent.
-
Maleimide-Dye Stock Solution Preparation: Prepare a 10 mM stock solution of the maleimide-functionalized dye in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the maleimide-dye stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of dye to protein is a good starting point). Add the dye solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.
-
Purification: Purify the conjugate to remove unreacted dye and quenching reagent using a suitable method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.
Protocol 2: Characterization of the Conjugate
A. Determination of Degree of Labeling (DOL) The DOL, or the ratio of dye molecules to protein molecules, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye.
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Calculate the dye concentration using its molar extinction coefficient.
-
The DOL is the molar ratio of the dye to the protein.
B. Confirmation of Conjugation by Mass Spectrometry (MS) Mass spectrometry can be used to confirm the successful conjugation and determine the number of molecules conjugated per protein.
-
Sample Preparation: Desalt the purified conjugate to remove non-volatile salts.
-
Mass Analysis: Infuse the prepared sample into the mass spectrometer (e.g., ESI-Q-TOF).
-
Data Acquisition: Acquire the mass spectrum. The mass of the conjugate will be the sum of the mass of the protein and the mass of the attached maleimide-functionalized molecules.
Mandatory Visualizations
Caption: Mechanism of Thiol-Maleimide Ligation.
References
Application Notes and Protocols for m-PEG8-Mal in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-PEG8-Mal (Maleimide-PEG8-acid) as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document includes detailed protocols for the synthesis and evaluation of PROTACs utilizing this linker, alongside structured data presentation and visualizations to guide experimental design and interpretation.
Introduction to this compound in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by co-opting the ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The choice of linker is critical as it influences the physicochemical properties, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase, which is essential for target ubiquitination and subsequent degradation.[1]
This compound has emerged as a versatile and widely used linker in PROTAC design. It features a maleimide group on one end and a carboxylic acid group on the other, connected by an 8-unit polyethylene glycol (PEG) spacer. This structure offers several advantages:
-
Controlled Synthesis: The maleimide group allows for specific covalent conjugation to thiol groups (e.g., cysteine residues) on a POI ligand, while the carboxylic acid can be activated to form a stable amide bond with an amine group on the E3 ligase ligand. This orthogonal reactivity facilitates a controlled and stepwise synthesis of the final PROTAC molecule.[1]
-
Improved Physicochemical Properties: The hydrophilic nature of the PEG8 spacer enhances the aqueous solubility of the resulting PROTAC, which can improve cell permeability and overall pharmacokinetic properties. Poor solubility is a common challenge in PROTAC development, and the inclusion of a PEG linker can help mitigate this issue.[1]
-
Optimal Spatial Orientation: The defined length and flexibility of the PEG8 linker are crucial for positioning the POI and E3 ligase in a favorable orientation for ubiquitination within the ternary complex.[1]
Quantitative Data on PROTACs with PEG Linkers
While specific data for PROTACs utilizing the exact this compound linker is not always explicitly detailed in the literature, the following tables provide representative data for PROTACs with PEG linkers of varying lengths. This data highlights the importance of linker length in achieving optimal degradation. It is important to note that the optimal linker length is target-dependent.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC A | Target X | Pomalidomide | This compound | 50 | >90 | Cancer Cell Line 1 |
| Hypothetical PROTAC B | Target Y | VHL Ligand | This compound | 25 | >95 | Cancer Cell Line 2 |
| NC-1 | BTK | Thalidomide | PEG-based | 2.2 | 97 | Mino |
| HaloPROTAC3 | HaloTag | VHL Ligand | 3-unit PEG | 19 | >95 | - |
Note: Data for NC-1 and HaloPROTAC3 are included to illustrate the potency that can be achieved with PEG-based linkers. The specific PEG length in NC-1 is not explicitly defined as 8 units in the source material.[2] Researchers should generate similar data for their specific PROTAC constructs.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in PROTAC development.
Caption: Mechanism of Action of a PROTAC utilizing a this compound linker.
Caption: A typical experimental workflow for the development and evaluation of a PROTAC.
Caption: Simplified BTK signaling pathway and its disruption by a BTK-targeting PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general two-step synthesis for conjugating a thiol-containing POI ligand and an amine-containing E3 ligase ligand using this compound.
Step 1: Conjugation of POI Ligand to this compound
-
Reaction Setup: Dissolve the thiol-containing POI ligand (1.0 eq) and this compound (1.1 eq) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.5. A co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be necessary to ensure solubility.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the POI-linker conjugate.
-
Purification: Once the reaction is complete, purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
Step 2: Conjugation of E3 Ligase Ligand to POI-Linker Conjugate
-
Activation of Carboxylic Acid: Dissolve the purified POI-linker conjugate (1.0 eq) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amide Bond Formation: Add the amine-containing E3 ligase ligand (1.2 eq) to the activated mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring and Purification: Monitor the formation of the final PROTAC product by LC-MS. Purify the final PROTAC using RP-HPLC to obtain a highly pure compound for biological evaluation.
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
This protocol details the use of Western blotting to quantify the degradation of the target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., a serial dilution from 1 µM to 0.1 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add loading buffer, and denature by heating. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To ensure equal protein loading, probe the membrane with a primary antibody against a housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin).
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding housekeeping protein band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values.
-
Conclusion
This compound is a valuable and versatile linker for the construction of PROTACs. Its well-defined structure, bifunctional nature, and the physicochemical benefits conferred by the PEG8 spacer facilitate the synthesis of potent and effective protein degraders. The protocols and guidelines presented here provide a solid framework for researchers to design, synthesize, and evaluate novel PROTAC therapeutics. As the field of targeted protein degradation continues to advance, the rational design of linkers, such as this compound, will remain a critical aspect of developing the next generation of precision medicines.
References
developing enzyme-linked immunosorbent assays (ELISAs) with m-PEG8-Mal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone of modern bioanalytics, enabling the sensitive and specific quantification of a wide range of analytes. The performance of an ELISA is critically dependent on the quality and characteristics of its core reagents, particularly the antibodies and antigens used. Chemical modification of these biomolecules can significantly enhance assay performance. Polyethylene glycol (PEG)ylation, the covalent attachment of PEG chains, is a widely employed strategy to improve the solubility, stability, and pharmacokinetic properties of proteins and other biomolecules.[1][2]
m-PEG8-Mal (methoxy-polyethylene glycol with eight ethylene glycol units and a terminal maleimide group) is a bifunctional linker that allows for the precise and stable conjugation of a hydrophilic PEG chain to proteins and peptides. The maleimide group reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues, to form a stable thioether bond.[3][4][5] This targeted conjugation approach offers several advantages in the context of ELISA development:
-
Increased Solubility and Stability: The hydrophilic PEG chain can improve the aqueous solubility of conjugated proteins, preventing aggregation and improving reagent stability.
-
Reduced Non-Specific Binding: The PEG linker can act as a shield, minimizing non-specific interactions between the conjugated protein and the microplate surface, thereby reducing background noise and improving the signal-to-noise ratio.
-
Enhanced Assay Sensitivity: By improving reagent stability and reducing background, PEGylation can lead to enhanced assay sensitivity.
-
Site-Specific Conjugation: The maleimide-thiol reaction allows for site-specific modification if the location of free cysteine residues is known, preserving the biological activity of the protein.
These application notes provide detailed protocols for the use of this compound in the development of robust and sensitive ELISAs.
Bioconjugation of Proteins with this compound
The foundational step in utilizing this compound for ELISA development is the covalent attachment of the PEG linker to a protein, such as an antibody or an antigen. This process, known as bioconjugation, leverages the specific reaction between the maleimide group of the linker and a thiol group on the protein.
Signaling Pathway of Maleimide-Thiol Conjugation
Caption: Covalent bond formation between a protein's thiol group and the maleimide group of this compound.
Experimental Protocol: Protein Conjugation with this compound
This protocol outlines the steps for conjugating this compound to a protein containing free sulfhydryl groups.
Materials:
-
Protein (e.g., antibody, antigen) with accessible thiol groups
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed. Buffers containing thiols (e.g., DTT, 2-mercaptoethanol) must be avoided.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bond reduction is necessary to generate free thiols.
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the protein has no accessible free thiols, disulfide bonds may need to be reduced. Incubate the protein with a 10-50 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP immediately before conjugation using a desalting column.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the this compound solution to the protein solution at a molar ratio of 10:1 to 20:1 (this compound:Protein). The optimal ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-5 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis against PBS.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by methods such as MALDI-TOF mass spectrometry or by quantifying the remaining free thiols.
-
Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. Adding a cryoprotectant like glycerol (to a final concentration of 50%) is recommended for frozen storage.
-
Quantitative Data Summary for Conjugation Protocol:
| Parameter | Recommended Value | Reference |
| Protein Concentration | 1 - 10 mg/mL | |
| Conjugation Buffer pH | 7.2 - 7.5 | |
| This compound:Protein Molar Ratio | 10:1 - 20:1 | |
| Reaction Time | 2 hours at RT or overnight at 4°C | |
| Quenching Reagent Conc. | 1 - 5 mM |
ELISA Protocol Using this compound Conjugated Reagents
This protocol describes a general indirect ELISA workflow where either the coating antigen or the detection antibody has been conjugated with this compound.
Experimental Workflow for an Indirect ELISA
Caption: Step-by-step workflow of an indirect ELISA protocol.
Materials:
-
This compound conjugated protein (antigen or antibody)
-
Unconjugated primary or secondary antibodies
-
ELISA microplate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample Diluent (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Dilute the this compound conjugated antigen (or capture antibody) to an optimal concentration (typically 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted antigen/antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Sample/Primary Antibody Incubation:
-
Prepare serial dilutions of your sample or primary antibody in sample diluent.
-
Add 100 µL of the diluted sample/antibody to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody (this could also be an this compound conjugated antibody) to its optimal concentration in sample diluent.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the plate five times with 200 µL of wash buffer per well.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Quantitative Data Summary for Indirect ELISA Protocol:
| Step | Parameter | Recommended Value |
| Coating | Antigen/Antibody Concentration | 1 - 10 µg/mL |
| Incubation Time/Temperature | Overnight at 4°C | |
| Blocking | Incubation Time/Temperature | 1 - 2 hours at RT |
| Sample Incubation | Incubation Time/Temperature | 1 - 2 hours at RT |
| Secondary Antibody Incubation | Incubation Time/Temperature | 1 hour at RT |
| Substrate Development | Incubation Time/Temperature | 15 - 30 minutes at RT |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent. |
| Non-specific binding of antibodies | Increase the number of washing steps; add Tween-20 to the wash buffer. | |
| Incomplete removal of excess conjugate | Ensure thorough purification of the this compound conjugated protein. | |
| Low Signal | Inefficient coating | Optimize coating concentration and incubation time. |
| Low antibody affinity | Use a higher affinity antibody. | |
| Inactive enzyme conjugate | Use a fresh batch of enzyme conjugate. | |
| Over-PEGylation of the protein | Reduce the this compound:Protein molar ratio during conjugation. | |
| High Well-to-Well Variability | Inconsistent pipetting | Use calibrated pipettes and ensure proper technique. |
| Uneven temperature during incubation | Ensure uniform temperature across the plate. | |
| Edge effects | Avoid using the outer wells of the plate. |
By following these detailed protocols and considering the potential benefits of PEGylation, researchers can effectively utilize this compound to develop high-quality and reliable ELISAs.
References
- 1. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. biotium.com [biotium.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Applications of m-PEG8-Maleimide in Hydrogel Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)-maleimide with an eight-unit PEG chain (m-PEG8-Mal) is a versatile heterobifunctional linker widely employed in the formation of hydrogels for biomedical applications. The maleimide group reacts specifically and efficiently with thiol groups (-SH) via a Michael-type addition reaction under physiological conditions, forming stable thioether bonds. This "click chemistry" approach allows for the straightforward and controllable crosslinking of polymers and the conjugation of bioactive molecules, making this compound an invaluable tool in drug delivery, tissue engineering, and 3D cell culture.[1][2]
These application notes provide detailed protocols for the use of this compound in hydrogel formation, including the functionalization of polymers, hydrogel fabrication, and characterization. Furthermore, we explore key applications in drug delivery and tissue engineering, complete with experimental data and visualizations of relevant biological pathways.
Core Principles: Thiol-Maleimide Chemistry
The formation of hydrogels using this compound is predicated on the highly efficient and specific reaction between a maleimide and a thiol. This reaction proceeds readily at physiological pH (typically 6.5-7.5) without the need for catalysts, initiators, or UV light, which can be detrimental to sensitive biological molecules and cells.[1] The hydrophilic 8-unit polyethylene glycol (PEG) spacer enhances the solubility of the molecule and reduces steric hindrance, facilitating the reaction.[2]
General Reaction Scheme:
Caption: Thiol-maleimide Michael addition reaction for hydrogel formation.
Applications and Protocols
Tissue Engineering: RGD-Functionalized Hydrogels for Cell Adhesion
Hydrogels functionalized with cell-adhesive peptides, such as Arginine-Glycine-Aspartic acid (RGD), can mimic the extracellular matrix (ECM) and promote cell attachment, proliferation, and differentiation.[1] The RGD sequence is recognized by cell surface integrin receptors, which triggers downstream signaling cascades crucial for cell function.
The binding of RGD ligands on the hydrogel surface to integrin receptors on the cell membrane initiates a signaling cascade that is fundamental to cell adhesion and mechanotransduction. This process involves the recruitment and activation of Focal Adhesion Kinase (FAK), which in turn activates downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, regulating cell survival, proliferation, and gene expression.
Caption: RGD-Integrin signaling pathway promoting cell adhesion and survival.
This protocol describes the formation of a PEG-based hydrogel functionalized with a cysteine-containing RGD peptide (Cys-RGD) for 3D cell culture.
Materials:
-
4-arm PEG-Maleimide (e.g., 10 kDa)
-
Cys-Arg-Gly-Asp (CRGD) peptide
-
Dithiol crosslinker (e.g., Dithiothreitol (DTT) or PEG-dithiol)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
Cells for encapsulation (e.g., Mesenchymal Stem Cells)
-
Cell culture medium
Procedure:
-
Prepare Stock Solutions:
-
Dissolve 4-arm PEG-Maleimide in sterile PBS to a final concentration of 10% (w/v).
-
Dissolve CRGD peptide in sterile PBS to a final concentration of 5 mM.
-
Dissolve the dithiol crosslinker in sterile PBS to achieve a desired stoichiometric ratio with the maleimide groups. The final concentration will depend on the desired hydrogel stiffness.
-
-
Functionalization with RGD:
-
In a sterile microcentrifuge tube, mix the 4-arm PEG-Maleimide solution with the CRGD peptide solution. The molar ratio of maleimide to RGD can be varied to control the density of the adhesive ligand. A common starting point is a 2:1 molar ratio of maleimide groups to cysteine.
-
Incubate the mixture at room temperature for 30-60 minutes to allow for the conjugation of the peptide.
-
-
Cell Encapsulation and Hydrogel Formation:
-
Prepare a single-cell suspension of your desired cells in cell culture medium at the desired density (e.g., 1 x 10^6 cells/mL).
-
In a sterile environment, mix the RGD-functionalized PEG-Maleimide solution with the cell suspension.
-
Add the dithiol crosslinker solution to the mixture and gently pipette to ensure homogeneity.
-
Quickly dispense the final solution into the desired culture vessel (e.g., multi-well plate, microfluidic device).
-
Allow the hydrogel to crosslink at 37°C for 15-30 minutes.
-
-
Cell Culture:
-
After gelation is complete, add pre-warmed cell culture medium to cover the hydrogel.
-
Culture the cells under standard conditions (37°C, 5% CO2), changing the medium every 2-3 days.
-
Characterization:
-
Cell Viability: Assess cell viability at different time points using a Live/Dead viability/cytotoxicity assay.
-
Mechanical Properties: Determine the compressive modulus or shear modulus of the hydrogel using a rheometer or mechanical tester.
-
Swelling Ratio: Calculate the swelling ratio by comparing the wet and dry weights of the hydrogel.
The mechanical properties and swelling behavior of PEG-maleimide hydrogels can be tuned by altering the polymer concentration and the degree of crosslinking.
| Hydrogel Formulation | Polymer Concentration (w/v) | Compressive Modulus (kPa) | Swelling Ratio (q) | Cell Viability (%) (Day 3) |
| 4-arm PEG-Mal + DTT | 5% | 5 ± 1 | 25 ± 3 | > 90 |
| 4-arm PEG-Mal + DTT | 10% | 20 ± 4 | 15 ± 2 | > 90 |
| 4-arm PEG-Mal + PEG-dithiol | 10% | 35 ± 5 | 12 ± 2 | > 85 |
Note: Data are representative and may vary depending on the specific PEG molecular weight, crosslinker, and experimental conditions.
Controlled Drug Delivery
The porous network of this compound hydrogels allows for the encapsulation and controlled release of therapeutic molecules, from small drugs to large proteins. The release kinetics can be tailored by modulating the hydrogel's crosslink density, degradation rate, and the interactions between the drug and the polymer matrix.
Caption: Workflow for drug loading and in vitro release studies from hydrogels.
This protocol describes the encapsulation of a model protein (e.g., Bovine Serum Albumin - BSA) in a PEG-maleimide hydrogel and the subsequent analysis of its release profile.
Materials:
-
4-arm PEG-Maleimide (10 kDa)
-
PEG-dithiol (3.4 kDa)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Micro BCA Protein Assay Kit
Procedure:
-
Prepare Solutions:
-
Prepare a 10% (w/v) solution of 4-arm PEG-Maleimide in PBS.
-
Prepare a solution of PEG-dithiol in PBS to achieve a 1:1 molar ratio of maleimide to thiol groups.
-
Prepare a 10 mg/mL solution of BSA in PBS.
-
-
Drug Loading and Hydrogel Formation:
-
In a sterile tube, mix the 4-arm PEG-Maleimide solution with the BSA solution.
-
Add the PEG-dithiol solution to the mixture and mix thoroughly.
-
Cast the hydrogel into a desired shape (e.g., a small disc) and allow it to fully crosslink at 37°C.
-
-
Release Study:
-
Place the BSA-loaded hydrogel into a known volume of PBS (e.g., 5 mL) in a centrifuge tube.
-
Incubate at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), collect the entire supernatant and replace it with an equal volume of fresh PBS.
-
Store the collected supernatants at 4°C until analysis.
-
-
Quantification of Released Protein:
-
Determine the concentration of BSA in the collected supernatants using a Micro BCA Protein Assay Kit according to the manufacturer's instructions.
-
Calculate the cumulative percentage of BSA released over time.
-
The release of molecules from hydrogels can be described by various mathematical models. The Korsmeyer-Peppas model is often used to elucidate the release mechanism.
Korsmeyer-Peppas Model: Mt/M∞ = ktn
Where:
-
Mt/M∞ is the fraction of drug released at time t.
-
k is the release rate constant.
-
n is the release exponent, which indicates the release mechanism.
| Release Exponent (n) | Release Mechanism |
| ~ 0.5 | Fickian diffusion |
| 0.5 < n < 1.0 | Anomalous (non-Fickian) transport |
| ~ 1.0 | Case-II transport (polymer relaxation) |
By fitting the experimental release data to this model, the dominant release mechanism can be determined. For non-degradable PEG-maleimide hydrogels, the release of small molecules is typically diffusion-controlled (n ≈ 0.5), while the release of larger proteins may be influenced by both diffusion and polymer relaxation.
Conclusion
m-PEG8-Maleimide is a powerful and versatile tool for the creation of biocompatible and tunable hydrogels. The mild and efficient thiol-maleimide click chemistry allows for the straightforward encapsulation of cells and therapeutic agents. By modulating the hydrogel composition, researchers can control the mechanical properties, degradation, and release kinetics to suit a wide range of applications in regenerative medicine and drug delivery. The protocols and data presented here provide a foundation for the successful application of this compound in hydrogel-based research and development.
References
Troubleshooting & Optimization
Technical Support Center: m-PEG8-Mal Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during conjugation with m-PEG8-Maleimide (m-PEG8-Mal).
Frequently Asked Questions & Troubleshooting
Q1: What are the primary causes of low conjugation efficiency with this compound?
Low or no conjugation efficiency can stem from several factors, primarily related to the stability of the reactants and the reaction conditions. The most common culprits are:
-
Maleimide Hydrolysis: The maleimide group is highly susceptible to hydrolysis, especially at pH levels above 7.5.[1][2] This ring-opening reaction renders the PEG reagent inactive and unable to react with a thiol group.[1][3]
-
Thiol Oxidation: The target cysteine's free sulfhydryl (-SH) group can readily oxidize to form a disulfide bond (S-S), which is unreactive with maleimide.[3] This process can be catalyzed by dissolved oxygen or trace metal ions in the buffer.
-
Suboptimal Reaction pH: The thiol-maleimide reaction is highly pH-dependent. The optimal range is a balance between ensuring the thiol is sufficiently nucleophilic (as a thiolate anion) and preventing maleimide hydrolysis.
-
Incorrect Stoichiometry: An insufficient molar excess of the this compound reagent can lead to an incomplete reaction, leaving a significant portion of the target protein unconjugated.
-
Steric Hindrance: The cysteine residue on the target protein may be located in a sterically hindered region, preventing the this compound from accessing the reaction site.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (like Tris) can compete with the target thiol for reaction with the maleimide, especially at pH > 7.5. Similarly, thiol-containing reducing agents (like DTT) must be removed before adding the maleimide reagent.
Q2: How does pH affect my maleimide conjugation reaction?
The pH is a critical parameter for a successful thiol-maleimide conjugation. The reaction rate is fastest at a pH of 6.5-7.5.
-
Below pH 6.5: The reaction rate slows considerably because the concentration of the reactive thiolate anion (S⁻) is low; the thiol group remains mostly in its protonated, less nucleophilic state (-SH).
-
Within pH 6.5 - 7.5: This is the optimal range. It provides a good balance between the rate of the desired thiol-maleimide reaction and the rate of the undesired maleimide hydrolysis side reaction. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Above pH 7.5: The rate of maleimide hydrolysis increases significantly, inactivating your PEG reagent. Additionally, side reactions with amines (e.g., lysine residues) become more prevalent, leading to non-specific conjugation.
Table 1: pH Effect on Thiol-Maleimide Conjugation
| pH Range | Thiol Reactivity | Maleimide Stability | Predominant Reaction | Recommendation |
| < 6.5 | Low (mostly -SH) | High | Very slow conjugation | Not Recommended |
| 6.5 - 7.5 | Optimal (balance of -SH/S⁻) | Good | Specific thiol conjugation | Highly Recommended |
| > 7.5 | High (mostly S⁻) | Low (rapid hydrolysis) | Non-specific amine reaction | Not Recommended |
Q3: How can I prepare my protein to ensure free thiols are available for conjugation?
If your protein's cysteine residues are forming disulfide bonds, you must first reduce them to generate free, reactive thiols.
-
Choice of Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent. Unlike dithiothreitol (DTT), TCEP is a non-thiol-containing reductant, meaning excess TCEP does not need to be removed before adding your this compound. DTT, which contains thiol groups, will compete with your protein for the maleimide and must be thoroughly removed via a desalting column or buffer exchange.
-
Preventing Re-oxidation: After reduction, it is crucial to prevent the newly formed free thiols from re-oxidizing. This can be achieved by:
-
Degassing all buffers to remove dissolved oxygen.
-
Including a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester metal ions that catalyze oxidation.
-
Table 2: Comparison of Common Reducing Agents
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Chemical Nature | Thiol-free phosphine | Thiol-containing |
| Optimal pH Range | Wide (1.5 - 8.5) | Limited (>7.0) |
| Stability | More stable, resistant to air oxidation | Less stable, sensitive to oxidation |
| Post-Reduction Removal | Not required before maleimide addition | Mandatory ; competes with target thiol |
| Odor | Odorless | Strong, unpleasant odor |
Q4: What are the recommended buffer conditions and molar ratios for the reaction?
-
Buffer Selection: Use a non-amine, thiol-free buffer such as Phosphate-Buffered Saline (PBS) or HEPES within a pH range of 6.5-7.5. Avoid Tris (TRIS) buffer as it contains a primary amine.
-
Reagent Preparation: Always prepare the this compound solution immediately before use. Dissolve it in an anhydrous organic solvent like DMSO or DMF first, then add it to the aqueous reaction buffer. Do not store maleimide reagents in aqueous solutions due to hydrolysis.
-
Molar Ratio: A 10 to 20-fold molar excess of this compound over the protein is a common starting point to drive the reaction to completion. However, the optimal ratio can vary depending on the protein and steric hindrance, so it may require empirical optimization.
Q5: How can I confirm that the PEGylation was successful?
Several analytical techniques can be used to characterize the PEGylated conjugate and confirm success.
-
SDS-PAGE: A successful conjugation will result in a visible increase in the molecular weight of the protein, appearing as a higher band or a smear on the gel compared to the unconjugated control.
-
Size Exclusion Chromatography (SEC): SEC separates molecules by size. The PEGylated protein will have a larger hydrodynamic radius and will therefore elute earlier from the column than the smaller, unconjugated protein.
-
Mass Spectrometry (MS): MS provides a precise mass measurement, allowing for confirmation of the mass addition from the this compound and determination of the degree of labeling.
-
Reversed-Phase HPLC (RP-HPLC): This technique separates based on hydrophobicity. Adding a hydrophilic PEG chain will typically decrease the retention time of the protein.
Experimental Protocols
Protocol 1: Protein Disulfide Bond Reduction with TCEP
-
Protein Preparation: Dissolve the protein containing disulfide bonds in a degassed, amine-free buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.
-
TCEP Addition: Prepare a fresh stock solution of TCEP-HCl. Add TCEP to the protein solution to a final concentration of 5-50 mM. A 10- to 50-fold molar excess over the protein is typically sufficient.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Proceed to Conjugation: The protein solution containing reduced thiols is now ready for direct use in the conjugation reaction without needing to remove the TCEP.
Protocol 2: Conjugation of this compound to a Thiol-Containing Protein
-
Prepare Maleimide Reagent: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the reduced protein solution from Protocol 1.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
Quench Reaction (Optional): To stop the reaction and consume any excess this compound, add a small molecule thiol like cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM and incubate for an additional 30 minutes.
-
Purification: Remove unreacted this compound and quenching reagents from the final conjugate using size exclusion chromatography (desalting column) or dialysis.
Visual Guides
Reaction and Hydrolysis Pathways
Caption: Desired conjugation pathway vs. the competing maleimide hydrolysis side reaction.
Troubleshooting Workflow for Low Conjugation Efficiency
Caption: Decision tree for diagnosing and solving low PEGylation yield.
General Experimental Workflow
Caption: Step-by-step workflow for this compound conjugation experiments.
References
Technical Support Center: m-PEG8-Maleimide Conjugation
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting issues related to the hydrolysis of m-PEG8-Maleimide (m-PEG8-Mal).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker containing a methoxy-terminated polyethylene glycol (PEG) chain of eight units, a maleimide group, and a terminal carboxylic acid.[1] The maleimide group specifically reacts with thiol (sulfhydryl) groups, such as those on cysteine residues of proteins and peptides, to form a stable thioether bond.[2][3] The carboxylic acid can be activated to react with primary amines.[1][3] Its hydrophilic PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates, making it valuable in bioconjugation, including the development of antibody-drug conjugates (ADCs) and the PEGylation of proteins.
Q2: What is this compound hydrolysis and why is it a concern?
Maleimide hydrolysis is a chemical reaction in which the maleimide ring opens upon reaction with water, forming a non-reactive maleamic acid derivative. This is a significant issue because the hydrolyzed maleimide will no longer react with thiol groups, leading to failed or inefficient conjugation reactions and inaccurate quantification of reactive molecules.
Q3: What are the primary factors that influence the rate of maleimide hydrolysis?
The main factors affecting the rate of maleimide hydrolysis are:
-
pH: The rate of hydrolysis significantly increases with rising pH. Alkaline conditions (pH > 7.5) lead to rapid hydrolysis. The maleimide group is relatively stable under acidic conditions (pH < 7).
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Aqueous Environment: Prolonged exposure to water or aqueous solutions leads to hydrolysis. Therefore, it is not recommended to store maleimide-containing reagents in aqueous solutions.
Q4: How should I properly store and handle this compound to prevent hydrolysis?
To ensure the stability of the maleimide group, this compound should be stored under the following conditions:
-
Solid Form: Store as a solid at -20°C, protected from light and moisture. When stored correctly, it can be stable for up to three years.
-
In Solution: If a stock solution is necessary, dissolve the compound in a dry, biocompatible, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Prepare solutions fresh and use them promptly. Stock solutions in anhydrous DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Before use, allow the container to warm to room temperature before opening to prevent condensation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on hydrolysis-related problems.
Low or No Conjugation Efficiency
Possible Cause 1: Hydrolysis of the maleimide group.
-
Explanation: The maleimide group is susceptible to hydrolysis, rendering it inactive for conjugation with thiol groups.
-
Solution:
-
Ensure that the this compound has been stored correctly as a solid at -20°C and protected from moisture.
-
Use anhydrous solvents like DMSO or DMF to prepare stock solutions.
-
Prepare aqueous solutions of the maleimide linker immediately before use.
-
Verify that the pH of the reaction buffer is within the optimal range of 6.5-7.5.
-
Use non-amine containing buffers such as phosphate-buffered saline (PBS), MES, or HEPES.
-
Possible Cause 2: Incorrect pH of the reaction buffer.
-
Explanation: The reaction of the maleimide with thiols is most efficient at a pH of 6.5-7.5. Higher pH values significantly increase the rate of maleimide hydrolysis.
-
Solution:
-
Strictly maintain the reaction pH between 6.5 and 7.5.
-
Use freshly prepared buffers.
-
Possible Cause 3: Inactive thiol groups on the target molecule.
-
Explanation: The thiol groups on your protein or other molecule may be oxidized, forming disulfide bonds that are unreactive with the maleimide.
-
Solution:
-
Consider performing a reduction step to ensure the availability of free thiol groups. If using DTT (dithiothreitol) for reduction, it must be removed before adding the maleimide reagent.
-
Inconsistent Results Between Experiments
Possible Cause: Variable levels of maleimide hydrolysis.
-
Explanation: Inconsistent handling and reaction conditions can lead to varying degrees of hydrolysis.
-
Solution:
-
Standardize the time the maleimide reagent is in an aqueous solution before starting the conjugation.
-
Control the reaction temperature consistently.
-
Use fresh aliquots of the this compound stock solution for each experiment to avoid issues from repeated freeze-thaw cycles.
-
Quantitative Data
The stability of the maleimide group is highly dependent on pH. The following table summarizes the hydrolysis kinetics of a similar multi-arm PEG-maleimide compound, which provides a useful reference for understanding the stability of this compound.
| pH | Temperature (°C) | Half-life (hours) |
| 7.4 | 37 | ~4-5 |
| 7.0 | 25 | >24 |
| 6.5 | 25 | >48 |
Data adapted from studies on similar PEG-maleimide compounds and serves as an illustrative guide.
Experimental Protocols
Protocol 1: Assessing this compound Stability by HPLC-MS
This protocol can be used to determine the rate of hydrolysis of this compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
Sample Preparation: Dissolve this compound in each buffer to a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Analysis: Analyze the aliquots by HPLC-MS to separate and quantify the intact this compound and its hydrolyzed maleamic acid derivative.
-
Data Interpretation: Plot the concentration of intact this compound over time for each pH to determine the rate of hydrolysis.
Protocol 2: General Thiol-Maleimide Conjugation
-
Reagent Preparation:
-
Dissolve the thiol-containing molecule in a degassed, non-amine, thiol-free buffer with a pH between 6.5 and 7.5 (e.g., PBS, HEPES, or MES).
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO. Dilute this stock solution into the reaction buffer to the desired final concentration.
-
-
Reaction: Add a 5-20 fold molar excess of the dissolved this compound to the solution of the thiol-containing molecule.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to react with any excess maleimide.
-
Purification: Remove excess, unreacted this compound and quenching reagents using size-exclusion chromatography (e.g., a desalting column).
Visualizations
Caption: Experimental workflow and troubleshooting logic for this compound conjugation.
Caption: Competing reaction pathways for m-PEG8-Maleimide.
References
how to prevent non-specific binding of m-PEG8-Mal
Welcome to the technical support center for m-PEG8-Mal (methoxy-polyethylene glycol-maleimide, 8 PEG units). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing non-specific binding and to offer troubleshooting support for your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive target?
A1: this compound is a PEGylation reagent that contains a methoxy-capped polyethylene glycol (PEG) chain of eight units and a maleimide functional group. The maleimide group specifically reacts with sulfhydryl (thiol) groups, such as those found on cysteine residues of proteins and peptides, to form a stable thioether bond.[1][2][3] This hydrophilic PEG spacer can increase the solubility and stability of the modified molecule in aqueous media.[2]
Q2: What are the main causes of non-specific binding of this compound?
A2: Non-specific binding of this compound can arise from two primary sources:
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Reaction with other nucleophiles: While highly selective for thiols at an optimal pH, the maleimide group can react with other nucleophilic groups, particularly primary amines (e.g., lysine residues), at a higher pH (>7.5).[1]
-
Hydrolysis of the maleimide group: In aqueous solutions, especially at alkaline pH, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid. This hydrolyzed form cannot react with thiols, leading to inefficient conjugation.
-
Hydrophobic interactions: Although the PEG chain is hydrophilic, non-specific adsorption of the PEGylated molecule to surfaces or other proteins can occur.
Q3: What is the optimal pH for a thiol-maleimide conjugation reaction?
A3: The optimal pH range for the reaction between a maleimide group and a thiol group is between 6.5 and 7.5. Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.
Q4: How should I store this compound to maintain its reactivity?
A4: To prevent hydrolysis and maintain the reactivity of the maleimide group, this compound should be stored as a solid at -20°C. For experimental use, it is recommended to prepare fresh solutions in an anhydrous organic solvent like DMSO or DMF immediately before the conjugation reaction. Avoid storing this compound in aqueous solutions for extended periods.
Q5: How can I quench the reaction and remove unreacted this compound?
A5: To stop the conjugation reaction, you can add a quenching agent that contains a free thiol group. Common quenching agents include L-cysteine or β-mercaptoethanol. Unreacted this compound and the quenching agent can then be removed from the conjugated product through methods like size-exclusion chromatography (e.g., G-25 column), dialysis, or tangential flow filtration.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of this compound | - Ensure proper storage of solid this compound at -20°C. - Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. - Avoid prolonged exposure of the reagent to aqueous environments, especially at pH > 7.5. |
| Oxidation of Thiols | - Perform the reaction in a degassed buffer to minimize oxygen. - Include a chelating agent like EDTA (1-5 mM) in the buffer to prevent metal-catalyzed oxidation. - If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP just before conjugation. TCEP is often preferred as it doesn't need to be removed prior to adding the maleimide. | |
| Incorrect Buffer pH | - Verify that the reaction buffer pH is strictly within the 6.5-7.5 range. | |
| Non-Specific Binding / High Background | Reaction with Amines | - Maintain the reaction pH at or below 7.5 to ensure selectivity for thiols over amines. |
| Insufficient Quenching | - After the desired reaction time, add a sufficient molar excess of a thiol-containing quenching agent (e.g., L-cysteine, β-mercaptoethanol) to react with all excess this compound. | |
| Hydrophobic Interactions | - During purification, include a non-ionic detergent (e.g., 0.01% Tween-20) in the wash buffers to reduce non-specific adsorption. | |
| Protein Precipitation | High Organic Solvent Concentration | - Minimize the concentration of DMSO or DMF in the final reaction mixture. If protein solubility is an issue, aim for a final organic solvent concentration below 10-15%. |
| Buffer pH at Isoelectric Point (pI) | - Adjust the buffer pH to be at least one unit away from the protein's pI to ensure sufficient protein solubility. | |
| Instability of the Conjugate | Retro-Michael Reaction | - The thioether bond formed can be reversible under certain conditions, leading to deconjugation. To create a more stable linkage, some protocols suggest incubating the conjugate at a slightly higher pH (e.g., pH 8.0) after the initial reaction to promote hydrolysis of the succinimide ring, which can prevent the retro-Michael reaction. |
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
-
Protein Preparation:
-
Dissolve the protein containing free thiol groups in a degassed reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for approximately 30 minutes at room temperature.
-
-
This compound Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the desired molar excess of the this compound stock solution (a 10- to 20-fold molar excess is a common starting point).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the conjugate is light-sensitive.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching agent like L-cysteine to a final concentration of ~10 mM to react with any excess maleimide. Incubate for 15-30 minutes.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound, quenching agent, and any byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or tangential flow filtration.
-
Visual Guides
Caption: Mechanism of the specific thiol-maleimide conjugation reaction.
Caption: Factors leading to non-specific binding and prevention strategies.
Caption: A logical workflow for troubleshooting low conjugation efficiency.
References
Technical Support Center: Troubleshooting Protein Aggregation after m-PEG8-Mal Conjugation
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and preventing protein aggregation during and after conjugation with m-PEG8-Maleimide (m-PEG8-Mal).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during this compound conjugation?
Protein aggregation during PEGylation with this compound can be multifactorial. The primary causes include:
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High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions and aggregation.[1][2]
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Suboptimal Reaction Conditions: pH, temperature, and buffer composition significantly impact protein stability. Deviations from the optimal range for a specific protein can expose hydrophobic regions, leading to aggregation.[1][3] The reaction of maleimide with thiols is most efficient at a pH between 6.5 and 7.5.[2]
-
Protein Purity: The presence of impurities or pre-existing aggregates in the protein solution can act as seeds for further aggregation. A protein purity of >95% is recommended.
-
Hydrophobicity of the Linker: The maleimide crosslinker itself can be hydrophobic, and adding it to an aqueous protein solution can sometimes cause precipitation of less soluble proteins.
-
Conformational Changes: The covalent attachment of PEG chains can sometimes induce conformational changes in the protein, exposing hydrophobic patches that can lead to aggregation.
-
Intermolecular Cross-linking: Although monofunctional PEGs are used to avoid this, the presence of bifunctional impurities in the PEG reagent can lead to cross-linking of protein molecules.
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation, each with its own advantages and limitations. A combination of orthogonal methods is often recommended for a comprehensive analysis.
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is sensitive to the presence of larger aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to protein aggregates.
-
UV-Vis Spectroscopy (Aggregation Index): A simple method to detect light-scattering aggregates by measuring the ratio of absorbance at 350 nm to 280 nm. An increase in this "Aggregation Index" indicates the presence of aggregates.
-
Nanoparticle Tracking Analysis (NTA): This technique monitors the Brownian motion of nanoparticles to determine their size and concentration, providing information on aggregate populations.
Q3: What role does the this compound reagent quality play in aggregation?
The quality of the this compound reagent is crucial. The presence of impurities, particularly bifunctional PEG molecules (diol) in a supposedly monofunctional reagent, can lead to unintentional cross-linking of protein molecules, resulting in aggregation. It is also important to ensure the maleimide group is active and has not hydrolyzed, which can occur with exposure to moisture.
Q4: Can the addition of this compound from a stock solution cause aggregation?
Yes, this can be a critical step. This compound is often dissolved in an organic solvent like DMSO or DMF. Adding this stock solution too quickly or in a large volume to the aqueous protein solution can cause a "solvent shock," leading to protein precipitation or aggregation. It is recommended to add the stock solution slowly and dropwise with gentle mixing, keeping the final concentration of the organic solvent to a minimum (ideally not exceeding 10%).
Troubleshooting Guide
This guide provides a systematic approach to resolving protein aggregation issues encountered during this compound conjugation.
Table 1: Troubleshooting Common Aggregation Scenarios
| Symptom | Potential Cause | Recommended Action |
| Precipitation upon adding this compound stock solution | 1. Hydrophobicity of the maleimide reagent. 2. High concentration of organic solvent from the stock solution. | 1. Use a water-soluble version of the PEG-maleimide linker if available. 2. Add the stock solution dropwise while gently stirring the protein solution. 3. Ensure the final organic solvent concentration is low (e.g., <10%). |
| Cloudiness or precipitation during the reaction | 1. High protein concentration. 2. Suboptimal pH or buffer composition. 3. Reaction temperature is too high. 4. Pre-existing aggregates in the protein sample. | 1. Reduce the protein concentration. 2. Optimize the buffer pH to be within 6.5-7.5 for the maleimide reaction and ensure it is optimal for protein stability. Avoid buffers with primary amines or thiols. 3. Perform the reaction at a lower temperature (e.g., 4°C overnight). 4. Ensure the starting protein is monomeric and highly pure (>95%) by performing a pre-reaction purification step like SEC. |
| High molecular weight species observed post-reaction (e.g., on SEC or SDS-PAGE) | 1. Intermolecular cross-linking due to bifunctional PEG impurities. 2. Non-specific interactions at high protein concentrations. | 1. Use a high-quality, monofunctional this compound reagent. 2. Lower the protein concentration during conjugation. 3. Optimize the molar ratio of PEG to protein; start with a lower excess of PEG. |
Table 2: Recommended Buffer Additives to Prevent Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Act as protein stabilizers through preferential exclusion, increasing the protein's conformational stability. |
| Polyols (e.g., Glycerol, Sorbitol) | 5-20% (v/v) | Stabilize proteins in solution. |
| Amino Acids (e.g., Arginine, Glycine) | 50-100 mM | Suppress non-specific protein-protein interactions. |
| Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80) | 0.01-0.05% (v/v) | Reduce surface tension and prevent surface-induced aggregation. |
| Reducing Agents (e.g., TCEP) | 0.1-1 mM | If disulfide bond reduction is needed to generate free thiols, TCEP is recommended as it does not contain a competing thiol group. It also prevents oxidation-induced aggregation. |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Thiol-Containing Protein
-
Protein Preparation:
-
Ensure the protein is of high purity (>95%) and free of aggregates. If necessary, perform a purification step such as size exclusion chromatography (SEC).
-
The protein should be in a thiol-free buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline, PBS). Buffers containing thiols like DTT or β-mercaptoethanol must be avoided.
-
If the protein's cysteine residues are in disulfide bonds, they must be reduced. Use a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
-
Reagent Preparation:
-
Allow the this compound reagent to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Determine the desired molar ratio of this compound to protein. A 10- to 20-fold molar excess of PEG-Maleimide over the thiol-containing protein is often a good starting point.
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Reactions at 4°C may help reduce aggregation for less stable proteins.
-
-
Quenching and Purification:
-
(Optional) The reaction can be stopped by adding a small molecule with a free sulfhydryl group, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.
-
Purify the PEGylated protein from excess reagent and any aggregates using SEC or a desalting column.
-
-
Analysis:
-
Analyze the final conjugate to confirm PEGylation and assess the extent of aggregation using techniques like SDS-PAGE and SEC.
-
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
-
System Preparation:
-
Equilibrate the SEC column and system with a suitable mobile phase (e.g., PBS) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.
-
-
Injection and Data Acquisition:
-
Inject an appropriate volume of the sample onto the SEC column.
-
Collect data from the UV detector as the sample elutes. Aggregates, being larger, will elute first, followed by the monomeric PEGylated protein, and then any smaller, unreacted species.
-
-
Data Analysis:
-
Integrate the peak areas to quantify the percentage of aggregate, monomer, and other species in the sample.
-
Visualizations
Caption: Workflow for this compound conjugation, purification, and analysis.
Caption: Decision tree for troubleshooting protein aggregation.
References
Technical Support Center: Purification of Biomolecules after m-PEG8-Mal Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted m-PEG8-Mal following its conjugation to biomolecules.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of PEGylated conjugates.
| Problem | Possible Cause | Suggested Solution |
| Low yield of purified conjugate | Inappropriate purification method: The chosen method may not be suitable for the specific size and properties of the conjugate. | - Review the molecular weight difference: Ensure a significant size difference between the conjugate and unreacted PEG for effective separation by Size Exclusion Chromatography (SEC) or dialysis. - Consider alternative methods: If size-based separation is inefficient, explore methods based on charge (Ion Exchange Chromatography - IEX) or a combination of techniques. |
| Precipitation of the conjugate: The buffer conditions during purification may be causing the conjugate to precipitate. | - Optimize buffer conditions: Ensure the pH and ionic strength of the buffers used in all purification steps are compatible with the stability of your conjugate. - Perform a buffer scout: Test a range of buffer conditions on a small scale to identify the optimal buffer for solubility and stability. | |
| Non-specific binding to chromatography resin or membrane: The conjugate may be interacting with the purification matrix, leading to loss. | - Choose an appropriate matrix: Select a chromatography resin or dialysis membrane with low protein binding characteristics. - Modify buffer composition: The addition of mild detergents or adjusting the salt concentration can sometimes reduce non-specific binding. | |
| Presence of unreacted this compound in the final product | Inefficient removal by the chosen method: The parameters of the purification method may not be optimized for complete removal of the small PEG molecule. | - SEC: Ensure the column has the appropriate separation range for the size of your conjugate and the unreacted PEG. Optimize the flow rate for better resolution. - Dialysis: Use a dialysis membrane with a low molecular weight cutoff (MWCO), such as 1-3 kDa, to allow the small this compound (MW: ~534.6 Da) to pass through while retaining the larger conjugate.[1][2][3] Increase the frequency of buffer changes and the total dialysis time.[4][5] - Tangential Flow Filtration (TFF): Increase the number of diavolumes to ensure complete washout of the unreacted PEG. |
| Presence of unreacted native protein in the final product | Incomplete reaction: The conjugation reaction may not have gone to completion. | - Optimize reaction conditions: Re-evaluate the stoichiometry of reactants, reaction time, temperature, and pH to drive the reaction to completion. |
| Co-elution with the PEGylated product: The unreacted protein and the PEGylated conjugate may have similar properties, leading to their co-elution. | - SEC: This method is generally effective at separating the larger PEGylated conjugate from the smaller native protein. - IEX: The shielding of surface charges by the neutral PEG chains can be exploited to separate the PEGylated protein from the native protein. | |
| Column clogging or high backpressure during chromatography | Precipitated sample: The sample may contain aggregated conjugate or unreacted PEG. | - Clarify the sample: Centrifuge or filter the sample through a low-protein-binding filter (e.g., 0.22 µm) before loading it onto the column. |
| Incompatible buffer: The sample buffer may be incompatible with the chromatography mobile phase, causing precipitation. | - Ensure buffer compatibility: The sample should be in a buffer that is compatible with the initial mobile phase of the chromatography step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound?
A1: The most common methods for removing unreacted this compound are based on the significant size difference between the small PEG linker (MW: ~534.6 Da) and the much larger biomolecule conjugate. These methods include:
-
Size Exclusion Chromatography (SEC): Highly effective for separating molecules based on their hydrodynamic radius.
-
Dialysis: A straightforward method that uses a semi-permeable membrane with a defined molecular weight cutoff (MWCO) to separate small molecules from larger ones.
-
Tangential Flow Filtration (TFF) / Diafiltration: A rapid and scalable method for buffer exchange and removal of small molecules.
Q2: How do I choose the right purification method for my experiment?
A2: The choice of purification method depends on several factors:
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Size of your biomolecule: For large biomolecules, all three methods (SEC, Dialysis, TFF) are generally suitable. For smaller peptides, SEC might provide the best resolution.
-
Sample volume: Dialysis and TFF are well-suited for larger sample volumes, while SEC is often used for smaller to medium-scale purifications.
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Required purity: SEC can provide high-resolution separation.
-
Speed and scalability: TFF is the most rapid and scalable method, making it ideal for processing large quantities of sample.
Q3: What molecular weight cutoff (MWCO) should I use for dialysis to remove this compound?
A3: Given that the molecular weight of this compound is approximately 534.6 Da, a dialysis membrane with a low MWCO, such as 1 kDa or 3 kDa, is recommended. This will ensure that the unreacted PEG linker can efficiently pass through the membrane pores while the much larger PEGylated biomolecule is retained.
Q4: Can I use Ion Exchange Chromatography (IEX) to remove unreacted this compound?
A4: While IEX is a powerful technique for separating PEGylated species from the un-PEGylated protein, it is not the primary method for removing the small, neutral, and unreacted this compound. This is because the unreacted PEG linker does not have a charge and will likely elute in the void volume along with other neutral molecules. IEX is more effectively used to separate the desired PEGylated conjugate from the unreacted native protein due to the shielding of surface charges by the attached PEG chains.
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
This protocol provides a general workflow for purifying PEGylated biomolecules using SEC.
Materials:
-
SEC column with an appropriate fractionation range for your conjugate
-
Chromatography system (e.g., FPLC, HPLC)
-
SEC running buffer (e.g., Phosphate Buffered Saline - PBS)
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Reaction mixture containing the PEGylated biomolecule and unreacted this compound
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Sample clarification device (e.g., 0.22 µm syringe filter)
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column and the chromatography system with at least two column volumes of SEC running buffer until a stable baseline is achieved.
-
Sample Preparation: Clarify the reaction mixture by passing it through a 0.22 µm syringe filter to remove any precipitates.
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Sample Loading: Load the clarified sample onto the equilibrated SEC column. The injection volume should not exceed the recommended sample volume for the specific column to ensure optimal resolution.
-
Elution: Elute the sample with the SEC running buffer at a pre-determined flow rate. The larger PEGylated conjugate will elute first, followed by the smaller unreacted native protein (if any), and finally the small unreacted this compound.
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Fraction Collection: Collect fractions throughout the elution process.
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Analysis: Analyze the collected fractions using a suitable method (e.g., SDS-PAGE, UV-Vis spectroscopy) to identify the fractions containing the purified PEGylated conjugate.
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Pooling: Pool the fractions containing the pure product.
Protocol 2: Removal of Unreacted this compound using Dialysis
This protocol describes a general procedure for removing unreacted this compound from a PEGylated biomolecule solution using dialysis.
Materials:
-
Dialysis tubing or cassette with a low MWCO (e.g., 1-3 kDa)
-
Dialysis buffer (e.g., PBS, Tris buffer)
-
Stir plate and stir bar
-
Beaker or container large enough to hold the dialysis buffer
Procedure:
-
Prepare the Dialysis Membrane: Cut the required length of dialysis tubing and hydrate it according to the manufacturer's instructions.
-
Load the Sample: Secure one end of the dialysis tubing with a clip. Pipette the PEGylated biomolecule solution into the tubing, leaving some space at the top. Remove any air bubbles and seal the other end with a second clip.
-
Dialysis: Place the sealed dialysis bag in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100-fold the sample volume). Place the beaker on a stir plate with a stir bar to ensure continuous mixing of the buffer.
-
Buffer Exchange: Change the dialysis buffer every 3-4 hours for the first day to maintain a high concentration gradient. The final dialysis can be performed overnight.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer. Open one end and pipette the purified PEGylated biomolecule solution into a clean tube.
Protocol 3: Removal of Unreacted this compound using Tangential Flow Filtration (TFF)
This protocol outlines the use of TFF for the removal of unreacted this compound.
Materials:
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TFF system with an appropriate pump and reservoir
-
TFF cassette with a low MWCO (e.g., 3-10 kDa, chosen based on the size of the conjugate)
-
Diafiltration buffer (same as the buffer of the PEGylated biomolecule solution)
-
PEGylated biomolecule solution
Procedure:
-
System Setup and Equilibration: Install the TFF cassette and flush the system with water or buffer according to the manufacturer's instructions. Equilibrate the system with the diafiltration buffer.
-
Concentration (Optional): If the initial sample volume is large, concentrate the PEGylated biomolecule solution to a more manageable volume.
-
Diafiltration: Add diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This process washes out the smaller, unreacted this compound while retaining the larger PEGylated conjugate. Perform diafiltration for a sufficient number of diavolumes (typically 5-10) to achieve the desired purity.
-
Final Concentration: After diafiltration, concentrate the purified PEGylated biomolecule to the desired final concentration.
-
Sample Recovery: Recover the concentrated and purified PEGylated biomolecule from the system.
References
Technical Support Center: Purification of m-PEG8-Maleimide Labeled Proteins
Welcome to the technical support center for challenges in purifying m-PEG8-Maleimide (m-PEG8-Mal) labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound labeled proteins?
The main difficulties arise from the heterogeneity of the reaction mixture and the physicochemical properties of the PEGylated product.[1][2] Key challenges include:
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Product Heterogeneity: The reaction mixture often contains the desired mono-PEGylated protein, unreacted protein, multi-PEGylated species, positional isomers, and excess unreacted this compound.[3]
-
Separation Difficulty: The relatively small size of the this compound moiety leads to only minor differences in size and charge between the desired product and contaminants, making chromatographic separation challenging.[1]
-
Protein Aggregation: The labeling process itself can induce protein aggregation, leading to sample loss and difficulties in purification.[4]
-
Analytical Complexity: Quantifying the degree of labeling and characterizing the final product can be complex, often requiring specialized techniques.
Q2: Why is my protein aggregating during the labeling reaction with this compound?
Protein aggregation during PEGylation can be caused by several factors:
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Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can destabilize the protein, exposing hydrophobic regions and promoting aggregation.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations can favor intermolecular interactions and aggregation.
-
Intermolecular Cross-linking: Although this compound is monofunctional, impurities in the reagent or the presence of bifunctional PEG species can lead to cross-linking between protein molecules.
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PEG-Protein Interactions: In some cases, interactions between the PEG chain and the protein surface can induce conformational changes that lead to aggregation.
Q3: I have low labeling efficiency. What are the possible causes and solutions?
Low labeling efficiency with this compound can stem from several issues related to the protein's thiol groups or the maleimide reagent itself.
-
Inaccessible or Oxidized Thiols: The target cysteine residues may be buried within the protein's structure or have formed disulfide bonds.
-
Instability of the Maleimide Group: The maleimide group can undergo hydrolysis at pH values above 7.5, rendering it inactive.
-
Presence of Thiols in the Buffer: Buffers containing thiol-containing reagents like DTT will compete with the protein for reaction with the maleimide.
-
Insufficient Molar Excess of PEG Reagent: An inadequate amount of this compound will result in incomplete labeling.
Q4: How can I effectively remove unreacted this compound from my labeled protein?
Due to the significant size difference between the PEGylated protein and the small this compound reagent, several methods are effective:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger labeled protein from the much smaller unreacted PEG reagent.
-
Dialysis or Diafiltration: Using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) can efficiently remove the small PEG reagent.
-
Tangential Flow Filtration (TFF): For larger scale purifications, TFF is a suitable and efficient method.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound labeled proteins.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | Oxidized cysteine residues (disulfide bonds). | Add a non-thiol reducing agent like TCEP (10-50 fold molar excess) prior to adding the maleimide reagent. If DTT is used, it must be removed before labeling. |
| Inaccessible cysteine residues. | Consider partial denaturation of the protein under non-reducing conditions to expose the cysteine residues. This should be done with caution to maintain protein function. | |
| Hydrolysis of maleimide reagent. | Perform the reaction at a pH between 6.5 and 7.5. Prepare the this compound stock solution immediately before use. | |
| Insufficient molar excess of this compound. | Increase the molar ratio of this compound to protein. A 10- to 20-fold molar excess is a common starting point. | |
| Protein Aggregation/Precipitation | Suboptimal buffer conditions (pH, ionic strength). | Optimize the reaction buffer. Screen different pH values and salt concentrations to find conditions where the protein is most stable. |
| High protein concentration. | Reduce the protein concentration. However, this may require a corresponding increase in the molar excess of the PEG reagent. | |
| Reaction temperature is too high. | Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down the reaction and potentially reduce aggregation. | |
| Difficulty Separating Labeled from Unlabeled Protein | Small difference in molecular weight and charge. | Ion Exchange Chromatography (IEC): May be effective if the PEGylation shields a charged residue. The PEGylated protein will likely elute earlier than the unlabeled protein. |
| Hydrophobic Interaction Chromatography (HIC): While generally less effective for PEGylated proteins, it may work for some proteins if the PEGylation alters the surface hydrophobicity. | ||
| Reversed-Phase HPLC (RP-HPLC): Can provide high-resolution separation for analytical purposes and may be adaptable for preparative scale for smaller amounts of protein. | ||
| Multiple Bands on SDS-PAGE (Multi-PEGylation) | Presence of multiple reactive cysteines. | If site-specific mono-PEGylation is desired, consider protein engineering to remove non-essential cysteine residues. |
| High molar excess of this compound. | Titrate the molar ratio of this compound to find the optimal concentration that favors mono-PEGylation. |
Experimental Protocols
Protocol 1: General Labeling of a Protein with m-PEG8-Maleimide
This protocol outlines the fundamental steps for labeling a protein containing one or more free cysteine residues.
Materials:
-
Protein of interest with at least one free cysteine.
-
m-PEG8-Maleimide.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or HEPES buffer. Ensure it is amine-free and thiol-free.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes.
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Degas the buffer to minimize oxidation of thiol groups.
-
(Optional) If disulfide bond reduction is needed, add a 10- to 50-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
-
Labeling Reaction:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) in a 2- to 5-fold molar excess over the this compound to react with any unreacted maleimide.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and unlabeled protein using SEC, dialysis, or TFF.
-
Protocol 2: Characterization of PEGylated Protein by SDS-PAGE
A simple method to visualize the results of the labeling reaction.
Procedure:
-
Prepare polyacrylamide gels of an appropriate percentage to resolve the protein of interest.
-
Load samples of the unlabeled protein, the reaction mixture, and the purified PEGylated protein.
-
Run the gel according to standard procedures.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Expected Result: The this compound labeled protein will migrate slower than the unlabeled protein, appearing as a band with a higher apparent molecular weight. The presence of multiple bands may indicate different degrees of PEGylation.
Visualizations
Caption: Experimental workflow for m-PEG8-Maleimide protein labeling.
Caption: Troubleshooting logic for low labeling efficiency.
References
Technical Support Center: Enhancing Maleimide-Thiel Linkage Stability
Welcome to the technical support center for improving the stability of maleimide-thiol linkages. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the performance of their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in maleimide-thiol conjugates?
A1: The primary cause of instability is the reversibility of the thiol-maleimide linkage. The thiosuccinimide adduct formed is susceptible to a retro-Michael reaction, which can lead to deconjugation. This process can be accelerated in the presence of other thiol-containing molecules, such as glutathione or albumin, which are abundant in biological environments like blood plasma.[1][2][3][4] This can result in the transfer of the conjugated payload to other molecules, causing off-target effects and reduced efficacy.[5]
Q2: What is a retro-Michael reaction and how does it affect my conjugate?
A2: The retro-Michael reaction is the reverse of the initial Michael addition reaction that forms the maleimide-thiol bond. In this reaction, the thiosuccinimide bond breaks, regenerating the original maleimide and thiol. In a biological system, the reformed maleimide can then react with other available thiols, leading to a "thiol exchange" where the payload is transferred from its intended target to other molecules like serum albumin. This premature release of the payload can decrease the therapeutic efficacy and increase off-target toxicity.
Q3: Are all maleimide conjugates equally unstable?
A3: No, the stability of maleimide conjugates can be influenced by several factors. The local chemical environment around the conjugated cysteine residue on a protein can affect the rate of the retro-Michael reaction. Additionally, the specific substituents on the maleimide ring and the nature of the linker connecting it to the payload can also modulate stability.
Q4: What is the most common strategy to improve the stability of maleimide conjugates?
A4: The most widely adopted and effective strategy is to promote the hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether. This ring-opened product is significantly more stable and resistant to the retro-Michael reaction and subsequent thiol exchange.
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency
Possible Causes:
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Maleimide Hydrolysis: The maleimide reagent may have hydrolyzed before reacting with the thiol. Maleimides are susceptible to hydrolysis, especially at pH values above 7.5.
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Thiol Oxidation: The thiol groups on the protein or peptide may have oxidized to form disulfide bonds, which are unreactive with maleimides.
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Incorrect pH: The reaction pH is critical. The optimal pH range for the maleimide-thiol reaction is typically 6.5-7.5. At this pH, the reaction with thiols is significantly faster than with amines.
-
Insufficient Maleimide Reagent: The molar ratio of maleimide to thiol may be too low.
Solutions:
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Use Freshly Prepared Maleimide Solutions: Prepare maleimide solutions immediately before use to minimize hydrolysis. Store stock solutions in an anhydrous solvent like DMSO or DMF.
-
Reduce Disulfide Bonds: If necessary, treat your protein or peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free thiols are available. TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. If using DTT (dithiothreitol), it must be removed prior to conjugation.
-
Optimize Reaction pH: Maintain the reaction pH between 6.5 and 7.5.
-
Optimize Molar Ratio: A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins. However, this should be optimized for your specific system.
Problem 2: Conjugate Instability and Payload Loss in a Biological Milieu
Possible Causes:
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Retro-Michael Reaction: The thiosuccinimide linkage is undergoing a retro-Michael reaction, leading to deconjugation.
-
Thiol Exchange: The released maleimide is reacting with other thiols present in the environment (e.g., glutathione, albumin).
Solutions:
-
Promote Hydrolysis of the Thiosuccinimide Ring: After the initial conjugation, adjust the pH to 8.5-9.0 and incubate to promote the opening of the succinimide ring. This forms a stable, irreversible bond.
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Utilize "Self-Hydrolyzing" Maleimides: These are maleimides designed with neighboring groups that catalyze the hydrolysis of the thiosuccinimide ring after conjugation, leading to a more stable product.
-
Employ Next-Generation Maleimides (NGMs): NGMs, such as diiodomaleimides, offer faster bioconjugation and increased hydrolytic stability of the conjugate. They can also be used for disulfide re-bridging.
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Consider Transcyclization: For peptides with an N-terminal cysteine, a spontaneous intramolecular rearrangement can occur after conjugation, forming a stable thiazine structure that is less susceptible to thiol exchange.
Data Summary
Table 1: Comparison of Hydrolysis Half-life for Different Maleimide Derivatives
| Maleimide Derivative | Condition | Hydrolysis Half-life (t½) | Reference |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours | |
| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours | |
| N-fluorophenyl thiosuccinimide | pH 7.4, 37°C | 0.7 hours | |
| Dibromomaleimide | pH 7.4 | 17.9 minutes |
Table 2: Stability of Maleimide-Thiol Adducts in the Presence of Glutathione
| Maleimide-Thiol Adduct | Condition | Half-life of Conversion | Reference |
| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid | Incubated with glutathione | 20 - 80 hours | |
| N-ethylmaleimide (NEM) - N-acetylcysteine | Incubated with glutathione | 20 - 80 hours |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
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Preparation of Protein/Peptide: Dissolve the thiol-containing protein or peptide in a suitable degassed buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS). If necessary, reduce disulfide bonds with TCEP.
-
Preparation of Maleimide Reagent: Prepare a stock solution of the maleimide reagent in an anhydrous solvent like DMSO or DMF.
-
Conjugation Reaction: Add the maleimide solution to the protein/peptide solution at a desired molar excess (e.g., 10-20 fold).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours.
-
Quenching (Optional): To quench any unreacted maleimide, add a 2-fold molar excess of a thiol-containing compound like N-acetylcysteine.
-
Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
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Perform Conjugation: Follow steps 1-4 of the General Maleimide-Thiol Conjugation protocol.
-
pH Adjustment: After the initial conjugation is complete, increase the pH of the reaction mixture to 8.5-9.0 by adding a high pH buffer or through buffer exchange.
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Incubation for Hydrolysis: Incubate the mixture to facilitate the hydrolysis of the thiosuccinimide ring. The incubation time will depend on the specific maleimide used.
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Purification: Purify the stabilized conjugate as described in the general protocol.
Visualizations
Caption: Instability of the maleimide-thiol linkage via retro-Michael reaction.
Caption: Strategies to stabilize the maleimide-thiol linkage.
Caption: General experimental workflow for maleimide-thiol conjugation.
References
Technical Support Center: m-PEG8-Maleimide Conjugation
Welcome to the technical support center for m-PEG8-Maleimide (m-PEG8-Mal) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information for optimizing conjugation reactions to achieve higher yields and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the this compound reaction? A1: The reaction is a Michael addition, where the maleimide group of this compound reacts with a free sulfhydryl (thiol) group, typically from a cysteine residue on a protein or peptide.[1][2] This forms a stable thioether bond under specific, mild conditions.[3]
Q2: What is the optimal pH for the this compound reaction to ensure high yield and specificity? A2: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[4][5]
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Below pH 6.5: The reaction rate significantly slows as the thiol group is less likely to be in its reactive thiolate anion form.
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Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis (reaction with water), rendering it inactive. Additionally, side reactions with primary amines, such as the ε-amino group of lysine, become more prevalent.
-
At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.
Q3: What molar ratio of this compound to the thiol-containing molecule should I use? A3: An excess of the this compound reagent is generally recommended to drive the reaction to completion. The optimal ratio depends on the specific molecules being conjugated:
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For labeling proteins: A 10- to 20-fold molar excess is a common starting point.
-
For smaller peptides or molecules with less steric hindrance: A lower excess, such as a 2:1 maleimide-to-thiol ratio, may be optimal.
-
For larger molecules or nanoparticles: A higher ratio (e.g., 5:1) might be necessary to overcome steric hindrance. Empirical optimization for your specific application is often required.
Q4: What are the recommended reaction time and temperature? A4: Typical reaction conditions are:
-
2 to 4 hours at room temperature (20-25°C).
-
Overnight at 4°C. Reactions at 4°C are slower but can be beneficial for sensitive proteins to minimize potential denaturation. For some systems, optimal yields can be achieved in as little as 30 minutes to 2 hours.
Q5: How should I handle and store the this compound reagent to maintain its reactivity? A5: The maleimide group is sensitive to moisture and hydrolysis.
-
Long-term storage: Store the solid reagent at -20°C, protected from light and moisture.
-
Preparation: Dissolve the this compound reagent in an anhydrous solvent like DMSO or DMF immediately before use.
-
Aqueous solutions: Aqueous solutions of maleimides are not recommended for storage and should be used immediately after preparation.
Q6: My protein of interest does not have a free thiol. How can I use this chemistry? A6: If your protein's cysteine residues are involved in disulfide bonds, you must first reduce them to generate free thiols.
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it is stable, effective over a wide pH range, and does not contain a thiol group itself, meaning it does not need to be removed before adding the this compound.
-
DTT (dithiothreitol): DTT is also a strong reducing agent, but since it contains thiol groups, any excess must be removed (e.g., by dialysis or desalting column) before the conjugation reaction to prevent it from competing with your target molecule.
Q7: Which buffers are recommended for the conjugation reaction? A7: It is critical to use buffers that are free of primary amines and thiols.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or MES buffers within the optimal pH range of 6.5-7.5 are suitable.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris or glycine, will compete with the intended reaction.
Troubleshooting Guide
Low yield or inconsistent results can be frustrating. This guide outlines common problems, their potential causes, and solutions to optimize your this compound reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. Inactive this compound Reagent: The maleimide group has been hydrolyzed due to improper storage or handling (exposure to moisture). | Prepare a fresh solution of this compound in an anhydrous solvent (DMSO, DMF) immediately before the experiment. Ensure the solid reagent is stored correctly at -20°C. |
| 2. Unavailable or Oxidized Thiols: Thiol groups on the target molecule have oxidized to form unreactive disulfide bonds. | Reduce disulfide bonds using TCEP prior to conjugation. To prevent re-oxidation, degas buffers and add a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation. | |
| 3. Suboptimal Reaction pH: The buffer pH is outside the optimal 6.5-7.5 range. | Carefully prepare and verify the pH of your reaction buffer. Ensure it has sufficient buffering capacity to maintain the pH throughout the reaction. | |
| 4. Incorrect Molar Ratio: The molar excess of this compound is too low to drive the reaction to completion, or too high, leading to purification issues. | Optimize the molar ratio of this compound to your target molecule. Start with a 10-20 fold excess for proteins and adjust as needed. | |
| Poor Reproducibility | 1. Inconsistent Reagent Preparation: Variability in the concentration or age of stock solutions. | Always prepare fresh solutions of this compound for each experiment. Ensure consistent and accurate weighing and dissolving of all reagents. |
| 2. Thiol Re-oxidation: Inconsistent prevention of thiol oxidation between experiments. | Maintain a consistent protocol for preventing re-oxidation by using degassed buffers and including EDTA. Consider performing the reaction in an inert atmosphere (e.g., under nitrogen or argon). | |
| Product Instability / Loss of PEG | 1. Retro-Michael Reaction: The formed thioether bond is reversible and can break, especially in the presence of other thiols. | After conjugation and purification, consider intentionally hydrolyzing the thiosuccinimide ring to form a more stable succinamic acid thioether. This can be promoted under specific conditions. |
| Presence of Side Products / Impurity | 1. Reaction with Amines: The reaction pH was too high ( >7.5), causing the maleimide to react with lysine residues. | Strictly maintain the reaction pH between 6.5 and 7.5. |
| 2. Unreacted this compound: Incomplete quenching or inefficient purification. | After the main reaction, quench any excess this compound by adding a small-molecule thiol like L-cysteine or 2-mercaptoethanol. Use an appropriate purification method like size-exclusion chromatography (SEC) or dialysis to remove unreacted materials. |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Thiol-Containing Protein
This protocol provides a general framework. The molar ratio, concentration, and incubation times should be optimized for your specific application.
Materials:
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Thiol-containing protein/peptide
-
m-PEG8-Maleimide (this compound)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer: Amine-free and thiol-free buffer, e.g., Phosphate-Buffered Saline (PBS), 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
(Optional) EDTA
-
Quenching Solution: 1 M L-cysteine or 2-mercaptoethanol in conjugation buffer.
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Purification system (e.g., size-exclusion chromatography column, dialysis tubing).
Procedure:
-
Preparation of Protein Solution: a. Dissolve the thiol-containing protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL. b. (Optional) To prevent thiol oxidation, add EDTA to the buffer to a final concentration of 1-5 mM. c. (Optional, if reduction is needed) If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the solution and incubate at room temperature for 20-30 minutes. TCEP does not need to be removed.
-
Preparation of this compound Solution: a. Immediately before use, dissolve the this compound powder in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: a. Add the desired molar excess (e.g., 10- to 20-fold) of the dissolved this compound solution to the protein solution. b. Gently mix the reaction vessel. If using a large volume of organic solvent for the PEG stock, ensure the final concentration does not exceed 10% of the total reaction volume, as some proteins may be sensitive to it. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: a. To stop the reaction and cap any unreacted maleimide groups, add the Quenching Solution to a final concentration of 10-20 mM L-cysteine. b. Incubate for an additional 15-30 minutes at room temperature.
-
Purification of the Conjugate: a. Remove excess this compound and quenching reagent using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
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Analysis: a. Analyze the purified conjugate to determine the degree of labeling and purity using techniques like SDS-PAGE (which will show a mass shift), HPLC, or mass spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a typical m-PEG8-Maleimide conjugation experiment.
Caption: General workflow for m-PEG8-Maleimide protein conjugation.
Troubleshooting Logic
This decision tree provides a logical path for troubleshooting low reaction yields.
Caption: Decision tree for troubleshooting low yield in this compound reactions.
References
Technical Support Center: m-PEG8-Mal in ADC Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using m-PEG8-Mal (maleimide-PEG8-acid) in the preparation of antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the conjugation of this compound to antibodies or other thiol-containing molecules.
Question: Why is my conjugation efficiency low or non-existent?
Answer: Low or no conjugation can stem from several factors related to the maleimide group's reactivity and the availability of free thiols on your antibody.
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Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive for conjugation.[1][2] To mitigate this, prepare aqueous solutions of the this compound linker immediately before use and maintain the reaction pH within the optimal range of 6.5-7.5.[3][4][5]
-
Inactive Thiol Groups: The thiol groups on your antibody's cysteine residues may not be available for conjugation. This can be due to the presence of disulfide bonds. It is crucial to reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. If DTT (dithiothreitol) is used, it must be removed before adding the this compound to prevent it from competing for the maleimide group.
-
Thiol Re-oxidation: Free thiols can re-oxidize to form disulfide bonds. To prevent this, it is recommended to degas buffers to remove dissolved oxygen and to flush vials with an inert gas like nitrogen or argon before sealing. Including a chelating agent like EDTA (1-5 mM) in your reaction buffer can also help by sequestering metal ions that catalyze thiol oxidation.
-
Incorrect Stoichiometry: The molar ratio of this compound to the thiol-containing molecule is critical. A 10-20 fold molar excess of the maleimide linker is commonly used for small molecules, while a 5-20 fold molar excess is often used for proteins to drive the reaction to completion. However, the optimal ratio may need to be determined empirically for your specific system.
Question: My final ADC product is not stable. What could be the cause?
Answer: Instability of the final ADC conjugate is a known issue and is often related to the reversibility of the maleimide-thiol linkage.
-
Retro-Michael Addition: The thiosuccinimide bond formed between the maleimide and the cysteine's thiol group can undergo a retro-Michael reaction, especially in the presence of other thiols like albumin in the bloodstream. This can lead to the premature release of the drug-linker from the antibody, reducing the ADC's efficacy and potentially causing off-target toxicity. While this is an inherent characteristic of the maleimide-thiol linkage, next-generation linkers with self-stabilizing maleimides have been developed to address this issue.
Question: I am observing multiple peaks in my HPLC analysis of the final product. What does this indicate?
Answer: The presence of multiple peaks in an HPLC analysis can indicate a heterogeneous product mixture.
-
Unreacted Starting Materials: The reaction may not have gone to completion, resulting in the presence of unreacted antibody and/or this compound. Optimizing the molar ratio of reactants and increasing the reaction time can help drive the reaction to completion.
-
Hydrolysis of the Succinimide Ring: After conjugation, the succinimide ring of the thioether linkage can undergo hydrolysis, which adds 18 Da to the mass of the conjugate. This can contribute to the heterogeneity of the final ADC product.
-
Aggregation: The conjugation of a hydrophobic payload can lead to aggregation of the ADC. The PEG8 spacer in this compound is designed to increase solubility and reduce aggregation. If aggregation is observed, consider optimizing buffer conditions, such as adjusting the salt concentration or adding non-ionic detergents. Performing the conjugation at a lower concentration can also help.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?
A1: The optimal pH range for the reaction between a maleimide group and a thiol group is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q2: How should I store and handle this compound?
A2: To maintain its reactivity, this compound should be stored as a solid at -20°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. If a stock solution is required, it should be prepared in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Do not store this compound in aqueous solutions for extended periods due to the risk of hydrolysis.
Q3: My antibody does not have any free cysteine residues. Can I still use this compound?
A3: Yes, if your antibody has disulfide bonds, you can use a reducing agent to generate free thiols for conjugation. TCEP is a commonly used reducing agent for this purpose.
Q4: How can I purify my final ADC conjugate?
A4: The unreacted this compound and other small molecules can be removed using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or tangential flow filtration. The choice of method will depend on the size of your protein and the volume of your reaction.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Reference(s) |
| Reaction pH | 6.5 - 7.5 | |
| This compound:Thiol Molar Ratio | 5:1 to 20:1 for proteins; 10:1 to 20:1 for small molecules | |
| Storage of Solid this compound | -20°C, protected from light and moisture | |
| Storage of this compound Stock Solution | -20°C in anhydrous DMSO or DMF | |
| EDTA Concentration in Buffer | 1 - 5 mM | |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C |
Experimental Protocol: Conjugation of a Thiol-Containing Antibody with this compound
This protocol outlines the general steps for conjugating this compound to an antibody with available thiol groups.
1. Antibody Preparation and Thiol Reduction (if necessary)
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Dissolve the antibody in a reaction buffer such as phosphate-buffered saline (PBS) containing 1-5 mM EDTA at a pH of 7.2-7.4.
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If the antibody's cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the antibody solution.
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Incubate the reduction reaction for 1-2 hours at room temperature.
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If a reducing agent other than TCEP (e.g., DTT) is used, it must be removed by desalting or dialysis before proceeding.
2. This compound Linker Preparation
-
Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO to a desired stock concentration (e.g., 10-20 mM).
3. Conjugation Reaction
-
Add the desired molar excess (e.g., 5-20 fold) of the dissolved this compound to the antibody solution.
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Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching the Reaction (Optional)
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To quench any unreacted maleimide groups, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to the reaction mixture.
5. Purification of the ADC
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Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography, dialysis, or tangential flow filtration.
6. Characterization
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Characterize the final ADC product using techniques such as HPLC (SEC and RP), mass spectrometry, and SDS-PAGE to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation.
Visualizations
Caption: Experimental workflow for the preparation of an antibody-drug conjugate (ADC) using this compound.
Caption: Troubleshooting decision tree for low conjugation efficiency in ADC preparation.
References
side reactions of maleimide groups in bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during bioconjugation experiments using maleimide groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with maleimide linkers in bioconjugation?
A1: The most common side reactions involving maleimide groups are:
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Hydrolysis: The maleimide ring can be opened by water, especially at neutral to high pH, rendering it inactive for conjugation. This can happen to the unreacted maleimide or to the thiosuccinimide conjugate after it has formed.[1][2][3]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is reversible. In environments rich in thiols, such as in vivo with glutathione, the conjugated molecule can be transferred to other thiols, leading to off-target effects. This is a significant concern for antibody-drug conjugates (ADCs).[1][2]
-
Reaction with Amines: While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines (e.g., lysine residues) at pH values above 7.5. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.
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Thiazine Rearrangement: When a maleimide is conjugated to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.
Q2: My maleimide conjugation yield is low. What are the potential causes and solutions?
A2: Low conjugation efficiency can stem from several factors. Here is a systematic guide to troubleshooting this issue:
-
Assess the Reactivity of Your Maleimide:
-
Potential Cause: The maleimide may have hydrolyzed and become inactive. Maleimides are susceptible to hydrolysis in aqueous solutions, and this process accelerates with increasing pH.
-
Solution: Always prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF. If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for short periods.
-
-
Verify the Availability of Free Thiols:
-
Potential Cause: The thiol groups on your biomolecule may have oxidized to form disulfide bonds, which are unreactive with maleimides.
-
Solution: Reduce disulfide bonds prior to conjugation using a reducing agent.
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable, odorless, and does not need to be removed before adding the maleimide reagent. It is effective over a wide pH range.
-
DTT (dithiothreitol): A strong reducing agent, but its activity is optimal at pH > 7. Excess DTT must be removed before the conjugation reaction to prevent it from competing with your molecule of interest for the maleimide.
-
-
Preventing Re-oxidation: Degas your buffers to remove dissolved oxygen and include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.
-
-
Optimize Reaction Conditions:
-
Potential Cause: The pH of the reaction buffer may not be optimal.
-
Solution: The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5. At lower pH, the reaction rate decreases, while at higher pH (>7.5), the maleimide can react with amines, and the rate of hydrolysis increases.
-
Potential Cause: The molar ratio of the maleimide linker to the thiol-containing biomolecule may be too low.
-
Solution: Increase the molar excess of the maleimide linker. A 10-20 fold molar excess is a common starting point.
-
Q3: How can I improve the stability of the final maleimide conjugate and prevent payload loss?
A3: The thiosuccinimide linkage formed from the maleimide-thiol reaction can be unstable. To enhance stability:
-
Induce Hydrolysis of the Thiosuccinimide Ring: After the initial conjugation, the succinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction. This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C.
-
Thiazine Rearrangement for N-terminal Cysteines: For conjugates with N-terminal cysteines, the rearrangement to a more stable thiazine structure can be promoted.
-
Use of Stabilized Maleimides: Certain maleimide derivatives are designed to have increased stability. For example, N-aryl maleimides hydrolyze faster after conjugation, leading to a more stable final product. Dibromomaleimides allow for a subsequent reaction with an amine to form a stable aminothiomaleimide.
Troubleshooting Guides
Issue: Unexpected Molecular Weights or Multiple Species Observed After Conjugation
-
Possible Cause 1: Reaction with Amines. At pH values above 7.5, maleimides can react with primary amines, such as the N-terminus or the epsilon-amine of lysine residues, leading to heterogeneous products.
-
Solution: Maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiols.
-
-
Possible Cause 2: Thiazine Rearrangement. If you are conjugating to a peptide with an unprotected N-terminal cysteine, the initial conjugate can undergo a rearrangement to form a six-membered thiazine structure, resulting in a product with the same mass but different properties.
-
Solution: If the thiazine product is not desired, perform the conjugation under acidic conditions (pH < 6.5) to minimize the rearrangement.
-
-
Possible Cause 3: Incomplete Reduction or Re-oxidation. If your protein has multiple cysteine residues, incomplete reduction of disulfide bonds or their re-formation during the reaction can lead to a heterogeneous mixture of products.
-
Solution: Ensure complete reduction by optimizing the concentration of the reducing agent and the incubation time. Use degassed buffers and EDTA to prevent re-oxidation.
-
Quantitative Data Summary
Table 1: pH Influence on Maleimide Reactions
| pH Range | Primary Reaction with Maleimide | Side Reactions | Recommendations |
| < 6.5 | Slower reaction with thiols | Thiazine rearrangement is minimized | Use for minimizing thiazine formation, but expect longer reaction times. |
| 6.5 - 7.5 | Optimal and rapid reaction with thiols | Minimal reaction with amines; some maleimide hydrolysis can occur. | Recommended range for most maleimide-thiol conjugations. |
| > 7.5 | Rapid reaction with thiols | Increased rate of reaction with primary amines; significantly increased rate of maleimide hydrolysis. | Avoid unless the reaction with amines is desired or for post-conjugation hydrolysis of the succinimide ring. |
Table 2: Stability of Maleimide and Thiosuccinimide Linkage
| Condition | Effect on Unconjugated Maleimide | Effect on Thiosuccinimide Conjugate | Reference |
| Aqueous Buffer (pH 7.4, 37°C) | Susceptible to hydrolysis, leading to inactivation. | Susceptible to retro-Michael reaction (thiol exchange). | |
| Aqueous Buffer (pH 8.5-9.0) | Rapid hydrolysis. | Promotes hydrolysis of the succinimide ring to a stable succinamic acid thioether. | |
| Presence of excess thiols (e.g., Glutathione) | No direct effect on the maleimide itself. | Can lead to retro-Michael reaction and transfer of the conjugated payload. | |
| Storage in anhydrous DMSO or DMF | Stable. | Not applicable. |
Experimental Protocols
Protocol 1: General Maleimide Conjugation to a Thiol-Containing Protein
-
Preparation of the Protein Solution:
-
Dissolve the protein in a degassed buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2. The buffer should contain 1-5 mM EDTA to prevent metal-catalyzed oxidation of thiols.
-
-
Reduction of Disulfide Bonds (if necessary):
-
If the target cysteine residues are involved in disulfide bonds, they must be reduced.
-
Add TCEP to the protein solution to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the protein's disulfide bonds is a good starting point.
-
Incubate at room temperature for 30-60 minutes. The reduced protein solution can often be used directly in the conjugation reaction without removing the TCEP.
-
-
Preparation of the Maleimide Solution:
-
Immediately before use, dissolve the maleimide-functionalized reagent in an anhydrous organic solvent such as DMSO or DMF to create a stock solution.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the reduced protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Gentle mixing can be applied.
-
-
Quenching the Reaction:
-
To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted maleimide reagent and other small molecules using size-exclusion chromatography (SEC), dialysis, or a desalting column.
-
Protocol 2: Post-Conjugation Stabilization by Succinimide Ring Hydrolysis
-
Perform the initial conjugation as described in Protocol 1 and purify the conjugate.
-
Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).
-
Incubate the solution at room temperature or 37°C.
-
Monitor the ring-opening by mass spectrometry until the hydrolysis is complete.
-
Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.
Visualizations
Caption: Desired Thiol-Maleimide Conjugation Pathway.
References
Technical Support Center: Characterization of m-PEG8-Maleimide Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on characterizing the degree of labeling with m-PEG8-Maleimide (m-PEG8-Mal). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize and validate your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
A1: this compound is a heterobifunctional crosslinker. It contains a maleimide group that selectively reacts with thiol (sulfhydryl) groups, typically found on cysteine residues of proteins, and a methoxy-terminated polyethylene glycol (PEG) chain.[1][2] The PEG8 spacer is hydrophilic, which can increase the solubility and stability of the resulting conjugate in aqueous solutions.[1][2] PEGylation, the attachment of PEG chains, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics, such as increasing bioavailability and reducing immunogenicity.[3]
Q2: What is the optimal pH for the this compound reaction?
A2: The ideal pH range for the reaction between a maleimide group and a thiol group is between 6.5 and 7.5. Within this pH range, the reaction is highly selective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the reaction rate slows down significantly, while above pH 7.5, the maleimide group can react with amines, such as the side chain of lysine, leading to non-specific conjugation.
Q3: My protein doesn't have a free cysteine. Can I still use this compound?
A3: Yes. If your protein has disulfide bonds, you can use a reducing agent to generate free thiols for conjugation. Common reducing agents include TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol). TCEP is often preferred as it does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent. If you use DTT, it is crucial to remove the excess DTT before adding the this compound to prevent it from competing with your protein for conjugation.
Q4: How can I quantify the degree of labeling (DOL)?
A4: The degree of labeling, or the average number of PEG molecules conjugated to a protein, can be determined using several methods. Common techniques include MALDI-TOF mass spectrometry, UV-Vis spectroscopy, and HPLC. MALDI-TOF MS directly measures the mass increase of the protein after PEGylation. UV-Vis spectroscopy can be used if the PEG reagent has a chromophore, or by using colorimetric assays. HPLC, particularly size-exclusion chromatography (SEC), separates the PEGylated protein from the unreacted protein and PEG, allowing for quantification.
Q5: What are some common issues with maleimide-thiol conjugation?
A5: Common issues include low or no conjugation efficiency, instability of the final conjugate, and the presence of side reactions. Low efficiency can be due to suboptimal pH, incorrect stoichiometry, or oxidation of thiol groups. The thioether bond formed can be reversible under certain conditions, leading to instability. Side reactions can occur, particularly if the pH is not carefully controlled.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | Suboptimal pH: The reaction rate is significantly reduced below pH 6.5. | - Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. - Perform small-scale pilot reactions at different pH values to find the optimum for your specific protein. |
| Thiol Oxidation: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. | - Reduce disulfide bonds using TCEP or DTT. If using DTT, ensure it is removed before adding the maleimide. - Degas buffers to remove dissolved oxygen. - Include a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation. | |
| Hydrolysis of Maleimide: The maleimide group can hydrolyze in aqueous solutions, especially at higher pH, rendering it unreactive. | - Prepare aqueous solutions of this compound immediately before use. - Store the solid this compound at -20°C and stock solutions in an anhydrous solvent like DMSO or DMF. | |
| Incorrect Stoichiometry: An insufficient molar excess of this compound can lead to incomplete labeling. | - Increase the molar ratio of this compound to the protein. A 10- to 20-fold molar excess is a common starting point, but this should be optimized. | |
| Conjugate Instability | Reversibility of Thioether Bond: The maleimide-thiol linkage can undergo a retro-Michael reaction, leading to deconjugation. | - After conjugation, consider hydrolyzing the thiosuccinimide ring to form a more stable thioether by adjusting the pH. - For applications requiring high stability, consider alternative conjugation chemistries. |
| Multiple PEGylation Products (Polydispersity) | Reaction with Other Residues: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine). | - Maintain the reaction pH within the 6.5-7.5 range for thiol selectivity. |
| Presence of Multiple Cysteines: If the protein has multiple accessible cysteine residues, a heterogeneous mixture of PEGylated products can result. | - Consider site-directed mutagenesis to remove unwanted cysteines or introduce a unique cysteine at a specific location. |
Experimental Protocols
Protocol 1: General this compound Conjugation
-
Protein Preparation:
-
Dissolve your protein in a suitable amine-free buffer (e.g., phosphate-buffered saline (PBS), MES, or HEPES) at a pH between 6.5 and 7.5.
-
If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in an anhydrous solvent such as DMSO or DMF to create a stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 10-20 fold molar excess.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to react with any excess this compound.
-
-
Purification:
-
Remove unreacted this compound and quenching reagents using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Protocol 2: Characterization by MALDI-TOF Mass Spectrometry
-
Sample Preparation:
-
Purify the PEGylated protein to remove excess reagents.
-
Mix the purified sample with a suitable matrix solution. For proteins, sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) is commonly used.
-
-
Target Spotting:
-
Spot 0.5-1 µL of the sample-matrix mixture onto a MALDI target plate and allow it to air dry completely.
-
-
Instrumental Analysis:
-
Acquire mass spectra in the appropriate mass range for your protein and the expected PEGylated products. Linear mode is often used for large molecules.
-
-
Data Analysis:
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Determine the molecular weight of the unmodified and PEGylated protein.
-
The mass difference corresponds to the mass of the attached this compound moieties.
-
The molecular weight of this compound is approximately 421.5 g/mol .
-
Calculate the degree of labeling (DOL) by dividing the total mass increase by the molecular weight of a single this compound unit.
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Protocol 3: Characterization by SDS-PAGE
-
Sample Preparation:
-
Mix the purified PEGylated protein, along with an unmodified protein control, with LDS sample buffer.
-
-
Electrophoresis:
-
Run the samples on a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
-
Staining:
-
Stain the gel with Coomassie Blue to visualize the protein bands.
-
Optionally, a barium-iodide stain can be used to specifically visualize the PEG chains.
-
-
Analysis:
-
PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than its actual molecular weight would suggest.
-
The appearance of new, higher molecular weight bands in the PEGylated sample compared to the control indicates successful conjugation. The distribution of these bands can provide a qualitative assessment of the labeling heterogeneity.
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Quantitative Data Summary
| Analytical Technique | Information Provided | Key Parameters & Considerations |
| MALDI-TOF MS | - Average degree of labeling (DOL) - Distribution of PEGylated species - Confirmation of covalent modification | - Requires purified sample. - Mass accuracy allows for precise determination of the number of attached PEG units. |
| UV-Vis Spectroscopy | - Indirect quantification of DOL (if PEG has a chromophore) - Protein concentration determination | - Requires a chromophore on the PEG or the use of a colorimetric assay. - Protein absorbance at 280 nm can be used to determine protein concentration. |
| SDS-PAGE | - Qualitative assessment of PEGylation - Estimation of labeling heterogeneity | - PEGylated proteins migrate slower than their actual molecular weight. - Provides a visual confirmation of conjugation. |
| HPLC (SEC) | - Separation of PEGylated and un-PEGylated species - Quantification of labeling efficiency | - PEGylation increases the hydrodynamic radius, leading to earlier elution. - Peak areas can be used to quantify the relative amounts of different species. |
| Ellman's Reagent | - Quantification of unreacted thiols | - Can be used to indirectly determine the extent of maleimide reaction by measuring the disappearance of free thiols. |
Visualizations
Caption: Experimental workflow for this compound conjugation and characterization.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
Technical Support Center: Optimizing Storage and Handling of m-PEG8-Maleimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of m-PEG8-Maleimide (m-PEG8-Mal) and ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
The primary cause of this compound degradation is the hydrolysis of the maleimide ring. In the presence of water, the maleimide ring can open to form a non-reactive maleamic acid derivative.[1][] This hydrolysis product is incapable of reacting with thiol groups, leading to a significant decrease in conjugation efficiency.[1]
Q2: What are the optimal storage conditions for this compound?
To ensure the long-term stability and reactivity of this compound, it is crucial to adhere to the following storage guidelines:
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Solid Form: Store lyophilized this compound at -20°C in a tightly sealed container, protected from light and moisture.[1][3] When stored correctly, the solid product can be stable for up to three years.
-
In Solution: If a stock solution is required, dissolve this compound in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These stock solutions should be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to moisture. Crucially, do not store this compound in aqueous solutions for any extended period.
Q3: How quickly does this compound degrade in aqueous solutions?
The rate of maleimide hydrolysis is highly dependent on the pH and temperature of the aqueous solution. Hydrolysis is significantly accelerated at higher pH values (alkaline conditions) and elevated temperatures. For instance, the half-life of a similar maleimide compound has been shown to decrease dramatically as the pH increases.
Q4: Can the thioether bond formed after conjugation degrade?
Yes, the thioether bond formed between the maleimide and a thiol group can undergo degradation, particularly in biological environments. The two primary degradation pathways are:
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Retro-Michael Reaction: This is a reversible reaction where the thioether bond breaks, reforming the original maleimide and thiol. This can lead to the premature release of a conjugated molecule.
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Hydrolysis of the Succinimide Ring: The succinimide ring of the thioether adduct can undergo hydrolysis, opening the ring to form a stable succinamic acid thioether. This ring-opened product is resistant to the retro-Michael reaction.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on problems arising from its degradation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of the maleimide group prior to reaction. | - Ensure this compound was stored correctly in a dry environment at -20°C. - Prepare aqueous solutions of the maleimide linker immediately before use. - Verify the reaction buffer pH is within the optimal range of 6.5-7.5. |
| Incorrect buffer composition. | - Use non-amine containing buffers such as phosphate-buffered saline (PBS), MES, or HEPES. - Avoid buffers containing primary amines (e.g., Tris) or other thiols. | |
| Oxidation of thiol groups on the protein/peptide. | - Degas the reaction buffer to remove dissolved oxygen. - If necessary, reduce disulfide bonds using a reducing agent like TCEP prior to conjugation. | |
| Inconsistent Results Between Experiments | Variable levels of maleimide hydrolysis. | - Standardize the time the maleimide reagent is in an aqueous solution before initiating the conjugation. - Tightly control the temperature of the reaction. - Use fresh aliquots of the this compound stock solution for each experiment to avoid issues from repeated freeze-thaw cycles and moisture contamination. |
| Loss of Conjugated Product Over Time | Instability of the thioether linkage (Retro-Michael reaction). | - After conjugation, consider inducing hydrolysis of the succinimide ring by adjusting the pH to create a more stable, ring-opened product. - For applications requiring high stability, consider alternative linker chemistries that form more stable bonds. |
Quantitative Data on Maleimide Stability
The stability of the maleimide group is critically dependent on pH and temperature. The following table summarizes the hydrolysis half-life of a multi-arm PEG-maleimide, which provides a useful reference for the stability of this compound.
| pH | Temperature (°C) | Half-life (t½) |
| 7.4 | 37 | ~17.9 minutes (for a dibromomaleimide, indicating maleimides can be highly labile) |
| 6.0 - 7.0 | Room Temp | Generally stable for several hours, but fresh solutions are always recommended. |
| > 7.5 | Room Temp | Rapid hydrolysis. |
Note: The exact hydrolysis rate will vary depending on the specific maleimide derivative and buffer components.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: Lyophilized this compound, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under anhydrous conditions (e.g., in a glove box or with careful handling), add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in low-retention tubes.
-
Store the aliquots at -20°C.
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Protocol 2: General Maleimide-Thiol Conjugation
-
Materials: Thiol-containing molecule (e.g., protein, peptide), this compound stock solution, reaction buffer (e.g., PBS, HEPES, MES, pH 6.5-7.5).
-
Procedure:
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Prepare the thiol-containing molecule in the reaction buffer. If necessary, reduce any disulfide bonds with a suitable reducing agent and subsequently remove the reducing agent.
-
Immediately before starting the conjugation, thaw a single-use aliquot of the this compound stock solution.
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Add the desired molar excess of the this compound solution to the thiol-containing molecule solution. A 5- to 20-fold molar excess of the maleimide is commonly used.
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Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.
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(Optional) Quench the reaction by adding a small molecule thiol, such as L-cysteine, to react with any excess this compound.
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Purify the conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove excess reagents and byproducts.
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Protocol 3: Purity Assessment by RP-HPLC
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
-
Reagents: Mobile Phase A (0.1% TFA in water), Mobile Phase B (0.1% TFA in acetonitrile).
-
Procedure:
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Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
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Inject the sample (e.g., this compound starting material, conjugation reaction mixture, or purified conjugate).
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Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for peptide bonds, and near 300 nm to observe the maleimide group).
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Integrate the peak areas to determine the purity of the starting material or the extent of conjugation.
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Visualizations
Caption: Logical workflow for storage, use, and degradation of this compound.
Caption: Troubleshooting flowchart for low this compound conjugation efficiency.
References
strategies to improve the solubility of m-PEG8-Mal conjugates
Welcome to the technical support center for m-PEG8-Maleimide (m-PEG8-Mal) conjugates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and application of these important bioconjugation reagents, with a specific focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG8 linker in an this compound conjugate?
A1: The polyethylene glycol (PEG) component is a hydrophilic spacer. Its main functions are to increase the aqueous solubility of the molecule it is conjugated to (e.g., a hydrophobic drug or protein) and to provide a flexible bridge, minimizing steric hindrance between the conjugated molecules.[1][2][3] The "8" indicates the number of repeating ethylene glycol units.
Q2: My this compound conjugate is poorly soluble in aqueous buffers. Isn't the PEG linker supposed to make it soluble?
A2: While the PEG linker significantly enhances hydrophilicity, the final solubility of the conjugate is determined by the combined physicochemical properties of the linker and the attached molecule.[4] If the molecule you have conjugated to the this compound is highly hydrophobic, the short PEG8 chain may not be sufficient to render the entire conjugate readily soluble in aqueous solutions.[5]
Q3: What is maleimide hydrolysis and how can I prevent it?
A3: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water, forming a non-reactive maleamic acid derivative. This is a primary cause of conjugation failure. The rate of hydrolysis is significantly increased by:
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High pH: Alkaline conditions (pH > 7.5) promote rapid hydrolysis.
-
High Temperature: Elevated temperatures accelerate the reaction.
-
Prolonged Aqueous Exposure: Maleimide-containing reagents should not be stored in aqueous solutions.
To prevent hydrolysis, store the solid this compound reagent at -20°C, prepare aqueous solutions immediately before use, and maintain a reaction pH between 6.5 and 7.5.
Q4: Can I use organic solvents to dissolve my this compound conjugate?
A4: Yes, if your conjugate is highly hydrophobic, using a water-miscible organic co-solvent is a standard and effective approach. Solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent choices for creating a concentrated stock solution before dilution into your final aqueous buffer.
Troubleshooting Guide: Solubility Issues
This guide addresses specific problems you may encounter when trying to dissolve your this compound conjugate.
| Problem | Possible Cause | Recommended Solution |
| Conjugate powder does not dissolve in neutral buffer (e.g., PBS pH 7.4). | The overall conjugate is hydrophobic; the attached molecule's properties dominate over the PEG8 linker. | 1. Attempt solubilization using pH adjustment (see Protocol 1). 2. If pH adjustment fails, use the organic co-solvent method (see Protocol 2). |
| Conjugate precipitates when organic stock solution (e.g., in DMSO) is added to aqueous buffer. | The organic stock was added too quickly or the aqueous buffer was not agitated sufficiently, causing localized high concentrations and precipitation. | Add the concentrated organic stock solution dropwise to the aqueous buffer while the buffer is being vigorously vortexed or stirred . Never add the aqueous buffer to the organic stock. |
| The solution is cloudy or contains visible aggregates after dissolution. | Micro-aggregates have formed, which may not be visible as distinct particles but scatter light, causing cloudiness. | Gentle sonication or warming (e.g., to 30-40°C) can help break up these aggregates. Use caution, as excessive heat can degrade sensitive biomolecules. |
| Solubility is still insufficient even with co-solvents. | The PEG8 linker is not hydrophilic enough to overcome the insolubility of the conjugated molecule. | Consider using a linker with a longer PEG chain (e.g., PEG12, PEG24) for future conjugations to impart greater hydrophilicity. |
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Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This method is effective for conjugates containing ionizable groups, such as a terminal carboxylic acid, where solubility is pH-dependent.
Methodology:
-
Weigh Conjugate: Accurately weigh a small amount (e.g., 1-5 mg) of the lyophilized this compound conjugate into a sterile microcentrifuge tube.
-
Initial Suspension: Add a small volume of deionized water or a slightly acidic/neutral buffer (e.g., pH 6.0) to create a slurry. Do not add the full final volume yet.
-
pH Titration: While stirring or vortexing gently, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise. Monitor the pH continuously.
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Dissolution: For most conjugates with a carboxylic acid, the powder will dissolve as the pH increases and the group deprotonates (typically between pH 7.0 and 8.5).
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Final Volume: Once the conjugate is fully dissolved, add your desired buffer (e.g., PBS, pH 7.4) to reach the final target concentration.
-
Verification: Check the final pH of the solution and adjust if necessary. A brief, gentle sonication can be used to break up any remaining micro-aggregates.
Protocol 2: Solubilization using an Organic Co-Solvent
This protocol is recommended for highly hydrophobic conjugates that do not dissolve sufficiently using pH adjustment.
Methodology:
-
Weigh Conjugate: Accurately weigh the lyophilized this compound conjugate into a sterile microcentrifuge tube.
-
Prepare Stock Solution: Add a minimal volume of a dry, water-miscible organic solvent (e.g., anhydrous DMSO or DMF) to the tube to completely dissolve the conjugate. This creates a concentrated stock solution (e.g., 20-100 mg/mL).
-
Prepare Aqueous Buffer: In a separate, larger tube, place the required final volume of your aqueous buffer (e.g., PBS, pH 7.4).
-
Combine Solutions: While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise . It is critical to add the concentrated organic stock to the stirring aqueous buffer, not the other way around, to avoid precipitation.
-
Final Check: Ensure the solution is clear. If slight cloudiness persists, gentle warming or sonication may be applied cautiously. Be mindful that high final concentrations of organic solvents can be detrimental to proteins or cells in subsequent biological assays.
// Edges {Molecule, PEG} -> Solubility [dir=back, color="#5F6368", style=dashed, arrowhead=open]; {pH, IonicStrength, Temperature, Additives} -> Solubility [dir=back, color="#5F6368", style=dashed, arrowhead=open]; } Caption: Key factors influencing the final solubility of this compound conjugates.
References
Validation & Comparative
Confirming m-PEG8-Mal Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a cornerstone of robust and reproducible research. The conjugation of m-PEG8-Maleimide (m-PEG8-Mal) to proteins and peptides is a widely used strategy to enhance therapeutic properties. Verifying the successful and specific attachment of this discrete PEG linker is critical. This guide provides an objective comparison of mass spectrometry with other common analytical techniques for the confirmation of this compound conjugation, supported by illustrative experimental data and detailed methodologies.
Mass Spectrometry: The Gold Standard for Definitive Mass Confirmation
Mass spectrometry (MS) is the most powerful and direct method for confirming this compound conjugation. It provides an accurate measurement of the conjugate's molecular weight, allowing for unambiguous verification of the mass addition from the PEG linker. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are frequently employed, often coupled with liquid chromatography (LC-MS) for online separation and analysis.
Key Advantages of Mass Spectrometry:
-
High Specificity and Accuracy: Directly measures the mass-to-charge ratio, providing definitive confirmation of the added mass of the this compound moiety.
-
Detailed Structural Information: Tandem mass spectrometry (MS/MS) can be used for peptide mapping to pinpoint the exact amino acid residue(s) of conjugation, confirming site-specificity.[1]
-
Detection of Multiple Species: Can resolve and identify different species in a sample, such as unconjugated protein, mono-PEGylated, and multi-PEGylated products.
Experimental Workflow for Mass Spectrometry Analysis
The general workflow for confirming this compound conjugation by LC-MS involves several key steps, from sample preparation to data analysis.
Comparison of Analytical Techniques
While mass spectrometry provides the most detailed information, other techniques are often used for complementary analysis, such as assessing purity and detecting aggregation. The following table compares mass spectrometry with High-Performance Liquid Chromatography (HPLC) techniques.
Table 1: Comparison of Analytical Techniques for this compound Conjugate Characterization
| Parameter | Mass Spectrometry (ESI-MS) | Size-Exclusion HPLC (SEC-HPLC) | Reversed-Phase HPLC (RP-HPLC) |
| Primary Information | Definitive molecular weight, degree of PEGylation | Hydrodynamic size, aggregation, and purity | Hydrophobicity, purity, and resolution of different species |
| Illustrative Result | Observed Mass: 20,592.5 Da (Protein + 592.6 Da) | Elution Time: Earlier shift for conjugate vs. unconjugated | Elution Time: Later elution for more hydrophobic conjugate |
| Quantitative Output | Relative abundance of conjugated vs. unconjugated species | Peak area percentage for aggregates and monomer | Peak area percentage for purity and different PEGylated forms |
| Advantages | High accuracy and specificity; provides structural details.[2] | Excellent for detecting aggregates; non-denaturing conditions. | High resolution for separating closely related species. |
| Disadvantages | Can be complex for heterogeneous samples; requires specialized equipment.[3] | Indirect measure of molecular weight; lower resolution for species of similar size. | Can be denaturing; may require method development for optimal separation. |
Illustrative data is based on a hypothetical 20 kDa protein conjugated with one this compound linker (MW ≈ 592.6 Da).
Alternative and Complementary Characterization Methods
A multi-faceted approach is often necessary for a comprehensive characterization of bioconjugates.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity and homogeneity of the conjugation reaction mixture.
-
Size-Exclusion Chromatography (SEC-HPLC): This method separates molecules based on their size in solution. It is particularly effective for identifying and quantifying high molecular weight aggregates that may have formed during the conjugation process. The conjugated molecule, being larger than the unconjugated one, will elute earlier.[4]
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The addition of the PEG linker can alter the hydrophobicity of the protein or peptide, often leading to a change in retention time on the column. This technique can be used to resolve the conjugated product from the unconjugated starting material and other impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For smaller bioconjugates, NMR can provide detailed structural information and confirm the covalent linkage. However, its lower sensitivity and the complexity of spectra for large molecules make it less common for protein-sized conjugates.
Logical Approach to Comprehensive Characterization
A logical workflow for the complete characterization of an this compound conjugate would involve a combination of these techniques to assess different attributes of the final product.
Experimental Protocols
Protocol 1: LC-MS Analysis of an this compound Conjugated Peptide
This protocol outlines a general procedure for confirming the conjugation of this compound to a cysteine-containing peptide.
-
Sample Preparation:
-
Desalt the conjugate sample using a C4 ZipTip or dialysis to remove non-volatile salts.
-
Reconstitute the sample in a solution of 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of 1 mg/mL.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS) Parameters (ESI-Q-TOF):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 300-2000.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the conjugate.
-
Compare the observed mass with the theoretical mass. The expected mass increase upon conjugation with one this compound linker is approximately 592.6 Da.
-
Protocol 2: SEC-HPLC Analysis for Aggregation
-
Sample Preparation:
-
Dissolve the conjugate in the mobile phase to a concentration of 1 mg/mL.
-
-
Chromatography Parameters:
-
Column: SEC column suitable for the molecular weight range of the conjugate.
-
Mobile Phase: Phosphate-buffered saline (pH 7.4).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the monomer and any high molecular weight species (aggregates).
-
Calculate the percentage of aggregate to assess the purity and stability of the conjugate.
-
References
A Comparative Guide to Analytical Techniques for Validating m-PEG8-Mal Labeling
Introduction to m-PEG8-Mal Labeling
In the realm of biopharmaceuticals and research, enhancing the therapeutic properties of proteins and peptides is paramount. PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely adopted strategy to improve a drug's pharmacokinetic and pharmacodynamic profile.[1][2] This modification can increase a drug's circulating half-life, improve its stability, and reduce immunogenicity.[2][3]
The this compound reagent (methoxy-polyethylene glycol with eight ethylene glycol units, terminated with a maleimide group) is a specific tool for site-directed PEGylation. The maleimide group selectively reacts with free sulfhydryl (thiol) groups, most commonly found on cysteine residues, forming a stable thioether bond.[4] This specificity is crucial for preserving the biological activity of the protein.
However, the success of the conjugation reaction is not guaranteed. It is essential to validate the labeling process to ensure that the PEG chain is attached, to quantify the efficiency of the reaction, and to characterize the final product's purity and homogeneity. This guide provides a comparative overview of the key analytical techniques used for this purpose, complete with experimental protocols and data presentation, to assist researchers in selecting the most appropriate methods for their needs.
A general workflow for a typical PEGylation experiment involves the reaction of the target protein with this compound, followed by purification and subsequent analysis using a suite of techniques to confirm successful conjugation.
References
A Head-to-Head Comparison: m-PEG8-Mal vs. SMCC for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of antibody-drug conjugates (ADCs). The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, solubility, pharmacokinetics, and ultimately, its therapeutic index. This guide provides an objective comparison of two widely used maleimide-based linkers: the hydrophilic, PEGylated m-PEG8-Mal and the hydrophobic, non-PEGylated SMCC.
This comparison delves into their chemical structures, reaction mechanisms, and impact on the final ADC product, supported by experimental data and detailed protocols to inform linker selection for specific therapeutic applications.
Executive Summary: Key Differences at a Glance
| Feature | This compound (m-PEG8-Maleimide) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Hydrophilicity | High | Low |
| Chemical Structure | Contains an 8-unit polyethylene glycol (PEG) spacer | Contains a cyclohexane ring spacer |
| Solubility of ADC | Generally increased, reducing aggregation, especially with hydrophobic payloads.[1][2] | Can lead to aggregation, particularly with hydrophobic drugs and at higher Drug-to-Antibody Ratios (DARs).[3][4] |
| Drug-to-Antibody Ratio (DAR) | Higher DARs are often achievable without significant aggregation.[3] | Limited DAR to avoid aggregation and maintain solubility. |
| In Vivo Half-Life | Can be significantly extended due to the hydrophilic PEG chain. | Generally results in a shorter half-life compared to PEGylated counterparts. |
| Plasma Stability | The maleimide-thiol bond is susceptible to retro-Michael reaction, but the overall stability of the ADC can be high. | High, as it is a non-cleavable linker. However, the maleimide-thiol linkage is also subject to retro-Michael addition. |
| Off-Target Toxicity | Can be reduced due to improved pharmacokinetics and reduced aggregation. | Potential for off-target toxicity due to the hydrophobicity of the linker-payload combination. |
| Immunogenicity | Generally considered to have low immunogenicity. | May have a higher potential for an immune response. |
In-Depth Performance Comparison
Physicochemical Properties: The Impact of Hydrophilicity
The most significant distinction between this compound and SMCC lies in their hydrophilicity. The eight-unit polyethylene glycol (PEG) chain in this compound imparts a hydrophilic character to the linker. This property is highly advantageous, particularly when conjugating hydrophobic cytotoxic payloads. The PEG spacer can act as a "solubility reservoir," helping to prevent the aggregation of the final ADC product. This increased solubility allows for the production of ADCs with higher drug-to-antibody ratios (DARs) without compromising their physical stability.
In contrast, the SMCC linker, with its cyclohexane spacer, is inherently hydrophobic. When combined with a hydrophobic drug, this can lead to the formation of ADC aggregates. Aggregated ADCs are more likely to be rapidly cleared from circulation by the reticuloendothelial system, leading to reduced efficacy and potential hepatotoxicity.
Pharmacokinetics and In Vivo Efficacy
The hydrophilicity of the linker also has a profound impact on the pharmacokinetic profile of the ADC. The PEG chain in this compound can shield the hydrophobic payload from the surrounding environment, leading to a longer circulation half-life.
A comparative study using an affibody-drug conjugate demonstrated that the inclusion of a PEG linker significantly extended the in vivo half-life compared to an SMCC-linked conjugate. Specifically, 4kDa and 10kDa PEG linkers resulted in 2.5-fold and 11.2-fold longer half-lives, respectively. This prolonged circulation can lead to greater accumulation of the ADC in the tumor tissue, potentially enhancing in vivo efficacy.
Conversely, the hydrophobic nature of SMCC-linked ADCs can contribute to faster clearance from the plasma, which may limit their overall therapeutic efficacy.
Stability of the Maleimide-Thiol Linkage
Both this compound and SMCC utilize a maleimide group to react with a thiol (typically from a cysteine residue on the antibody or a thiol-containing payload) to form a stable thioether bond. However, this linkage is susceptible to a retro-Michael reaction, which can lead to premature release of the payload in the circulation. This deconjugation can result in off-target toxicity and a reduced therapeutic window.
The stability of the thiosuccinimide ring formed after conjugation can be enhanced by hydrolysis, which opens the ring to form a stable succinamic acid derivative. While both linkers are subject to this stabilization, the local microenvironment created by the PEG chain in this compound may influence the rate of this hydrolysis. For applications requiring maximum stability, next-generation, self-stabilizing maleimides have been developed that undergo rapid intramolecular hydrolysis to "lock" the linkage in a stable, open form.
Visualizing the Chemical Structures and Conjugation Reactions
Chemical Structures
Caption: Chemical structures of this compound and SMCC linkers.
Antibody Conjugation Workflow
Caption: General experimental workflow for antibody-drug conjugation.
Experimental Protocols
The following are generalized protocols for antibody conjugation using this compound and SMCC. The optimal conditions, including molar ratios and reaction times, should be empirically determined for each specific antibody and payload combination.
Protocol 1: Antibody Conjugation with m-PEG8-Maleimide
This protocol assumes the payload is first activated with the this compound linker.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
m-PEG8-Maleimide
-
Thiol-containing cytotoxic payload
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP) if using native antibody disulfides
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting columns (e.g., Sephadex G-25)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Antibody Preparation (if necessary): If conjugating to native cysteine residues, partially reduce the antibody by incubating with a 2-5 molar excess of TCEP for 1-2 hours at room temperature. Immediately remove the excess TCEP using a desalting column equilibrated with conjugation buffer.
-
Linker-Payload Activation: Dissolve the m-PEG8-Maleimide and a slight molar excess of the thiol-containing payload in DMSO. The reaction to form the m-PEG8-payload can be performed separately and purified before conjugation to the antibody.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the m-PEG8-payload to the antibody solution. Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a quenching reagent (e.g., N-acetylcysteine) in a 10-fold molar excess over the linker-payload to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the ADC using SEC or HIC to remove unconjugated payload, linker, and any aggregates.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or HIC. Assess the purity and aggregation of the ADC by SEC.
Protocol 2: Antibody Conjugation with SMCC
This protocol follows a two-step process where the antibody is first activated with SMCC, followed by conjugation to the thiol-containing payload.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
SMCC
-
Thiol-containing cytotoxic payload
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., L-cysteine)
-
Desalting columns (e.g., Sephadex G-25)
-
Purification system (e.g., SEC, HIC)
Procedure:
-
Antibody Activation:
-
Dissolve SMCC in DMSO or DMF to a concentration of 10-20 mM immediately before use.
-
Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Immediately remove the unreacted SMCC using a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 6.5-7.5).
-
-
Conjugation to Payload:
-
Dissolve the thiol-containing payload in a compatible solvent (e.g., DMSO).
-
Add a 1.5- to 5-fold molar excess of the payload solution to the maleimide-activated antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of approximately 1 mM to cap any unreacted maleimide groups. Incubate for an additional 15-30 minutes.
-
Purification: Purify the ADC using SEC or HIC to remove unconjugated payload and any aggregates.
-
Characterization: Determine the DAR using UV-Vis spectroscopy and/or HIC. Assess the purity and aggregation of the ADC by SEC.
Conclusion: Selecting the Optimal Linker
The choice between this compound and SMCC is not a one-size-fits-all decision and depends on the specific properties of the antibody and payload, as well as the desired therapeutic outcome.
This compound is a compelling choice when:
-
Working with hydrophobic payloads to mitigate aggregation.
-
A longer in vivo half-life is desired to improve tumor accumulation.
-
Higher drug-to-antibody ratios are needed to enhance potency.
SMCC remains a relevant and well-validated option when:
-
A more hydrophobic, non-cleavable linker is required.
-
A shorter in vivo half-life might be advantageous for certain therapeutic strategies.
-
Working with payloads that do not pose a significant aggregation risk.
Ultimately, empirical testing of ADCs constructed with different linkers in relevant in vitro and in vivo models is crucial for selecting the optimal design to achieve a safe and effective therapeutic. The data strongly suggests that for many next-generation ADCs, particularly those with hydrophobic payloads, the benefits of linker hydrophilization through PEGylation can lead to superior pharmaceutical properties and an enhanced therapeutic index.
References
The Strategic Advantage of m-PEG8-Maleimide: A Comparative Guide for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates, particularly for targeted therapeutics like antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall stability, efficacy, and therapeutic index of the conjugate. Among the diverse linker technologies, methoxy-polyethylene glycol-maleimide (m-PEG-Mal) linkers are widely utilized for their ability to connect payloads to thiol groups on proteins, such as those from cysteine residues. A key variable within this class of linkers is the length of the polyethylene glycol (PEG) chain.
This guide provides a comprehensive comparison of m-PEG8-Maleimide (m-PEG8-Mal) against its shorter-chain counterparts, supported by experimental data. We will delve into the physicochemical and pharmacological advantages conferred by the eight-unit PEG chain and provide detailed experimental protocols for comparative evaluation.
Physicochemical and Pharmacokinetic Advantages of a Longer PEG Chain
The length of the PEG chain in a linker has a profound impact on the bioconjugate's properties. While shorter PEG chains can be suitable for certain applications, a PEG length of eight units often represents an optimal balance for enhancing the performance of ADCs.[1]
Enhanced Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation of the final conjugate.[2] This aggregation can compromise the stability, efficacy, and safety of the therapeutic. The hydrophilic nature of the PEG chain helps to counteract the hydrophobicity of the payload, improving the solubility and stability of the ADC.[3] A longer PEG chain, such as in this compound, provides a more substantial hydrophilic shield around the payload, which is particularly beneficial for ADCs with high drug-to-antibody ratios (DARs).[2]
Improved Pharmacokinetics: One of the most significant advantages of a PEG8 linker over shorter chains is the improvement in the pharmacokinetic (PK) profile of the bioconjugate.[1] The inclusion of a PEG linker increases the hydrodynamic radius of the ADC, which generally leads to reduced renal clearance and a longer plasma half-life. Experimental data consistently shows a clear relationship between PEG length and ADC clearance, with clearance rates decreasing as the PEG chain length increases. Studies have indicated that a PEG length of at least eight units is a critical threshold for minimizing plasma clearance, with longer chains like PEG12 and PEG24 showing similar clearance rates to PEG8. This extended circulation time can lead to greater accumulation of the ADC in tumor tissue, enhancing its therapeutic effect.
Comparative Performance Data
The choice of PEG linker length involves a trade-off between optimizing pharmacokinetics and maintaining potent in vitro cytotoxicity. The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths.
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~15 | 1.0x |
| PEG2 | ~10 | 1.5x lower |
| PEG4 | ~7 | 2.1x lower |
| PEG8 | ~5 | 3.0x lower |
| PEG12 | ~5 | 3.0x lower |
| PEG24 | ~5 | 3.0x lower |
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance. This table presents synthesized data from a study on a non-binding IgG conjugated to MMAE with a DAR of 8, demonstrating that clearance decreases with increasing PEG length, stabilizing at PEG8.
| ADC / Linker Type | Target | Cell Line | In Vitro Cytotoxicity (IC50 in ng/mL) |
| Anti-CD30 ADC with various PEG linkers (including PEG8) | CD30 | CD30+ Lymphoma Lines | No significant effect on potency with varying PEG lengths. |
| Affibody-Drug Conjugate (No PEG) | HER2 | HER2+ Cell Line | High Potency |
| Affibody-Drug Conjugate (4 kDa PEG) | HER2 | HER2+ Cell Line | 4.5-fold reduction in cytotoxicity vs. No PEG |
| Affibody-Drug Conjugate (10 kDa PEG) | HER2 | HER2+ Cell Line | 22-fold reduction in cytotoxicity vs. No PEG |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity. The effect of PEG length on in vitro potency can be context-dependent. In some cases, there is no significant impact, while in others, particularly with smaller targeting moieties, longer PEG chains can reduce cytotoxicity.
| ADC / Linker Type | Target | Tumor Model | Key In Vivo Efficacy Finding |
| PEG8 ADC vs. Shorter PEG Linkers | CD30 | Hodgkin Lymphoma | PEG8 ADC showed superior tumor growth inhibition and survival compared to PEG2/PEG4 ADCs. |
| ADCs with PEG8, 12, and 24 | Undisclosed | Xenograft Model | Significantly higher tumor-to-plasma exposure ratios and greater tumor weight reduction compared to ADCs with 2 and 4 PEG units. |
Table 3: Comparative In Vivo Efficacy. Longer PEG linkers, such as PEG8 and above, often translate to enhanced in vivo anti-tumor efficacy due to improved pharmacokinetic properties.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated.
References
A Researcher's Guide to Validating Antibody-Drug Conjugate Purity and Homogeneity
For researchers, scientists, and drug development professionals, the validation of an Antibody-Drug Conjugate's (ADC) purity and homogeneity is a critical step in ensuring its therapeutic efficacy and safety. This guide provides an objective comparison of key analytical techniques, supported by experimental data, to assist in the development of robust validation strategies.
The unique composition of ADCs, which combines a monoclonal antibody with a potent small-molecule drug via a chemical linker, presents significant analytical challenges.[1] The heterogeneity of the resulting product, particularly in terms of the drug-to-antibody ratio (DAR), aggregation, and fragmentation, necessitates a multi-faceted analytical approach.[2][3] This guide delves into the primary methods used for ADC characterization, offering a comparative analysis to aid in the selection of the most appropriate techniques for specific analytical needs.
Core Analytical Techniques for ADC Characterization
A comprehensive assessment of ADC quality relies on a suite of orthogonal analytical methods, each providing unique insights into the product's attributes. The most commonly employed techniques include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry (RP-LC-MS), Size Exclusion Chromatography (SEC), and Capillary Electrophoresis with Sodium Dodecyl Sulfate (CE-SDS).
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for characterizing the DAR distribution of ADCs under non-denaturing conditions.[4] It separates ADC species based on the increasing hydrophobicity conferred by the conjugated drug-linker, allowing for the quantification of different drug-loaded species.[5]
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)
RP-LC-MS is a high-resolution technique that provides detailed information on the molecular weight of the ADC and its subunits. It can be used to determine the average DAR, identify different drug-loaded species, and characterize the light and heavy chains of the antibody after reduction. This method, however, is performed under denaturing conditions.
Size Exclusion Chromatography (SEC)
SEC is the industry standard for the analysis of high molecular weight species (aggregates) and low molecular weight species (fragments). Aggregation is a critical quality attribute as it can impact the potency and immunogenicity of the ADC.
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)
CE-SDS is a high-resolution separation technique that provides information on the purity and heterogeneity of the ADC under denaturing conditions. It is particularly useful for detecting and quantifying fragments and other impurities.
Comparative Analysis of Key Techniques
The selection of an analytical technique often depends on the specific information required and the stage of drug development. The following tables provide a comparative overview of HIC, RP-LC-MS, SEC, and CE-SDS based on their primary applications and performance characteristics.
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) | Size Exclusion Chromatography (SEC) | Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) |
| Primary Application | Drug-to-Antibody Ratio (DAR) Distribution | Average DAR, Molecular Weight, Subunit Analysis | Aggregation and Fragmentation Analysis | Purity and Heterogeneity Analysis |
| Operating Conditions | Non-denaturing | Denaturing | Non-denaturing | Denaturing |
| Mass Spectrometry Compatibility | Not directly compatible | Directly compatible | Can be coupled with MS | Can be coupled with MS |
| Resolution of DAR Species | High | Moderate (for intact ADC) | Not applicable | Not applicable |
| Throughput | Moderate | Moderate | High | Moderate |
Experimental Data Comparison: DAR Determination
To illustrate the comparative performance of different techniques, the following table summarizes the average Drug-to-Antibody Ratio (DAR) values obtained for four different cysteine-linked ADC samples using HIC-UV/Vis, RP-LC-MS (QToF and Orbitrap), and MALDI-TOF-MS.
| ADC Sample | HIC-UV/Vis (Average DAR) | RP-LC-MS (QToF) (Average DAR) | RP-LC-MS (Orbitrap) (Average DAR) | MALDI-TOF-MS (Average DAR) |
| ADC 1 | 2.8 | 2.9 | 2.9 | 2.8 |
| ADC 2 | 3.5 | 3.6 | 3.6 | 3.5 |
| ADC 3 | 4.1 | 4.2 | 4.2 | 4.1 |
| ADC 4 | 7.2 | 7.3 | 7.3 | 7.1 |
Data adapted from "Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs"
The data indicates that all techniques provide comparable average DAR values, highlighting their utility in this critical assessment. However, for a comprehensive understanding of the ADC product, a combination of these orthogonal methods is highly recommended.
Experimental Workflows and Logical Relationships
The effective characterization of an ADC involves a logical workflow that integrates multiple analytical techniques to assess various critical quality attributes (CQAs).
This diagram illustrates a typical workflow for assessing the purity and homogeneity of an ADC, highlighting the primary analytical techniques used for each critical quality attribute.
The relationship between different analytical techniques and the information they provide can be further visualized.
This diagram shows the primary and orthogonal relationships between the analytical techniques and the key ADC properties they measure, emphasizing the complementary nature of these methods.
Detailed Experimental Protocols
For reproducible and accurate results, detailed and well-documented experimental protocols are essential. The following sections provide foundational protocols for the key analytical techniques discussed.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To determine the drug-to-antibody ratio (DAR) distribution of an ADC under native conditions.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, 25% Isopropanol, pH 7.0
-
ADC sample (~1 mg/mL)
Protocol:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µL of the ADC sample.
-
Elute the ADC species with a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking the weighted average of the peak areas.
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) for Intact and Reduced ADC Analysis
Objective: To determine the average DAR and analyze the light and heavy chains of the ADC.
Materials:
-
RP-LC column (e.g., C4 or C8)
-
LC-MS system (e.g., QToF or Orbitrap)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
ADC sample (~1 mg/mL)
-
Reducing agent (for reduced analysis): Dithiothreitol (DTT)
Protocol for Intact ADC Analysis:
-
Equilibrate the RP-LC column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject 1-5 µL of the ADC sample.
-
Elute the ADC with a gradient of increasing Mobile Phase B.
-
Acquire mass spectra in the appropriate m/z range.
-
Deconvolute the mass spectrum to obtain the molecular weights of the different drug-loaded species.
-
Calculate the average DAR from the relative abundances of the species.
Protocol for Reduced ADC Analysis:
-
Incubate the ADC sample with DTT (e.g., 10 mM) at 37°C for 30 minutes to reduce the disulfide bonds.
-
Perform the RP-LC-MS analysis as described for the intact ADC.
-
Identify the peaks corresponding to the light and heavy chains with different drug loads based on their mass-to-charge ratios.
-
Calculate the average DAR based on the distribution of drug on the light and heavy chains.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of aggregates and fragments in an ADC sample.
Protocol:
-
Equilibrate the SEC column with the mobile phase.
-
Inject 10-20 µL of the ADC sample (typically 1 mg/mL).
-
Run the analysis isocratically for 15-20 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peak areas for aggregates (eluting before the monomer) and fragments (eluting after the monomer).
-
Calculate the percentage of aggregates and fragments relative to the total peak area.
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) for Purity Analysis
Objective: To assess the purity and heterogeneity of the ADC under denaturing and reducing/non-reducing conditions.
Materials:
-
Capillary electrophoresis system with UV or PDA detector
-
Bare-fused silica capillary
-
SDS-gel buffer
-
Sample buffer containing SDS and iodoacetamide (for non-reducing) or DTT (for reducing)
-
ADC sample
Protocol:
-
Prepare the ADC sample by diluting it in the appropriate sample buffer and heating to denature.
-
Fill the capillary with the SDS-gel buffer.
-
Inject the sample electrokinetically.
-
Apply a constant voltage to separate the ADC species based on their molecular size.
-
Detect the separated species by UV absorbance at 220 nm.
-
Analyze the electropherogram to determine the percentage of the main peak and any impurities or fragments.
By employing a combination of these robust analytical techniques and following well-defined protocols, researchers can confidently assess the purity and homogeneity of their ADC candidates, a crucial step towards ensuring the development of safe and effective cancer therapeutics.
References
- 1. adcreview.com [adcreview.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
A Comparative Analysis of Crosslinking Chemistries for Researchers, Scientists, and Drug Development Professionals
In the fields of bioconjugation, proteomics, and drug development, the selection of an appropriate crosslinking chemistry is a critical determinant of experimental success. The covalent linkage of molecules, whether for the stabilization of protein complexes, the creation of antibody-drug conjugates (ADCs), or the immobilization of biomolecules to surfaces, demands a careful consideration of reaction efficiency, specificity, and the stability of the resulting bond. This guide provides an objective comparison of three widely used crosslinking chemistries: N-hydroxysuccinimide (NHS) ester-based amine chemistry, maleimide-based thiol chemistry, and strain-promoted azide-alkyne cycloaddition (SPAAC), a form of "click chemistry." Supported by quantitative data and detailed experimental protocols, this analysis aims to equip researchers with the knowledge to make informed decisions for their specific applications.
Quantitative Performance Comparison
The efficiency, specificity, and stability of a crosslinking reaction are paramount for producing homogenous and functional bioconjugates. The following table summarizes key performance metrics for NHS ester, maleimide, and SPAAC click chemistries. It is important to note that these values are representative and can be influenced by specific reaction conditions, the nature of the biomolecules involved, and the linker properties.[1][2]
| Feature | NHS Ester Chemistry | Maleimide Chemistry | SPAAC (Click Chemistry) |
| Target Residue | Primary amines (Lysine, N-terminus) | Sulfhydryl groups (Cysteine) | Site-specifically introduced azides or alkynes |
| Reaction Mechanism | Nucleophilic acyl substitution | Michael addition | [3+2] Cycloaddition |
| Typical Efficiency/Yield | 5-30% | 20-60% | >90% |
| Specificity | Moderate (multiple lysines on protein surface) | High (cysteines are less abundant) | Very High (bio-orthogonal reaction) |
| Reaction pH | 7.2 - 8.5[3] | 6.5 - 7.5[4] | 4 - 9 |
| Linkage Formed | Amide bond | Thioether bond | Triazole ring |
| Linkage Stability | High | Moderate (susceptible to hydrolysis/exchange) | Very High |
| Side Reactions | Hydrolysis of NHS ester[5] | Reaction with other nucleophiles at high pH | Minimal |
| Control over Stoichiometry | Difficult | Moderate | High |
Detailed Experimental Protocols
Reproducibility in crosslinking experiments is contingent on meticulous adherence to optimized protocols. Below are detailed methodologies for performing a typical bioconjugation reaction using each of the compared chemistries.
Protocol 1: NHS Ester-Based Amine Crosslinking
This protocol describes the conjugation of an NHS ester-functionalized molecule to a protein containing accessible primary amines.
Materials:
-
Protein solution (2-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS ester-functionalized molecule
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the NHS ester-functionalized molecule in DMSO to a concentration of 10 mg/mL.
-
Reaction Initiation: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts by purifying the conjugate using a size-exclusion chromatography column.
Protocol 2: Maleimide-Based Thiol Crosslinking
This protocol outlines the conjugation of a maleimide-functionalized molecule to a protein containing free sulfhydryl groups. If the protein does not have free thiols, they can be introduced by reducing disulfide bonds.
Materials:
-
Protein solution (2-5 mg/mL in a suitable buffer, e.g., phosphate buffer with EDTA, pH 6.5-7.5)
-
Reducing agent (if necessary, e.g., TCEP)
-
Maleimide-functionalized molecule
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., free cysteine or 2-mercaptoethanol)
-
Purification column
Procedure:
-
Reduction of Disulfides (if necessary): If targeting cysteines involved in disulfide bonds, incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Reagent Preparation: Dissolve the maleimide-functionalized molecule in DMSO or DMF.
-
Reaction Initiation: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench any unreacted maleimide groups by adding a solution of free cysteine or 2-mercaptoethanol.
-
Purification: Purify the conjugate to remove excess reagents and byproducts.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the "click" reaction between a protein functionalized with an azide group and a molecule containing a strained alkyne (e.g., DBCO).
Materials:
-
Azide-functionalized protein (prepared via various methods, e.g., metabolic labeling or NHS-azide linkers)
-
Strained alkyne-functionalized molecule (e.g., DBCO-payload)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column
Procedure:
-
Reagent Preparation: Dissolve the strained alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Reaction Initiation: Add a 1.5- to 3-fold molar excess of the strained alkyne to the azide-functionalized protein solution.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or for 12-24 hours at 4°C. The reaction can also be performed at 37°C for 1-2 hours to accelerate the kinetics.
-
Purification: As SPAAC reactions are highly specific with minimal side products, purification is primarily to remove excess labeling reagent. This can be achieved through size-exclusion chromatography or dialysis.
Visualizing Crosslinking Concepts
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations, created using Graphviz, illustrate key concepts related to crosslinking chemistries.
References
A Head-to-Head Comparison: m-PEG8-Maleimide vs. Click Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that significantly impacts the efficacy, stability, and homogeneity of the final product. This guide provides an in-depth, objective comparison of two prominent methods: m-PEG8-Maleimide chemistry and the versatile "click chemistry" reactions. This comparison will delve into the reaction mechanisms, kinetic profiles, and stability of the resulting conjugates, with a practical focus on experimental protocols and supporting data.
At a Glance: Key Differences
| Feature | m-PEG8-Maleimide Chemistry | Click Chemistry (CuAAC and SPAAC) |
| Reaction Type | Michael Addition | Cycloaddition |
| Functional Groups | Maleimide reacts with thiols (sulfhydryls). | Azide reacts with a terminal or strained alkyne. |
| Bioorthogonality | Maleimides can have some cross-reactivity with other biological nucleophiles. | Generally considered highly bioorthogonal, especially Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] |
| Reaction Speed | Generally fast. | Typically very fast, especially Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] |
| Catalyst Requirement | Catalyst-free. | CuAAC requires a copper(I) catalyst; SPAAC is catalyst-free.[1] |
| Stability of Linkage | The resulting thioether bond can be susceptible to retro-Michael addition, leading to potential deconjugation.[2][3] | The triazole ring formed is extremely stable and resistant to hydrolysis and enzymatic cleavage. |
| Byproducts | None. | No intrinsic byproducts. |
Reaction Mechanisms
m-PEG8-Maleimide Conjugation
The reaction between a maleimide and a thiol group proceeds through a Michael addition. The thiol group, typically from a cysteine residue on a protein, attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether linkage.
Figure 1. m-PEG8-Maleimide conjugation workflow.
Click Chemistry: CuAAC and SPAAC
Click chemistry encompasses a set of biocompatible reactions, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being the most prominent for bioconjugation.
CuAAC involves the reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source, to form a stable 1,4-disubstituted triazole ring.
Figure 2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO) which reacts spontaneously with an azide to form a triazole linkage. This method is particularly advantageous for in vivo applications due to the absence of a potentially toxic metal catalyst.
Figure 3. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Comparison
The choice between m-PEG8-Maleimide and click chemistry often comes down to the specific requirements of the application, including the desired reaction speed, efficiency, and the stability of the final conjugate.
Reaction Kinetics and Efficiency
| Parameter | m-PEG8-Maleimide | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) |
| Second-Order Rate Constant | ~10² - 10³ M⁻¹s⁻¹ | ~10⁴ - 10⁵ M⁻¹s⁻¹ | ~1 - 10 M⁻¹s⁻¹ |
| Typical Reaction Time | 2-4 hours at RT or overnight at 4°C. | 30-60 minutes at RT. | 1-18 hours at RT or 37-50°C. |
| Typical Yield | High, often >90%. | Very high, often >95%. | High, can be >80%. |
| Optimal pH | 6.5 - 7.5. | 4 - 11. | 4 - 9. |
Conjugate Stability
A significant drawback of maleimide chemistry is the potential for the retro-Michael reaction, where the thioether bond can break, especially in the presence of other thiols like glutathione in the cellular environment. This can lead to deconjugation and off-target effects. In contrast, the triazole linkage formed by click chemistry is exceptionally stable.
| Linkage Type | Stability Profile | Notes |
| Thioether (from Maleimide) | Susceptible to retro-Michael reaction and thiol exchange. | Stability can be improved by hydrolysis of the succinimide ring or using N-aryl maleimides. Studies have shown that N-alkyl maleimides can exhibit 35-67% deconjugation in serum over 7 days, while more stable N-aryl maleimides show less than 20% deconjugation under the same conditions. |
| Triazole (from Click Chemistry) | Highly stable to hydrolysis, oxidation, reduction, and enzymatic degradation. | The triazole ring is considered one of the most stable linkages in bioconjugation. |
Experimental Protocols
m-PEG8-Maleimide Conjugation Protocol
This protocol describes the conjugation of a thiol-containing protein with m-PEG8-Maleimide.
Materials:
-
Thiol-containing protein (e.g., antibody with engineered cysteine)
-
m-PEG8-Maleimide
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.
-
Quenching Solution: 1 M L-cysteine in conjugation buffer.
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Prepare m-PEG8-Maleimide Solution: Immediately before use, prepare a 10 mM stock solution of m-PEG8-Maleimide in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the m-PEG8-Maleimide solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench Reaction: Add the quenching solution to a final concentration of 10-20 mM L-cysteine to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents.
-
Analysis: Characterize the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the degree of labeling.
Click Chemistry (CuAAC) Protocol
This protocol outlines the conjugation of an azide-modified protein with an alkyne-functionalized m-PEG8 linker.
Materials:
-
Azide-modified protein
-
m-PEG8-Alkyne
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent: Sodium ascorbate
-
Copper ligand (e.g., THPTA)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
Azide-modified protein in reaction buffer.
-
m-PEG8-Alkyne in DMSO or water.
-
20 mM CuSO₄ in water.
-
100 mM Sodium ascorbate in water (prepare fresh).
-
50 mM THPTA ligand in water.
-
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions.
-
Conjugation Reaction: In a separate tube, combine the azide-modified protein and m-PEG8-Alkyne (typically a 4-50 fold excess of the alkyne).
-
Initiate Reaction: Add the catalyst premix to the protein-alkyne mixture. Immediately after, add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Purification: Purify the conjugate using size-exclusion chromatography or another suitable method to remove the copper catalyst and excess reagents.
-
Analysis: Analyze the final conjugate by SDS-PAGE and mass spectrometry.
Conclusion: Making the Right Choice
The decision between m-PEG8-Maleimide and click chemistry for bioconjugation is contingent on the specific demands of the research or therapeutic application.
m-PEG8-Maleimide chemistry is a well-established, rapid, and high-yielding method for conjugating to cysteine residues. Its primary limitation is the potential instability of the thioether linkage, which can be a concern for applications requiring long-term stability in a biological environment.
Click chemistry , particularly SPAAC, offers unparalleled bioorthogonality and results in an exceptionally stable triazole linkage. While CuAAC is extremely fast and efficient, the copper catalyst can be a concern for in vivo studies. SPAAC circumvents this issue, making it the gold standard for applications in living systems. For applications where precise control over the conjugation site, high efficiency, and a robust, stable linkage are paramount, click chemistry represents the more advanced and often superior choice.
References
A Comparative Guide to the In Vitro Efficacy of m-PEG8-Mal Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Antibody-Drug Conjugates (ADCs) utilizing the m-PEG8-maleimide (m-PEG8-Mal) linker technology against other common alternatives. The information herein is supported by experimental data and includes detailed methodologies for key in vitro assays to facilitate the evaluation of ADC efficacy.
The this compound linker is a non-cleavable linker that incorporates an eight-unit polyethylene glycol (PEG) spacer.[1] The maleimide group allows for covalent conjugation to thiol groups on the antibody, while the PEG8 spacer enhances solubility, reduces aggregation, and improves the pharmacokinetic profile of the ADC.[1][2] As a non-cleavable linker, the release of the cytotoxic payload is dependent on the complete lysosomal degradation of the antibody backbone after internalization into the target cell.[3][4] This mechanism contrasts with cleavable linkers, which are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cell, such as low pH or the presence of certain enzymes.
Comparative Data Presentation
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
| Linker Type | Linker Example | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Non-Cleavable, PEGylated | (Representative of this compound) | MMAE | Karpas-299 (CD30+) | ~10 | **** |
| Cleavable | Val-Cit-PABC | MMAE | U87MG | ~15 | |
| Non-Cleavable, Non-PEGylated | SMCC | DM1 | SK-BR-3 (HER2+) | Potent cell death | |
| Cleavable | Tetrapeptide-based | DXd | SK-BR-3 (HER2+) | Potent cell death |
Note: Lower IC50 values indicate higher potency. The data presented are illustrative and can vary based on the specific antibody, payload, cell line, and experimental conditions.
Table 2: Comparison of Key In Vitro Performance Characteristics
| Characteristic | This compound (Non-Cleavable, PEGylated) | Val-Cit-PABC (Cleavable) | SMCC (Non-Cleavable, Non-PEGylated) |
| Payload Release Mechanism | Antibody degradation in lysosome | Enzymatic cleavage (e.g., by Cathepsin B) in lysosome | Antibody degradation in lysosome |
| Bystander Effect | Generally absent or minimal | Present and can be significant | Generally absent or minimal |
| In Vitro Potency (General Trend) | Potent, but may be lower than cleavable linkers | Often highly potent | Potent |
| Plasma Stability | High | Generally stable, but potential for premature cleavage | High |
| Solubility/Aggregation | Improved due to hydrophilic PEG spacer | Can be influenced by payload hydrophobicity | More prone to aggregation with hydrophobic payloads |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro evaluation of ADCs.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
-
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Test ADCs and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000–10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium. Add 50 µL of the diluted ADCs to the appropriate wells. Include untreated cells as a negative control and wells with a control antibody.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 48-144 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals and incubate overnight.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability data against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. ADC Internalization Assay (Flow Cytometry)
This protocol quantifies the internalization of an ADC into target cells.
-
Materials:
-
Target cancer cell line
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo) or a fluorescent dye
-
Phosphate-buffered saline (PBS)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Gentle cell dissociation reagent
-
FACS tubes
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Culture target cells to a sufficient number.
-
ADC Incubation: Resuspend cells in culture medium containing the fluorescently labeled ADC at a predetermined concentration. Incubate the cells at 37°C and 5% CO2 for various time points (e.g., 0, 1, 4, 8, 24 hours). As a negative control, incubate cells with the labeled ADC at 4°C to inhibit active internalization.
-
Stopping Internalization: At each time point, wash the cells with cold PBS to stop the internalization process.
-
Cell Harvesting: Harvest the cells using a gentle dissociation reagent and transfer the cell suspension to FACS tubes.
-
(Optional) Quenching: To distinguish between surface-bound and internalized ADC, an anti-fluorophore quenching antibody can be added to the cells before analysis.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. The fluorescence intensity is proportional to the amount of internalized ADC.
-
3. In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
Test ADCs and control antibodies
-
96-well plates
-
Fluorescence plate reader or flow cytometer
-
-
Procedure:
-
Cell Seeding:
-
Monoculture Controls: Seed Ag+ cells alone and Ag- GFP cells alone into separate wells.
-
Co-culture: Seed a mixture of Ag+ and Ag- GFP cells in the same wells. The ratio can be varied (e.g., 1:1, 1:3, 3:1).
-
-
ADC Treatment: After allowing cells to adhere, treat the wells with serial dilutions of the ADC. Include untreated wells as a control.
-
Incubation: Incubate the plates for 48-144 hours.
-
Quantification:
-
Fluorescence Plate Reader: Measure the GFP fluorescence in each well. A decrease in GFP signal in the co-culture wells compared to the Ag- monoculture control indicates bystander killing.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry to quantify the viable GFP-positive and GFP-negative cell populations.
-
-
Data Analysis: Compare the viability of the Ag- GFP cells in the co-culture setting to the monoculture control at the same ADC concentration. A statistically significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
-
Visualizations
Signaling Pathway and Mechanism of Action
Experimental Workflow
Logical Relationship: Bystander Effect
References
A Comparative Guide to Heterobifunctional and Homobifunctional Crosslinkers for Researchers and Drug Development Professionals
In the fields of proteomics, drug development, and diagnostics, the precise and stable covalent linking of biomolecules is a fundamental necessity. Bifunctional crosslinkers are essential reagents that enable the conjugation of proteins, peptides, and other molecules for a wide array of applications, from studying protein-protein interactions to creating antibody-drug conjugates (ADCs). The choice between the two primary classes of crosslinkers—homobifunctional and heterobifunctional—is a critical decision that significantly impacts the outcome of a conjugation strategy. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to assist researchers in making informed decisions.
Distinguishing Heterobifunctional and Homobifunctional Crosslinkers
The fundamental difference between these two types of crosslinkers lies in their reactive ends.
Homobifunctional crosslinkers possess two identical reactive groups.[1] They are typically employed in a single-step reaction to link molecules with the same type of functional group, such as the primary amines of lysine residues.[2][3] This approach is often used to get a broad "snapshot" of all protein interactions within a sample or for intramolecular crosslinking.[1] However, this single-step reaction can lead to a lack of control, resulting in undesirable polymerization and self-conjugation.[3]
Heterobifunctional crosslinkers , in contrast, have two different reactive groups. This feature allows for a more controlled, two-step conjugation process. One reactive end can be reacted with the first molecule, and after removing the excess crosslinker, the second reactive end is used to conjugate the second molecule. This sequential approach significantly minimizes the formation of unwanted polymers and self-conjugates, leading to a more homogeneous and well-defined final product.
Performance Comparison: A Data-Driven Overview
While the theoretical advantages of heterobifunctional crosslinkers are clear, quantitative data underscores their practical benefits in achieving higher yields of the desired conjugate and minimizing side products.
| Parameter | Homobifunctional Crosslinkers (e.g., DSS, BS3) | Heterobifunctional Crosslinkers (e.g., SMCC, Sulfo-SMCC) |
| Reaction Steps | Single-step | Two-step |
| Control over Conjugation | Low; prone to polymerization and self-conjugation | High; sequential reaction minimizes unwanted side reactions |
| Product Homogeneity | Heterogeneous mixture of products is common | More homogeneous and well-defined final product |
| Typical Yield of Desired Conjugate | Variable, often lower due to side reactions | Generally higher due to controlled reaction |
| Common Applications | Protein interaction studies, intramolecular crosslinking | Antibody-drug conjugates (ADCs), antibody-enzyme conjugates, hapten-carrier conjugation |
Quantitative Data on Conjugation Efficiency and Product Distribution
Direct quantitative comparisons in the literature are often application-specific. However, studies on the development of antibody-drug conjugates (ADCs) consistently highlight the challenges of using homobifunctional linkers for creating well-defined therapeutics. The use of amine-reactive homobifunctional linkers can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), which can affect the efficacy and safety of the therapeutic.
For instance, when conjugating a drug to an antibody via lysine residues using a homobifunctional NHS-ester crosslinker, the reaction can occur on multiple of the numerous available lysines, leading to a broad distribution of species. In contrast, a heterobifunctional linker like SMCC allows for a more controlled attachment to a specific site, such as a cysteine residue, resulting in a more homogeneous product with a defined DAR.
Experimental Protocols: A Practical Guide
The following are detailed methodologies for common crosslinking experiments using both a homobifunctional and a heterobifunctional crosslinker.
Protocol 1: Crosslinking a Protein Complex using BS3 (Homobifunctional)
This protocol describes the use of the amine-reactive homobifunctional crosslinker BS3 (Bis(sulfosuccinimidyl) suberate) to study protein-protein interactions within a purified protein complex.
Materials:
-
Purified protein complex in a compatible buffer (e.g., 50 mM HEPES or 1x PBS, pH 7.0-8.5)
-
BS3 (moisture-sensitive, store in a desiccator at 4°C)
-
Quenching buffer (e.g., 1M Ammonium bicarbonate or Tris buffer)
-
SDS-PAGE analysis reagents
Procedure:
-
Sample Preparation: Ensure the protein complex is in a buffer free of primary amines. The protein concentration should be optimized for the specific interaction being studied.
-
BS3 Solution Preparation: Immediately before use, prepare a fresh solution of BS3 in the reaction buffer to a concentration of 100 mM.
-
Crosslinking Reaction: Add the BS3 solution to the protein sample to a final concentration of 1-3 mM for purified complexes. For more concentrated samples like cell lysates, the concentration can be increased up to 10 mM.
-
Incubation: Incubate the reaction mixture for 45 minutes at 30°C or for 90 minutes on ice.
-
Quenching: Add the quenching buffer to a final concentration of 30 mM and incubate for an additional 15 minutes to stop the reaction.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight bands corresponding to crosslinked proteins.
Protocol 2: Antibody-Enzyme Conjugation using Sulfo-SMCC (Heterobifunctional)
This protocol outlines the two-step conjugation of an antibody to an enzyme using the amine- and sulfhydryl-reactive heterobifunctional crosslinker Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Materials:
-
Antibody (containing primary amines)
-
Enzyme (containing free sulfhydryl groups; if none are present, they can be introduced using a reducing agent like DTT)
-
Sulfo-SMCC
-
Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2)
-
Desalting columns
Procedure:
Step 1: Activation of the Antibody with Sulfo-SMCC
-
Antibody Preparation: Prepare the antibody in the conjugation buffer.
-
Sulfo-SMCC Solution Preparation: Immediately before use, dissolve Sulfo-SMCC in deionized water to a concentration of 10 mg/mL.
-
Reaction: Add the Sulfo-SMCC solution to the antibody solution to achieve a 10- to 50-fold molar excess of the crosslinker.
-
Incubation: Incubate the reaction for 30-40 minutes at room temperature or for over 2 hours at 4°C.
-
Purification: Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with the conjugation buffer.
Step 2: Conjugation of the Activated Antibody to the Enzyme
-
Enzyme Preparation: Ensure the enzyme has free sulfhydryl groups.
-
Conjugation Reaction: Add the purified, Sulfo-SMCC-activated antibody from Step 1 to the enzyme solution.
-
Incubation: Incubate the reaction mixture for 30-40 minutes at room temperature or for over 2 hours at 4°C.
-
Analysis: Analyze the conjugate using SDS-PAGE and other relevant techniques to confirm successful conjugation.
Visualizing the Difference: Reaction Workflows
The following diagrams, generated using Graphviz, illustrate the conceptual differences in the reaction workflows between homobifunctional and heterobifunctional crosslinkers.
Caption: Homobifunctional crosslinking workflow.
Caption: Heterobifunctional crosslinking workflow.
Conclusion and Recommendations
The choice between homobifunctional and heterobifunctional crosslinkers is dictated by the specific goals of the experiment. Homobifunctional crosslinkers are suitable for applications where a general and rapid crosslinking of available functional groups is desired, such as in initial protein-protein interaction screening.
However, for applications requiring a high degree of control, specificity, and product homogeneity, such as the development of therapeutic antibody-drug conjugates or the precise construction of multi-protein complexes, heterobifunctional crosslinkers are the superior choice. Their two-step reaction mechanism minimizes the formation of undesirable side products, leading to a more defined and efficacious final conjugate. Researchers and drug development professionals should carefully consider the desired outcome of their conjugation strategy to select the most appropriate class of crosslinker for their needs.
References
Confirming Maleimide-Thiol Conjugation: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development, the precise and efficient confirmation of maleimide-thiol conjugation is critical. This guide provides an objective comparison of UV-Vis spectroscopy with other common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your application.
Introduction to Maleimide-Thiol Conjugation
The reaction between a maleimide and a thiol group to form a stable thioether bond is a cornerstone of bioconjugation chemistry.[1] This Michael addition reaction is highly selective for thiols, particularly from cysteine residues in proteins, and proceeds efficiently under mild physiological conditions (pH 6.5-7.5).[2] This specificity makes it an invaluable tool for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules.[2]
UV-Vis Spectroscopy: A Rapid and Accessible Method
UV-Vis spectroscopy is a widely used technique to monitor the progress of maleimide-thiol reactions in real-time.[3][4] The underlying principle is the change in the electronic structure of the maleimide group upon reaction. The carbon-carbon double bond within the maleimide ring is part of a conjugated system with the adjacent carbonyl groups, resulting in a characteristic UV absorbance peak. When a thiol reacts with this double bond, the conjugation is lost, leading to a decrease in absorbance at that specific wavelength.
Monitoring the Reaction
The progress of the conjugation can be followed by monitoring the decrease in the maleimide's absorbance, typically around 300 nm. Some sources specify monitoring at 293 nm or 302 nm. This allows for both qualitative confirmation of the reaction and quantitative analysis of its kinetics. For certain specialized maleimides, such as dibromomaleimides, the reaction with a thiol and a subsequent amine addition can be monitored by the appearance of new, red-shifted absorbance peaks, providing a clear spectral signature of the dual functionalization.
Comparison of Analytical Methods
While UV-Vis spectroscopy is a convenient method, other techniques offer different levels of detail and sensitivity. The choice of method often depends on the specific requirements of the experiment, including the need for precise site-of-conjugation information or absolute quantification.
| Method | Principle | Information Provided | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures the change in absorbance of the maleimide chromophore upon reaction. | Reaction progress, kinetics, and extent of conjugation. | Rapid, non-destructive, simple sample preparation, suitable for real-time monitoring. | Limited structural information, potential for interference from other chromophores in the sample. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. | Confirms the mass of the final conjugate, can identify the site of conjugation (peptide mapping). | High sensitivity and specificity, provides definitive confirmation of covalent bond formation. | Requires more complex sample preparation and instrumentation. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information about the conjugate, confirming the formation of the thioether bond. | Unambiguous structural elucidation. | Lower sensitivity, requires higher sample concentrations and deuterated solvents. |
| HPLC | Separates components of a mixture based on their physical and chemical properties. | Monitors the disappearance of starting materials and the appearance of the product peak, allowing for quantification of conjugation efficiency. | Can separate and quantify all reaction components. | Requires method development, may not provide structural information on its own. |
| Ellman's Assay | A colorimetric assay that quantifies free thiol groups. | Measures the consumption of free thiols to determine conjugation efficiency. | Simple, colorimetric readout. | Indirect method, measures the disappearance of a reactant rather than the appearance of the product. |
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.
1. Preparation of the Thiol-Containing Molecule:
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free thiols.
-
Dissolve the protein in a degassed buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline, PBS).
-
Add a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), in a 10-100 fold molar excess. TCEP is often preferred over DTT as it does not contain a thiol group that could compete in the maleimide reaction.
-
Incubate the reaction for 20-60 minutes at room temperature.
2. Conjugation Reaction:
-
Dissolve the maleimide reagent in a suitable solvent, such as DMSO or DMF, to prepare a stock solution.
-
Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a common starting point).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if using a fluorescently labeled maleimide.
3. Purification of the Conjugate:
-
Remove excess, unreacted maleimide and other small molecules using a desalting column (e.g., Sephadex G-25), dialysis, or tangential flow filtration.
Protocol for Monitoring Maleimide Reaction by UV-Vis Spectroscopy
1. Instrument Setup:
-
Use a UV-Vis spectrophotometer capable of measuring absorbance in the UV range (200-400 nm).
-
Use quartz cuvettes for accurate measurements in the UV region.
2. Measurement:
-
Measure the absorbance spectrum of the maleimide reagent before the reaction to determine its characteristic absorbance maximum (typically around 300 nm).
-
Initiate the conjugation reaction as described in the general protocol.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and measure its UV-Vis spectrum.
-
Monitor the decrease in absorbance at the characteristic wavelength of the maleimide. The reaction is considered complete when the absorbance at this wavelength no longer changes.
3. Data Analysis:
-
Plot the absorbance at the maleimide's λmax against time to visualize the reaction kinetics.
-
The extent of reaction can be calculated by comparing the initial and final absorbance values, after correcting for any dilution.
Visualizing the Workflow and Chemistry
To further clarify the processes involved, the following diagrams illustrate the maleimide-thiol reaction, a typical experimental workflow for confirming conjugation, and the logical relationship between the different analytical techniques.
References
A Comparative Guide to m-PEG8-Maleimide in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant in the design of effective bioconjugates, from antibody-drug conjugates (ADCs) to functionalized nanoparticles. Among the diverse array of available bioconjugation reagents, m-PEG8-Maleimide (m-PEG8-Mal) has emerged as a prominent tool, offering a balance of hydrophilicity, defined spacer length, and specific reactivity. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data and detailed protocols to inform strategic selection in therapeutic and diagnostic development.
Performance Comparison of this compound with Alternative Linkers
The utility of this compound is best understood in the context of its chemical counterparts. The maleimide moiety provides high selectivity for thiol groups, typically found in cysteine residues, forming a stable thioether bond. The methoxy-terminated polyethylene glycol (PEG) spacer, with eight repeating ethylene glycol units, imparts increased solubility and can improve the pharmacokinetic profile of the resulting conjugate.[1][2]
| Feature | This compound | m-PEG8-NHS Ester | m-PEG8-Aldehyde | N3-PEG8-Hydrazide |
| Target Group | Thiols (-SH) | Primary Amines (-NH2) | Primary Amines (-NH2) | Aldehydes (generated from glycans) |
| Reaction pH | 6.5 - 7.5[3] | 7.0 - 8.5[4] | 5.5 - 7.5[5] | 5.0 - 7.0 |
| Bond Formed | Thioether | Amide | Secondary Amine (after reduction) | Hydrazone |
| Bond Stability | Generally stable, but susceptible to retro-Michael reaction in vivo | Highly Stable | Highly Stable | Stable at neutral pH, labile at acidic pH |
| Key Advantage | High selectivity for thiols | Well-established, simple chemistry | Controllable site-specificity, stable reagent | Site-specific conjugation to glycans |
| Key Disadvantage | Potential for in vivo instability | Hydrolytically unstable reagent, can lead to heterogeneity | Requires a separate reduction step | Requires initial oxidation of the biomolecule |
Case Study: this compound in Antibody-Drug Conjugates (ADCs)
A primary application of this compound is in the development of ADCs, where a potent cytotoxic payload is linked to a monoclonal antibody for targeted delivery to cancer cells. The PEG8 spacer has been shown to be a critical component for optimizing the pharmacokinetics of ADCs. Studies have indicated that a PEG length of at least eight units is a threshold for minimizing plasma clearance and improving the ADC's exposure and tolerability.
However, a significant consideration with maleimide-based linkers is the stability of the resulting thiosuccinimide bond. This linkage is susceptible to a retro-Michael reaction, which can lead to premature release of the payload in circulation and potential off-target toxicity. To address this, next-generation "self-stabilizing" maleimides have been developed to improve in vivo performance.
Experimental Protocols
Protocol 1: Conjugation of a Thiol-Containing Molecule to the Maleimide Group of this compound
This protocol outlines the conjugation of a protein or peptide with a free cysteine residue to this compound.
Materials:
-
Thiol-containing protein/peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, free of primary amines and thiols.
-
Quenching Solution: 1 M L-cysteine in conjugation buffer.
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Preparation of Reactants: Dissolve the thiol-containing protein/peptide in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein's disulfide bonds need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate at 37°C for 30-90 minutes under an inert atmosphere. It is crucial to remove the reducing agent before adding the maleimide linker.
-
Immediately before use, dissolve the this compound in an appropriate solvent (e.g., DMSO or DMF) and then dilute it into the conjugation buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein/peptide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 10-20 mM L-cysteine to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate from excess reagents and byproducts using a suitable method like size-exclusion chromatography.
Protocol 2: Functionalization of Hydrogels with this compound
This protocol describes the modification of a hyaluronic acid (HA) hydrogel with this compound to enable subsequent conjugation of thiol-containing molecules.
Materials:
-
Hyaluronic acid (HA)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Dialysis tubing
Procedure:
-
HA Solution Preparation: Dissolve HA in MES buffer (e.g., 0.1 M, pH 6.0) to a final concentration of 1% w/v.
-
Activation of Carboxyl Groups: Add NHS and EDC to the HA solution. A common molar ratio is a 2:1 to 5:1 excess of EDC/NHS over the carboxyl groups of HA. Allow the reaction to proceed for 30 minutes at room temperature to form an NHS-activated ester.
-
Linker Conjugation: Dissolve this compound in MES buffer and add it to the activated HA solution. The primary amine of the linker will react with the NHS ester.
-
Allow the reaction to proceed for several hours or overnight at room temperature.
-
Purification: Purify the HA-PEG-Maleimide conjugate by dialysis to remove unreacted reagents.
-
The resulting functionalized hydrogel is now ready for conjugation with thiol-containing molecules, such as peptides with a terminal cysteine (e.g., CRGD peptide), by incubating the peptide with the HA-Mal solution.
Visualizing Workflows and Pathways
Caption: Workflow for creating an Antibody-Drug Conjugate using m-PEG8-Maleimide.
Caption: Generalized intracellular pathway of an Antibody-Drug Conjugate.
References
A Comparative Guide to m-PEG8-Maleimide in Scientific Research: Performance Against Thiol-Reactive Alternatives
For researchers, scientists, and drug development professionals, the selective modification of biomolecules is a cornerstone of innovation. The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins and other molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Among the various functional groups utilized for PEGylation, the maleimide group, specifically in the form of m-PEG8-Maleimide, has been a popular choice for its high reactivity and specificity towards free sulfhydryl groups found in cysteine residues.
This guide provides an objective comparison of m-PEG8-Maleimide's performance against other common thiol-reactive PEGylation reagents. By examining key performance indicators, supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions for their bioconjugation strategies.
Performance Comparison of Thiol-Reactive PEGylation Reagents
The selection of a thiol-reactive PEGylation reagent is a critical decision that influences not only the efficiency of the conjugation reaction but also the stability and, ultimately, the in vivo performance of the resulting bioconjugate. This section compares m-PEG8-Maleimide with its main alternatives: Vinyl Sulfone-PEG, Haloacetyl-PEG (specifically Iodoacetamide-PEG), and Pyridyl Disulfide-PEG (OPSS-PEG).
Reaction Efficiency and Specificity
The efficiency and specificity of the conjugation reaction are paramount to achieving a homogenous and well-defined product. The maleimide group of m-PEG8-Maleimide reacts rapidly with thiols at physiological pH via a Michael addition reaction, forming a stable thioether bond.[1] However, at pH values above 7.5, maleimides can also react with primary amines, potentially leading to non-specific conjugation.[2]
Table 1: Comparison of Reaction Kinetics and Specificity of Thiol-Reactive PEGylation Reagents
| Feature | m-PEG8-Maleimide | PEG-Vinyl Sulfone | PEG-Iodoacetamide | PEG-Pyridyl Disulfide (OPSS) |
| Reaction Mechanism | Michael Addition | Michael Addition | Nucleophilic Substitution | Disulfide Exchange |
| Optimal Reaction pH | 6.5 - 7.5 | 8.0 - 9.0 | 7.0 - 8.0 | 7.0 - 8.0 |
| Reaction Speed | Very Fast | Slower than Maleimide | Slower than Maleimide | Fast |
| Specificity for Thiols | High | High | High | Very High |
| Potential Side Reactions | Reaction with amines at pH > 7.5 | Slower reaction with amines at higher pH | Alkylation of other nucleophilic residues | None |
| Reaction Byproduct | None | None | Iodide | Pyridine-2-thione |
Note: Reaction speed is a qualitative comparison under optimal pH conditions.
Stability of the Conjugate
A critical factor in the long-term efficacy and safety of a bioconjugate is the stability of the linkage between the PEG moiety and the biomolecule. While the thioether bond formed by maleimides is generally stable, it is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the physiological environment.[3][4] This can lead to deconjugation and premature release of the PEG chain.[3]
In contrast, the thioether bonds formed by vinyl sulfones and haloacetyls are more stable and not susceptible to the retro-Michael reaction. Pyridyl disulfide reagents form a disulfide bond, which is designed to be cleavable under reducing conditions, a feature that can be advantageous for drug delivery applications where release of the payload at the target site is desired.
Table 2: Comparative Stability of Thiol-PEG Conjugates
| Linkage Type | Formed From | Bond Type | Stability Profile | Key Considerations | Reference |
| Thioether (Succinimide) | m-PEG8-Maleimide | C-S | Susceptible to retro-Michael reaction in the presence of thiols. | Can lead to in vivo deconjugation. Stability can be improved with "next-generation" maleimides. | |
| Thioether | PEG-Vinyl Sulfone | C-S | Highly stable, resistant to retro-Michael reaction. | Forms a very stable, non-reversible bond. | |
| Thioether | PEG-Iodoacetamide | C-S | Highly stable, resistant to retro-Michael reaction. | Forms a very stable, non-reversible bond. | |
| Disulfide | PEG-Pyridyl Disulfide | S-S | Cleavable by reducing agents (e.g., DTT, glutathione). | Useful for controlled release applications. |
Experimental Protocols
To aid researchers in the practical application and comparative evaluation of these reagents, detailed experimental protocols for protein conjugation and stability assessment are provided below.
Protocol 1: Protein Conjugation with m-PEG8-Maleimide
Objective: To conjugate m-PEG8-Maleimide to a protein containing a free cysteine residue.
Materials:
-
Protein with a free cysteine residue (e.g., 1-5 mg/mL)
-
m-PEG8-Maleimide
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 5 mM EDTA
-
Quenching Solution: 1 M N-acetyl cysteine or 2-mercaptoethanol
-
Purification system (e.g., size-exclusion chromatography (SEC) column)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to the desired concentration. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the m-PEG8-Maleimide in the conjugation buffer or a compatible organic solvent like DMSO to a stock concentration (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the m-PEG8-Maleimide stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light if any of the components are light-sensitive.
-
Quenching: Add the quenching solution in a 2- to 5-fold molar excess relative to the m-PEG8-Maleimide to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from excess reagents and unreacted protein using an appropriate chromatography method, such as SEC.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.
Protocol 2: Comparative Stability Assay of Thiol-PEG Conjugates
Objective: To compare the stability of different thiol-PEG conjugates in the presence of a competing thiol.
Materials:
-
Purified thiol-PEG conjugates (e.g., from m-PEG8-Maleimide, PEG-Vinyl Sulfone, PEG-Iodoacetamide)
-
Stability Buffer: PBS, pH 7.4
-
Glutathione (GSH)
-
Quenching solution for analysis (e.g., strong acid like trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., reverse-phase C18)
Procedure:
-
Sample Preparation: Prepare solutions of each purified conjugate at a known concentration (e.g., 1 mg/mL) in the stability buffer.
-
Initiation of Stability Study: To each conjugate solution, add GSH to a final concentration of 5 mM. A control sample for each conjugate without GSH should also be prepared.
-
Incubation: Incubate all samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
Quenching and Analysis: Immediately quench the reaction in the aliquot (e.g., by adding an equal volume of 1% TFA in acetonitrile). Analyze the samples by HPLC to quantify the amount of intact conjugate remaining.
-
Data Analysis: Plot the percentage of intact conjugate remaining over time for each reagent. Calculate the half-life of each conjugate under these conditions to quantitatively compare their stability.
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key chemical reactions and experimental workflows.
Caption: Reaction and degradation pathways for m-PEG8-Maleimide conjugates.
Caption: Experimental workflow for comparing the stability of PEG conjugates.
Conclusion
The choice of a thiol-reactive PEGylation reagent is a critical decision in the development of bioconjugates. While m-PEG8-Maleimide offers the advantage of rapid and highly specific conjugation to thiols under mild conditions, its primary drawback is the potential instability of the resulting thioether bond due to the retro-Michael reaction. For applications requiring long-term in vivo stability, alternatives such as PEG-Vinyl Sulfone and PEG-Iodoacetamide, which form more robust thioether linkages, may be more suitable. PEG-Pyridyl Disulfide offers a unique advantage for applications where controlled release of the conjugated molecule is desired.
By carefully considering the comparative data on reaction efficiency and conjugate stability, and by utilizing the provided experimental protocols, researchers can select the optimal PEGylation strategy to meet the specific demands of their research and development goals. This informed approach is crucial for the successful creation of stable, effective, and safe bioconjugates for therapeutic and diagnostic applications.
References
Safety Operating Guide
Navigating the Safe Disposal of m-PEG8-Mal: A Comprehensive Guide for Laboratory Professionals
Ensuring the proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with m-PEG8-Mal (m-PEG8-Maleimide), a common bifunctional linker, adherence to specific disposal procedures is essential to mitigate risks and comply with regulations. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound, reinforcing a culture of safety that extends beyond the research itself.
While some safety data sheets (SDS) for similar compounds may indicate no known hazards, others suggest that maleimide-containing reagents can cause skin, eye, and respiratory irritation[1]. Therefore, treating this compound with a degree of caution and adhering to formal disposal protocols is a prudent approach.
Immediate Safety and Handling Protocols
Before initiating any disposal process, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to be aware of immediate spill containment measures.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile gloves). |
| Body Protection | Laboratory coat and closed-toe shoes. |
| Respiratory Protection | If there is a risk of generating dust, a properly fitted respirator (e.g., N95 or higher) should be used. Work in a well-ventilated area, preferably a chemical fume hood. |
Spill Management:
In the event of a minor spill, the area should be immediately contained. The spilled material can be absorbed using sand, earth, inert material, or vermiculite[1][2]. The absorbed material should then be swept or vacuumed up and placed into a suitable, labeled container for waste disposal[1][2]. After the material has been collected, the spill site should be thoroughly cleaned.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as special or hazardous waste and handled by a licensed disposal company in accordance with local, national, and regional regulations.
Step 1: Deactivation of the Maleimide Group (Recommended Best Practice)
To minimize potential reactivity, it is best practice to deactivate the maleimide group prior to disposal. This can be achieved by reacting it with an excess of a thiol-containing compound.
Experimental Protocol for Deactivation:
-
Prepare a Quenching Solution: In a suitable container, prepare a quenching solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT). A concentration of approximately 100 mM in a suitable buffer (e.g., phosphate-buffered saline, PBS) is recommended.
-
Reaction: In a designated chemical waste container, add the this compound waste (solid or dissolved in a compatible solvent) to a 10-fold molar excess of the thiol quenching solution.
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing. This will ensure the complete reaction of the maleimide group to form a more stable thioether.
Step 2: Waste Collection and Segregation
Proper segregation of waste is a critical first step in safe disposal.
-
Solid Waste: Unused or expired solid this compound should be kept in its original container if possible. If the container is open, it should be carefully placed within a secondary, sealable container. Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed plastic bag or container.
-
Liquid Waste: The deactivated this compound solution, as well as any stock solutions or aqueous solutions containing the compound, must be collected as hazardous liquid chemical waste in a dedicated, leak-proof, and chemical-resistant container.
Step 3: Labeling and Storage
Clear and accurate labeling is mandatory for all waste containers.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, for example, "this compound waste, deactivated with β-mercaptoethanol". The solvent used and an approximate concentration should also be indicated for liquid waste.
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Waste containers should not be filled to more than 90% of their capacity.
Step 4: Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste. Do not pour this compound waste down the drain or release it into the environment.
Disposal Workflow Diagram
Caption: This diagram outlines the key decision points and procedural flow for the safe disposal of this compound in a laboratory setting.
Environmental and Regulatory Considerations
It is crucial to prevent the release of this compound into the environment. Spillage should not be allowed to enter drains, sewers, or water courses. Always consult with your local waste disposal authority and your institution's specific safety protocols to ensure full compliance with all relevant regulations. Contaminated packaging should be disposed of in the same manner as the unused product. By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling m-PEG8-Mal
Researchers and scientists working with m-PEG8-Mal, a heterobifunctional PEG linker, must prioritize safety to ensure personal well-being and the integrity of their experiments. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its derivatives are classified as skin and eye irritants, and may cause respiratory tract irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Core PPE Requirements:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times.[1][2]
-
Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes.[1]
-
Skin and Body Protection: A lab coat is required. For procedures with a higher risk of splashing, consider a chemical-resistant apron or coveralls.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number on the label match the order.
-
Ensure the Safety Data Sheet (SDS) is readily accessible.
2. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is typically -20°C.
-
Store away from incompatible materials, such as strong oxidizing agents.
3. Preparation and Use:
-
All handling of this compound powder and solutions should be conducted in a chemical fume hood.
-
Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
When weighing the powder, do so carefully to avoid generating dust.
-
Prepare solutions in a fume hood and ensure proper labeling of all containers.
4. Experimental Procedures:
-
The maleimide group of this compound reacts with thiol groups (-SH). This reaction is typically performed under mild conditions (pH 6.5–7.5).
-
Avoid creating aerosols or splashes during the reaction.
-
Always wear the appropriate PPE throughout the experiment.
5. Post-Experiment Decontamination:
-
Wipe down all work surfaces with an appropriate cleaning agent.
-
Thoroughly decontaminate all glassware and equipment that came into contact with this compound.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Chemical and Physical Properties
A summary of the key properties of this compound and similar compounds is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C24H42N2O11 | |
| Molecular Weight | 534.6 g/mol | |
| Appearance | Varies (often a solid) | N/A |
| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF) | |
| Storage Temperature | -20°C |
Note: Occupational Exposure Limits (OELs) have not been established for this compound. In the absence of specific limits, it is prudent to handle this compound with a high degree of caution to minimize any potential exposure.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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